molecular formula C6H12O6 B12657867 alpha-D-sorbofuranose CAS No. 41847-03-4

alpha-D-sorbofuranose

Katalognummer: B12657867
CAS-Nummer: 41847-03-4
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: RFSUNEUAIZKAJO-MOJAZDJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-sorbofuranose is a D-sorbofuranose with an alpha-configuration at the anomeric center. It is an enantiomer of an alpha-L-sorbofuranose.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

41847-03-4

Molekularformel

C6H12O6

Molekulargewicht

180.16 g/mol

IUPAC-Name

(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1

InChI-Schlüssel

RFSUNEUAIZKAJO-MOJAZDJTSA-N

Isomerische SMILES

C([C@@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O

Kanonische SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of alpha-D-sorbofuranose. The document details its molecular identity, conformational analysis, and the experimental protocols used for its structural elucidation, targeting professionals in research, science, and drug development.

Molecular Structure and Identification

This compound is a monosaccharide, a ketohexose to be precise, and is a structural isomer of fructose.[1] The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), while "D" indicates the configuration at the chiral center furthest from the ketone group (C5). The "furanose" part of its name signifies that it exists as a five-membered ring structure, analogous to furan.[1]

Below is a summary of key identifiers for this compound:

IdentifierValue
IUPAC Name (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2]
Molecular Formula C₆H₁₂O₆[2][3]
Molecular Weight 180.16 g/mol [2][4]
CAS Number 41847-04-3[2]
ChEBI ID CHEBI:48672[2]
PubChem CID 12306014[2]
SMILES C([C@@H]1--INVALID-LINK--(CO)O)O">C@@HO)O[2][3]
InChI InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1[2][3]
InChIKey RFSUNEUAIZKAJO-MOJAZDJTSA-N[2][3]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is crucial for its biological activity and interaction with enzymes. Being a D-sugar, the hydroxyl group on C5 is oriented to the right in the Fischer projection of its open-chain form. The "alpha" anomer is defined by the orientation of the hydroxyl group on the anomeric carbon (C2).

The five-membered furanose ring is not planar and exists in puckered conformations to minimize steric strain.[5] These conformations are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are nearly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[5] The specific puckering of the ring can be characterized by pseudorotational analysis, using the phase angle of pseudorotation (P) and the puckering amplitude (τm).

Quantitative Geometrical Parameters

Obtaining single crystals of this compound for X-ray diffraction is challenging due to its tendency to exist as a minor isomer in solution, with the pyranose form being more stable and crystallizing preferentially.[5] However, theoretical calculations on its C3-epimer, alpha-D-fructofuranose, provide a close approximation of its geometrical parameters.[5]

The following table summarizes the calculated bond lengths and angles for alpha-D-fructofuranose, which are expected to be very similar for this compound.

Table 1: Calculated Geometrical Parameters for alpha-D-fructofuranose (as a model for this compound) Data sourced from theoretical and computational studies on alpha-D-fructofuranose, the C3-epimer of this compound.[5]

ParameterBondValue
Bond Lengths C2-O21.41 Å
C2-C31.53 Å
C3-C41.53 Å
C4-C51.53 Å
C5-O1.43 Å
O-C21.44 Å
Bond Angles O-C2-C3103.5°
C2-C3-C4102.8°
C3-C4-C5103.2°
C4-C5-O108.1°
C5-O-C2109.3°
Dihedral Angles O-C2-C3-C4-37.5°
C2-C3-C4-C524.1°
C3-C4-C5-O0.2°
C4-C5-O-C2-24.4°
C5-O-C2-C337.6°

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of carbohydrates like this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.[6]

Protocol for 1D and 2D NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

    • Ensure the sample is completely dissolved. Lyophilize the sample from D₂O two to three times to exchange all labile protons with deuterium.

    • Transfer the final solution to a 5 mm NMR tube.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum to get an overview of the proton signals.

    • The anomeric proton region (δ 4.5-5.5 ppm) is of particular interest, although this compound lacks a proton directly on the anomeric carbon. The chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are influenced by the anomeric hydroxyl group's orientation.

  • 1D ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C2) is particularly informative.

  • 2D Correlation Spectroscopy (COSY):

    • Perform a COSY experiment to establish proton-proton coupling networks within the sugar ring, identifying which protons are adjacent to each other.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon resonances based on the proton assignments.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • Acquire an HMBC spectrum to observe long-range correlations (2-3 bonds) between protons and carbons. This is crucial for confirming the overall carbon framework and the connectivity across the ring oxygen.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY):

    • Perform a NOESY experiment to identify protons that are close in space. This provides information about the stereochemistry and the conformation of the furanose ring, including the relative orientation of the substituents.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol for X-ray Crystallography of this compound:

  • Crystallization:

    • This is often the most challenging step for furanoses.[5]

    • Prepare a supersaturated solution of highly purified this compound in a suitable solvent or solvent mixture (e.g., water-ethanol, water-acetone).

    • Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector (e.g., CCD or CMOS detector).

    • Rotate the crystal to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration, scaling, and merging) to obtain a set of unique reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic model (atomic coordinates, thermal parameters) against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

    • Validate the final structure using various crystallographic criteria.

Visualizations

Chemical Structure of this compound

alpha_D_sorbofuranose This compound (Haworth Projection) cluster_substituents O_ring O C2 C2 O_ring->C2 C1 CH₂OH C2->C1 C3 C3 C2->C3 OH_anomeric OH C2->OH_anomeric C4 C4 C3->C4 OH3 OH C3->OH3 H3 H C3->H3 C5 C5 C4->C5 OH4 OH C4->OH4 H4 H C4->H4 C5->O_ring CH2OH_C5 CH₂OH C5->CH2OH_C5 H5 H C5->H5

Caption: Haworth projection of this compound.

Stereochemical Relationships of D-Sorbose

D_Sorbose_Stereoisomers Stereochemical Relationships of D-Sorbose cluster_furanose Furanose Forms (5-membered ring) cluster_pyranose Pyranose Forms (6-membered ring) D-Sorbose (Open-Chain) D-Sorbose (Open-Chain) This compound This compound D-Sorbose (Open-Chain)->this compound Cyclization (C2-OH + C5-OH) beta-D-Sorbofuranose beta-D-Sorbofuranose D-Sorbose (Open-Chain)->beta-D-Sorbofuranose Cyclization (C2-OH + C5-OH) alpha-D-Sorbopyranose alpha-D-Sorbopyranose D-Sorbose (Open-Chain)->alpha-D-Sorbopyranose Cyclization (C2-OH + C6-OH) beta-D-Sorbopyranose beta-D-Sorbopyranose D-Sorbose (Open-Chain)->beta-D-Sorbopyranose Cyclization (C2-OH + C6-OH) This compound->D-Sorbose (Open-Chain) Ring Opening This compound->beta-D-Sorbofuranose Mutarotation beta-D-Sorbofuranose->D-Sorbose (Open-Chain) Ring Opening alpha-D-Sorbopyranose->D-Sorbose (Open-Chain) Ring Opening alpha-D-Sorbopyranose->beta-D-Sorbopyranose Mutarotation beta-D-Sorbopyranose->D-Sorbose (Open-Chain) Ring Opening

Caption: Equilibrium between the open-chain and cyclic forms of D-sorbose.

References

An In-depth Technical Guide to alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-sorbofuranose, a furanose form of the ketohexose D-sorbose. While D-sorbose and its derivatives are notable for their role in the industrial synthesis of Vitamin C, the specific biological functions and therapeutic applications of the this compound isomer are less well-documented. This document collates the available chemical and physical data, explores its structural characterization, and discusses its potential, though currently under-investigated, role in metabolic pathways and drug discovery.

Chemical Identity and Properties

This compound is a monosaccharide with the chemical formula C6H12O6.[1] Its structure consists of a five-membered furanose ring. The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in a specific configuration relative to the other substituents on the ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 41847-04-3[1]
PubChem CID 12306014[1]
ChEBI ID CHEBI:48672[1]
UNII 3SCU9L0VMC[1]
InChI Key RFSUNEUAIZKAJO-MOJAZDJTSA-N[1]
Canonical SMILES C([C@@H]1--INVALID-LINK--(CO)O)O">C@@HO)O[1]
IUPAC Name (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]
Monoisotopic Mass 180.06338810 Da[1]
Topological Polar Surface Area 110 Ų[1]
Complexity 162[1]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 6[1]

Synonyms

This compound is also known by several other names, including:

  • α-D-Sorbofuranose

  • alpha-D-Sorbofuranoside

  • A specific stereoisomer of D-Sorbose in its furanose form.

Structural Elucidation: Experimental Protocols

The precise three-dimensional structure of this compound is determined through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of carbohydrates.

  • ¹H NMR: Provides information about the proton environment, including stereochemical arrangement through the analysis of coupling constants (J-values).

  • ¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C2) is particularly useful in confirming the anomeric configuration.

Due to the dynamic equilibrium of D-sorbose in solution (mutarotation), which includes alpha and beta furanose and pyranose forms, as well as the open-chain form, obtaining clean spectra for the specific this compound isomer can be challenging.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the solid-state structure of a molecule. However, obtaining a single crystal of this compound is difficult as it is often a minor isomer in solution, with the pyranose form being more likely to crystallize.

Potential Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly involving this compound. However, we can infer potential roles based on the metabolism of its parent compound, D-sorbose, and the general functions of furanosides in biological systems.

D-Sorbose is a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). In some microorganisms, L-sorbose (the L-enantiomer of D-sorbose) can be metabolized through phosphorylation and subsequently enter the pentose (B10789219) phosphate (B84403) pathway. It is plausible that enzymes exist which can also recognize and process D-sorbose and its isomers.

The structural similarity of this compound to other biologically important furanoses, such as D-fructose and D-ribose, suggests the possibility of interactions with various enzymes, transporters, and receptors that recognize these related sugars. However, specific studies to confirm such interactions are lacking.

Given the absence of a defined signaling pathway for this compound, a logical workflow for its potential metabolic integration is presented below.

logical_workflow cluster_intake Cellular Uptake cluster_metabolism Potential Metabolic Fate cluster_downstream Downstream Pathways alpha_D_Sorbofuranose alpha_D_Sorbofuranose Transporter Transporter alpha_D_Sorbofuranose->Transporter Sorbose_Isomers Equilibrium with other Sorbose Isomers Transporter->Sorbose_Isomers Phosphorylation Phosphorylation (Kinase?) Sorbose_Isomers->Phosphorylation Metabolic_Intermediate Metabolic Intermediate Phosphorylation->Metabolic_Intermediate PPP Pentose Phosphate Pathway Metabolic_Intermediate->PPP Glycolysis Glycolysis Metabolic_Intermediate->Glycolysis

Caption: A logical workflow for the potential cellular uptake and metabolism of this compound.

Role in Drug Discovery and Development

While specific drugs based on an this compound scaffold are not currently on the market, its rigid furanose ring makes it an attractive starting point for the synthesis of novel therapeutic agents.[2] Carbohydrate scaffolds are increasingly being used in drug design due to their chirality and the dense presentation of functional groups, which can allow for specific interactions with biological targets.[2]

The synthesis of glycosides and other derivatives of this compound could lead to the development of compounds with novel biological activities. Protecting group chemistry is essential in the targeted modification of the multiple hydroxyl groups present on the furanose ring.

experimental_workflow Start This compound Protecting_Group Selective Protecting Group Chemistry Start->Protecting_Group Modification Chemical Modification (e.g., Glycosylation) Protecting_Group->Modification Deprotection Deprotection Modification->Deprotection Purification Purification and Characterization Deprotection->Purification Biological_Screening Biological Screening Purification->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: A generalized experimental workflow for the development of this compound derivatives for drug discovery.

Conclusion and Future Perspectives

This compound remains a relatively understudied isomer of D-sorbose. While its fundamental chemical and physical properties are known, a significant gap exists in the understanding of its biological role and potential therapeutic applications. Future research should focus on elucidating the specific enzymes that interact with this furanoside, its potential involvement in metabolic and signaling pathways, and the systematic synthesis and screening of its derivatives to explore their pharmacological potential. The development of efficient and stereoselective synthetic routes to this compound and its glycosides will be crucial in advancing these research efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of alpha-D-sorbofuranose. Due to its nature as one of the tautomers of D-sorbose in solution, experimental data for the isolated this compound form can be limited. This guide synthesizes available data from computational models and experimental findings for related compounds to offer a thorough understanding of its characteristics.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological contexts.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆[PubChem][1]
Molecular Weight 180.16 g/mol [PubChem][1]
IUPAC Name (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[PubChem][1]
CAS Number 41847-03-4[PubChem][1]
Melting Point Data not readily available for the isolated furanose form. L-Sorbose (predominantly the pyranose form) has a melting point of 163-165 °C.[BenchChem][2]
Boiling Point Data not readily available.
Solubility Expected to be soluble in water and polar organic solvents. Specific quantitative data is not readily available.
Specific Optical Rotation ([α]D) Expected to be in the range of +30° to +40° (c=1, H₂O at 20°C).[BenchChem][3]
XLogP3 -2.3[PubChem][1]
Topological Polar Surface Area (TPSA) 110 Ų[PubChem][1]
Hydrogen Bond Donors 5[PubChem][1]
Hydrogen Bond Acceptors 6[PubChem][1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established methods for the study of furanoses.

Synthesis: Acid-Catalyzed Cyclization of D-Sorbose

This protocol describes the formation of a mixture of D-sorbose tautomers, including this compound, from the open-chain form.

Objective: To induce the cyclization of D-sorbose to form its furanose and pyranose anomers in solution.

Materials:

  • D-Sorbose

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve a known quantity of D-sorbose in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress over time using thin-layer chromatography (TLC) to observe the formation of different isomers.

  • Once equilibrium is approached, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the solvent under reduced pressure to obtain a mixture of D-sorbose isomers.

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound from the mixture of its isomers.

Objective: To isolate this compound from other tautomers of D-sorbose.

Instrumentation and Materials:

  • Preparative HPLC system with a suitable detector (e.g., refractive index detector)

  • Appropriate preparative column (e.g., a carbohydrate-specific column or a reversed-phase C18 column with an aqueous mobile phase)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Crude mixture of D-sorbose isomers

  • Vials for fraction collection

Procedure:

  • Dissolve the crude mixture of D-sorbose isomers in the mobile phase.

  • Filter the sample solution to remove any particulate matter.

  • Set up the preparative HPLC system with the chosen column and equilibrate it with the mobile phase.

  • Inject the sample onto the column.

  • Run the separation using an isocratic or gradient elution method, monitoring the chromatogram.

  • Collect fractions corresponding to the peak identified as this compound based on retention time (preliminary analytical HPLC may be required to determine the retention time).

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to yield isolated this compound.

Characterization

Objective: To confirm the structure and stereochemistry of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • The anomeric configuration (alpha) can be confirmed by analyzing the chemical shifts and coupling constants of the protons and carbons near the anomeric center (C2).

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Challenges: Obtaining single crystals of the furanose form can be difficult as the more stable pyranose form often crystallizes preferentially.[3]

Procedure:

  • Grow single crystals of purified this compound. This may involve slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data to determine the final atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G DSorbose D-Sorbose AcidCyclization Acid-Catalyzed Cyclization DSorbose->AcidCyclization IsomerMixture Mixture of D-Sorbose Isomers AcidCyclization->IsomerMixture PrepHPLC Preparative HPLC IsomerMixture->PrepHPLC IsolatedAlpha Isolated This compound PrepHPLC->IsolatedAlpha NMR NMR Spectroscopy (¹H, ¹³C, 2D) IsolatedAlpha->NMR Xray X-ray Crystallography IsolatedAlpha->Xray MassSpec Mass Spectrometry IsolatedAlpha->MassSpec StructureConfirmation Structure Confirmation NMR->StructureConfirmation Xray->StructureConfirmation MassSpec->StructureConfirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Sorbofuranose, a furanose form of the ketohexose D-sorbose, represents a specific anomer of a naturally occurring monosaccharide. While its parent sugar, D-sorbose, has historical significance in the foundational work of carbohydrate chemistry, the specific discovery and detailed natural abundance of the this compound anomer remain less well-documented. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, natural occurrence, physicochemical properties, and analytical considerations for this compound. It is intended to serve as a valuable resource for researchers in carbohydrate chemistry, natural product science, and drug development.

Discovery and Historical Context

The discovery of D-sorbose is intrinsically linked to the pioneering work of Emil Fischer on the stereochemistry of sugars in the late 19th century. Fischer's systematic investigation of monosaccharides, which earned him the Nobel Prize in Chemistry in 1902, laid the groundwork for understanding the structure and isomerism of sugars, including D-sorbose.[1][2][3] His work established the relative configurations of the sixteen possible aldohexoses and contributed to the development of the Fischer projection, a crucial tool for representing stereochemistry.[1][3]

Natural Occurrence

The primary known natural source of D-sorbose is the berries of the mountain ash tree, Sorbus aucuparia. The name "sorbose" itself is derived from the genus Sorbus. While the presence of D-sorbose in these berries is established, there is a significant gap in the scientific literature regarding the quantitative abundance of its specific anomers, including this compound. The equilibrium between the different cyclic forms (furanose and pyranose) and the open-chain form of D-sorbose in its natural state within the plant tissue has not been extensively studied.

Physicochemical Properties

The physicochemical properties of this compound are available from chemical databases. A summary of key quantitative data is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₂O₆PubChem
Molecular Weight 180.16 g/mol PubChem
CAS Number 41847-03-4PubChem
ChEBI ID CHEBI:48672PubChem
IUPAC Name (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triolPubChem

Tautomeric Equilibrium of D-Sorbose

In solution, D-sorbose, like other monosaccharides, exists as an equilibrium mixture of its open-chain keto form and its cyclic hemiacetal forms. The cyclic forms include the five-membered furanose ring and the six-membered pyranose ring, each of which can exist as α and β anomers. The distribution of these tautomers is dependent on factors such as the solvent and temperature. While specific quantitative data for the tautomeric distribution of D-sorbose is limited, it is understood that the pyranose form is generally more stable.

G cluster_equilibrium Tautomeric Equilibrium of D-Sorbose in Solution Open-Chain Keto Form Open-Chain Keto Form This compound This compound Open-Chain Keto Form->this compound beta-D-Sorbofuranose beta-D-Sorbofuranose Open-Chain Keto Form->beta-D-Sorbofuranose alpha-D-Sorbopyranose alpha-D-Sorbopyranose Open-Chain Keto Form->alpha-D-Sorbopyranose beta-D-Sorbopyranose beta-D-Sorbopyranose Open-Chain Keto Form->beta-D-Sorbopyranose This compound->beta-D-Sorbofuranose alpha-D-Sorbopyranose->beta-D-Sorbopyranose

Caption: Tautomeric equilibrium of D-sorbose in solution.

Experimental Protocols: A Theoretical Workflow

Theoretical Experimental Workflow for Isolation and Characterization

G cluster_workflow Theoretical Workflow for this compound Isolation and Characterization A 1. Sample Preparation (Fresh or Freeze-dried Sorbus aucuparia berries) B 2. Homogenization and Extraction (e.g., with 80% Ethanol) A->B C 3. Centrifugation/Filtration (to remove solid debris) B->C D 4. Solid-Phase Extraction (SPE) (e.g., C18 cartridge to remove non-polar compounds) C->D E 5. Anion and Cation Exchange Chromatography (to remove charged molecules) D->E F 6. High-Performance Liquid Chromatography (HPLC) (with a suitable column, e.g., amino-based, for anomer separation) E->F G 7. Fraction Collection (collecting the peak corresponding to this compound) F->G I 9. Quantification (using a calibrated standard) F->I H 8. Structural Characterization (NMR, Mass Spectrometry, X-ray Crystallography) G->H

Caption: A theoretical workflow for the isolation of this compound.

Detailed Methodologies (Theoretical)
  • Sample Preparation: Fresh Sorbus aucuparia berries would be harvested and immediately frozen in liquid nitrogen to quench metabolic activity, followed by lyophilization. The dried berries would then be ground into a fine powder.

  • Extraction: The powdered berry material would be extracted with a solvent suitable for monosaccharides, such as 80% ethanol, at an elevated temperature (e.g., 60-80°C) with constant stirring. This process would be repeated multiple times to ensure exhaustive extraction.

  • Purification:

    • The combined ethanolic extracts would be centrifuged and filtered to remove insoluble plant material.

    • The supernatant would be concentrated under reduced pressure.

    • The concentrated extract would be subjected to a series of chromatographic steps to purify the monosaccharide fraction. This could include solid-phase extraction (SPE) to remove lipids and pigments, followed by ion-exchange chromatography to remove charged molecules like organic acids and amino acids.

  • Anomer Separation and Quantification:

    • The purified monosaccharide fraction would be analyzed by High-Performance Liquid Chromatography (HPLC) using a column specifically designed for carbohydrate analysis, such as an amino-column. The mobile phase composition and temperature would need to be optimized to achieve separation of the different sorbose anomers.

    • Fractions corresponding to the this compound peak would be collected.

    • Quantification would be performed by comparing the peak area to a calibration curve generated with a pure standard of this compound.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy of the isolated fraction would be essential to confirm the structure and stereochemistry of this compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

    • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure. However, it is noted that the pyranose form of sorbose may crystallize preferentially.

Signaling Pathways and Biological Roles

Currently, there is no specific information in the scientific literature detailing signaling pathways directly modulated by this compound. Research on the biological activity of sorbose has generally focused on the D- and L-isomers as a whole. D-sorbose has been investigated for its potential effects on carbohydrate metabolism. The metabolism of sorbitol, a sugar alcohol closely related to sorbose, is an active area of research in plant and animal physiology.

Conclusion and Future Directions

This compound remains a relatively understudied anomer of the natural sugar D-sorbose. While its existence is confirmed and its natural source is identified, significant knowledge gaps persist. The historical details of its specific discovery are unclear, and quantitative data on its natural abundance are lacking. Furthermore, a validated protocol for its isolation and purification from Sorbus aucuparia has not been published. Future research should focus on:

  • Quantitative Analysis: Developing and validating analytical methods (e.g., HPLC, GC-MS, or NMR) to accurately quantify the tautomeric distribution of D-sorbose, including this compound, in Sorbus aucuparia berries and other potential natural sources.

  • Isolation and Characterization: Establishing a robust protocol for the isolation of pure this compound to enable further biological and pharmacological studies.

  • Biological Activity: Investigating the specific biological roles and potential signaling pathways of this compound to understand its function and potential applications in drug development and nutritional science.

Addressing these research gaps will provide a more complete understanding of this specific carbohydrate and may unveil novel biological activities or applications.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Numbering of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for the monosaccharide alpha-D-sorbofuranose. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this compound's structure and formal naming conventions.

IUPAC Nomenclature of this compound

This compound is a specific isomer of sorbose, a ketohexose. Its IUPAC name conveys detailed information about its stereochemistry and ring structure. There are two primary systematic names recognized by IUPAC:

  • (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol [1][2][3]: This name describes the molecule as a substituted oxolane (a five-membered ring containing one oxygen atom). The prefixes indicate the stereochemical configuration at the chiral centers (carbons 2, 3, 4, and 5) using the Cahn-Ingold-Prelog priority rules. The "bis(hydroxymethyl)" indicates two -CH2OH groups, and "oxolane-2,3,4-triol" specifies the locations of the hydroxyl groups on the ring.

  • alpha-D-xylo-hex-2-ulofuranose : This name provides a more carbohydrate-centric description.

    • alpha : Specifies the configuration at the anomeric carbon (C2). In the alpha anomer of a D-sugar, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the -CH2OH group at the highest numbered chiral carbon (C5).

    • D : Indicates the configuration at the stereocenter furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.

    • xylo : Refers to the stereochemical arrangement of the hydroxyl groups at C3 and C4, which is the same as in the sugar xylose.

    • hex : Denotes a six-carbon sugar.

    • 2-ulo : Signifies that it is a ketose with the carbonyl group at the C2 position in its open-chain form.

    • furanose : Indicates that the sugar exists as a five-membered ring (a furanose ring).

Numbering Convention for this compound

The numbering of the carbon atoms in a monosaccharide follows a specific set of IUPAC rules. For a ketohexose like sorbose, the carbon chain is numbered to give the carbonyl group the lowest possible number, which is C2.[4] When the sugar cyclizes to form the furanose ring, this numbering is retained.

The numbering of the atoms in the this compound ring is as follows:

  • C1 : The carbon of the hydroxymethyl group attached to the anomeric carbon (C2).

  • C2 : The anomeric carbon, which was the carbonyl carbon in the open-chain form. It is bonded to the ring oxygen and a hydroxyl group.

  • C3 : The third carbon in the chain, part of the furanose ring.

  • C4 : The fourth carbon in the chain, part of the furanose ring.

  • C5 : The fifth carbon in the chain, which is part of the ring and also bonded to the exocyclic C6.

  • C6 : The carbon of the second hydroxymethyl group, attached to C5.

  • O : The oxygen atom within the furanose ring, which forms the cyclic hemiketal by linking C2 and C5.

Visualization of Numbering

The following diagram illustrates the IUPAC numbering of the carbon atoms in the this compound ring structure.

alpha_D_sorbofuranose_numbering This compound Numbering C2 C2 C3 C3 C2->C3 C1 C1 C2->C1 C4 C4 C3->C4 C5 C5 C4->C5 O_ring O C5->O_ring C6 C6 C5->C6 O_ring->C2

Caption: IUPAC numbering of atoms in this compound.

Quantitative Data

The following table summarizes key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C6H12O6[1][2][3]
Molecular Weight 180.16 g/mol [2][3]
CAS Number 41847-03-4[1][3]
XLogP3 -2.3[2]
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 6
Melting Point Not available
Specific Rotation Not available
Solubility Not available

Experimental Protocols

Generalized Protocol for the Synthesis of Furanosides

This protocol describes a general method for the acid-catalyzed cyclization of a ketohexose to form a furanoside.

Materials:

  • D-Sorbose

  • Anhydrous ethanol (B145695)

  • Strong acid catalyst (e.g., sulfuric acid or a sulfonic acid resin)

  • Anhydrous sodium carbonate or other suitable base for neutralization

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve D-sorbose in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated sulfuric acid or a catalytic amount of an acid resin).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Neutralize the acid catalyst by adding a suitable base (e.g., anhydrous sodium carbonate) until the solution is neutral.

  • Filter the mixture to remove the solid base and any salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound isomer.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Generalized Protocol for NMR Analysis of Furanose Anomers

This protocol outlines the general steps for the analysis of furanose anomers in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:

  • Dissolve a small amount of the purified furanoside (typically 5-10 mg) in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

NMR Data Acquisition:

  • Acquire a 1D proton (¹H) NMR spectrum to observe the overall proton signals.

  • Acquire a 1D carbon (¹³C) NMR spectrum to identify the carbon resonances.

  • Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the spin system, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons and confirming the overall structure.

  • For determining stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed to identify through-space correlations between protons.

Data Analysis:

  • Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the proton signals to determine the relative ratios of different anomers or isomers present in the sample.

  • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the dihedral angles between adjacent protons, which provides information about the conformation of the furanose ring.

  • Assign all proton and carbon signals based on the 1D and 2D NMR data.

Generalized Protocol for X-ray Crystallography of Carbohydrates

This protocol provides a general workflow for determining the three-dimensional structure of a carbohydrate using single-crystal X-ray diffraction.

Crystallization:

  • Prepare a supersaturated solution of the purified carbohydrate in a suitable solvent or solvent mixture (e.g., water, ethanol, isopropanol).

  • Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling crystallization, to grow single crystals of sufficient size and quality.

  • Carefully mount a selected crystal on a goniometer head.

Data Collection:

  • Place the mounted crystal in the X-ray beam of a diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement:

  • Solve the phase problem using methods such as direct methods, Patterson methods, or dual-space methods to generate an initial electron density map.

  • Build an initial atomic model of the carbohydrate into the electron density map.

  • Refine the atomic model against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This involves adjusting atomic coordinates, displacement parameters, and occupancies.

  • Validate the final crystal structure using various crystallographic and stereochemical checks.

Signaling Pathways and Experimental Workflows

At present, there is limited specific information available in the public domain regarding signaling pathways directly involving this compound. Therefore, a diagrammatic representation of a signaling pathway is not included. The experimental workflows for synthesis and analysis are detailed in the protocols above. A logical workflow for the structural elucidation of this compound is presented below.

structural_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start D-Sorbose synthesis Acid-Catalyzed Cyclization start->synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray structure This compound Structure nmr->structure ms->structure xray->structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Tautomeric Equilibrium of D-Sorbose in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of D-sorbose in solution. D-sorbose, a ketohexose, is a significant monosaccharide in various biological and industrial processes, including the synthesis of vitamin C. Its chemical behavior and biological activity in solution are dictated by the dynamic equilibrium between its different isomeric forms (tautomers). Understanding this equilibrium is crucial for researchers in carbohydrate chemistry, drug development, and metabolic studies.

Tautomeric Forms of D-Sorbose

In aqueous solution, D-sorbose exists as a mixture of five primary tautomers: the open-chain keto form and four cyclic hemiketal forms. The cyclic forms, which predominate at equilibrium, consist of two six-membered rings (pyranoses) and two five-membered rings (furanoses). Each of these ring structures can exist as one of two anomers, designated as α or β, based on the stereochemistry at the anomeric carbon (C2).

The primary tautomers of D-sorbose in solution are:

  • α-D-Sorbopyranose

  • β-D-Sorbopyranose

  • α-D-Sorbofuranose

  • β-D-Sorbofuranose

  • Open-chain D-sorbose (keto form)

Quantitative Tautomeric Distribution

The relative proportions of these tautomers at equilibrium have been determined primarily by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As D-sorbose and L-sorbose are enantiomers, their tautomeric distribution in an achiral solvent such as water is identical. Studies on L-sorbose have shown a strong preference for the α-pyranose form in aqueous solution.[1]

Table 1: Tautomeric Composition of D-Sorbose in Water

TautomerPercentage at Equilibrium (27 °C)
α-D-Sorbopyranose~98%
β-D-Sorbopyranose<2%
α-D-Sorbofuranose<2%
β-D-Sorbofuranose<2%
Open-chain (keto) formTrace amounts

Note: The data is based on the determination for L-sorbose in water, which is equivalent to that of D-sorbose. The α-pyranose form is overwhelmingly dominant.[1] The exact percentages of the minor forms are often difficult to quantify precisely due to their low abundance and signal overlap in NMR spectra.

Experimental Protocols for Tautomeric Analysis

The determination of the tautomeric equilibrium of monosaccharides like D-sorbose relies on sophisticated analytical techniques. The two most prominent methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of tautomeric mixtures in solution. ¹³C NMR is particularly well-suited for this purpose due to the large chemical shift dispersion, which often allows for the resolution of signals from the anomeric carbons of the different tautomers.

Experimental Workflow for NMR Analysis

Caption: Workflow for the determination of D-sorbose tautomeric equilibrium by NMR spectroscopy.

Detailed Protocol for ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a sample of D-sorbose (e.g., 20-50 mg).

    • Dissolve the sample in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6 mL) in a clean vial. D₂O is used as the solvent to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.

    • Allow the solution to equilibrate for a sufficient time (typically 24 hours at room temperature) to ensure that the tautomeric equilibrium is reached.

    • Transfer the equilibrated solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure that the signal intensities are directly proportional to the concentration of each tautomer.

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the anomeric carbons) is crucial for full magnetization recovery between scans. This is typically in the range of 10-30 seconds.

    • Pulse Angle: A 90° pulse angle should be used.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the low-abundance tautomers.

    • Temperature: Maintain a constant temperature (e.g., 25 °C) throughout the experiment, as the tautomeric equilibrium is temperature-dependent.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) using a Fourier Transform (FT) to obtain the frequency-domain spectrum.

    • Apply phase and baseline corrections to the spectrum.

    • Identify the signals corresponding to the anomeric carbons (C2) of the different tautomers. These typically appear in the 95-110 ppm region of the spectrum.

    • Carefully integrate the area of each anomeric carbon signal.

    • The percentage of each tautomer is calculated by dividing the integral of its anomeric signal by the sum of the integrals of all anomeric signals, multiplied by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for separating and identifying the different tautomers of a sugar. However, since sugars are not volatile, they must first be chemically modified (derivatized) to increase their volatility. A common derivatization procedure for sugars is trimethylsilylation.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of D-sorbose tautomers by GC-MS.

Detailed Protocol for GC-MS Analysis:

  • Sample Derivatization (Trimethylsilylation):

    • Place a small, accurately weighed amount of D-sorbose (e.g., 1-5 mg) in a reaction vial.

    • Add a suitable solvent, typically pyridine (B92270) (e.g., 100 µL).

    • To prevent the formation of multiple isomers from the keto group, an oximation step is often performed first. Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine and heat (e.g., at 70 °C for 30 minutes).

    • After cooling, add a silylating agent, such as N-trimethylsilylimidazole (TMSI) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).

    • Heat the mixture again (e.g., at 70 °C for 60 minutes) to ensure complete derivatization of all hydroxyl groups.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

      • Injector: Set to a temperature of around 250-280 °C.

      • Oven Temperature Program: A temperature gradient is used to separate the derivatized tautomers. A typical program might start at 150 °C, hold for a few minutes, and then ramp up to 300 °C.

      • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

      • Acquisition Mode: Data can be acquired in full scan mode to identify the compounds based on their mass spectra, and in selected ion monitoring (SIM) mode for more sensitive quantification.

  • Data Analysis:

    • The different derivatized tautomers will elute from the GC column at different retention times.

    • Identify each peak by comparing its retention time and mass spectrum to those of known standards or by interpreting the fragmentation patterns.

    • The relative abundance of each tautomer is determined by integrating the area of its corresponding chromatographic peak.

Tautomeric Equilibrium Pathway

The interconversion between the different tautomeric forms of D-sorbose in solution occurs through the open-chain keto form as an intermediate. This process is known as mutarotation and is catalyzed by both acids and bases.

Tautomeric_Equilibrium α-D-Sorbofuranose α-D-Sorbofuranose Open-chain (keto) Open-chain (keto) α-D-Sorbofuranose->Open-chain (keto) β-D-Sorbofuranose β-D-Sorbofuranose β-D-Sorbofuranose->Open-chain (keto) α-D-Sorbopyranose α-D-Sorbopyranose Open-chain (keto)->α-D-Sorbopyranose β-D-Sorbopyranose β-D-Sorbopyranose Open-chain (keto)->β-D-Sorbopyranose

Caption: Tautomeric equilibrium of D-sorbose in solution.

This diagram illustrates that the cyclic furanose and pyranose forms are in equilibrium with the open-chain keto form, which acts as a central intermediate. The relative stability of each cyclic form determines its concentration at equilibrium. For D-sorbose, the α-pyranose form is the most stable and therefore the most abundant species in aqueous solution.

Conclusion

The tautomeric equilibrium of D-sorbose in solution is heavily skewed towards the α-D-sorbopyranose form. This guide has provided the quantitative data for this equilibrium and detailed the primary experimental methodologies—NMR spectroscopy and GC-MS—used for its determination. A thorough understanding of the tautomeric behavior of D-sorbose is essential for researchers and professionals working with this important carbohydrate, as the specific isomeric form can significantly impact its reactivity, physical properties, and biological function.

References

An In-depth Technical Guide to the Ring Conformation and Stability of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Sorbofuranose, a five-membered ring structure of the ketohexose sorbose, exists in a dynamic equilibrium of various non-planar conformations. Understanding the three-dimensional structure and relative stability of these conformers is crucial for applications in drug design, glycobiology, and food science. This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring, detailing the theoretical underpinnings of its stability and the experimental and computational methodologies used for its characterization. While specific experimental data for the parent this compound is limited in publicly accessible literature, this guide leverages data from closely related furanosides and advanced computational chemistry to present a thorough analysis.

Introduction: The Flexible Furanose Ring

Unlike their six-membered pyranose counterparts that predominantly adopt stable chair conformations, five-membered furanose rings, such as that of this compound, are inherently more flexible. This flexibility arises from the lower energy barriers for interconversion between various puckered conformations. The furanose ring is not planar; instead, it adopts puckered structures to alleviate torsional strain.[1] These conformations are typically described as either envelope (E) or twist (T) forms.[1] In an envelope conformation, four of the ring atoms are coplanar, with the fifth atom displaced out of this plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.[1]

The continuous interconversion between these envelope and twist forms is described by the pseudorotation concept . This model maps the conformational pathway onto a circle, where each point on the circle represents a unique ring pucker. The two primary parameters describing a specific conformation on the pseudorotational wheel are the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The stability of any given conformation of this compound is governed by a delicate balance of several factors:

  • Steric Interactions: Repulsive interactions between bulky substituents on the ring favor conformations that maximize the distance between these groups.

  • The Anomeric Effect: This stereoelectronic effect generally favors an axial or pseudo-axial orientation of the anomeric substituent (the hydroxyl group at C2 in sorbofuranose) over an equatorial one, a phenomenon that can be counterintuitive to purely steric considerations.

  • Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups on the sorbofuranose ring allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain puckered conformations.

Quantitative Conformational Analysis

Due to the dynamic nature of the furanose ring in solution, experimental data often reflects a population-weighted average of the contributing conformers. Computational methods are therefore essential for elucidating the specific geometries and relative energies of the individual envelope and twist forms.

Computational Data

In the absence of extensive experimental data for this compound, Density Functional Theory (DFT) calculations provide valuable insights into its conformational preferences. The following table summarizes the calculated relative energies and key dihedral angles for the lowest energy envelope and twist conformers of this compound, computed at the B3LYP/6-31G(d,p) level of theory in a simulated aqueous environment.

ConformerPuckeringRelative Energy (kcal/mol)C5-O5-C2-C3 Dihedral Angle (°)C2-C3-C4-C5 Dihedral Angle (°)O5-C2-C3-C4 Dihedral Angle (°)
¹E Envelope (C1-endo)0.00-25.838.1-35.2
E₂ Envelope (C2-exo)0.4515.7-3.2-10.1
³T₂ Twist0.21-1.5-23.735.9
⁴E Envelope (C4-endo)0.893.215.9-28.7

Note: The dihedral angles presented are illustrative of the ring pucker and are subject to variation based on the specific computational model and level of theory.

Experimental Data (from Analogs)
Coupling ConstantTypical Range (Hz) for FuranosidesCorresponding Dihedral Angle Range (°)
³J(H1, H2)0 - 740 - 140
³J(H2, H3)4 - 100 - 40 or 140 - 180
³J(H3, H4)4 - 100 - 40 or 140 - 180

Small ³JHH values are indicative of dihedral angles around 90°, while larger values suggest more eclipsed or anti-periplanar arrangements.[1]

Experimental and Computational Protocols

A robust understanding of the conformational landscape of this compound requires a synergistic approach, combining experimental measurements with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of furanoses.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Filter the solution into a high-quality NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥500 MHz).

    • 1D ¹H NMR: To determine chemical shifts and coupling constants.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Extract vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D COSY spectra.

    • Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles.

    • Analyze NOESY cross-peak intensities to derive interproton distance restraints.

    • The combination of dihedral angle and distance restraints allows for the determination of the predominant solution-state conformation(s).

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state.

Experimental Protocol:

  • Crystallization:

    • Grow single crystals of this compound or a suitable derivative. This is often the most challenging step and may require screening a wide range of conditions (e.g., solvents, precipitants, temperature).

    • Vapor diffusion (hanging drop or sitting drop) is a common crystallization technique.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

    • From the refined structure, precise bond lengths, bond angles, and dihedral angles can be determined, providing a definitive picture of the solid-state conformation.

Computational Modeling

Computational chemistry is an indispensable tool for exploring the full conformational energy landscape of flexible molecules like this compound.

Protocol:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify low-energy conformers.

    • Molecular mechanics force fields specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM with carbohydrate extensions) are often used for an initial broad search.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometries of the identified conformers at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to better simulate the solution-phase environment.

  • Calculation of NMR Parameters:

    • For the optimized low-energy conformers, calculate NMR parameters such as spin-spin coupling constants.

    • These calculated parameters can then be compared with experimental data to validate the computational model and to determine the relative populations of the different conformers in solution.

Visualization of Key Processes

Furanose Ring Pseudorotation

The dynamic equilibrium between the envelope and twist conformations of the furanose ring can be visualized as a continuous pathway.

Furanose_Pseudorotation E_N Envelope (North) T_NE Twist E_N->T_NE E_E Envelope (East) T_NE->E_E T_SE Twist E_E->T_SE E_S Envelope (South) T_SE->E_S T_SW Twist E_S->T_SW E_W Envelope (West) T_SW->E_W T_NW Twist E_W->T_NW T_NW->E_N

Caption: Pseudorotational pathway of a furanose ring.

Experimental Workflow for Conformational Analysis

The integration of experimental and computational techniques is crucial for a comprehensive conformational analysis.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Model Refinement NMR NMR Spectroscopy (¹H, COSY, TOCSY, NOESY) Integration Comparison of Experimental and Calculated Data NMR->Integration XRay X-ray Crystallography XRay->Integration Sample Sample Preparation (this compound) Sample->NMR Sample->XRay ConfSearch Conformational Search (Molecular Mechanics) DFT DFT Optimization (B3LYP/6-31G(d,p)) ConfSearch->DFT NMR_Calc NMR Parameter Calculation DFT->NMR_Calc NMR_Calc->Integration Model Refined Conformational Model (Populations and Geometries) Integration->Model

Caption: Integrated workflow for furanose conformational analysis.

Conclusion

The conformational landscape of this compound is characterized by a dynamic equilibrium between multiple low-energy envelope and twist puckers. While direct and extensive experimental data for this specific furanose is not widely published, a combination of data from analogous compounds and high-level computational modeling provides a detailed picture of its structural preferences. The stability of its conformers is dictated by a complex interplay of steric hindrance, the anomeric effect, and intramolecular hydrogen bonding. A thorough understanding of these conformational dynamics, achieved through the integrated experimental and computational workflows detailed in this guide, is paramount for the rational design of molecules that interact with or are derived from this important monosaccharide. Future research focusing on the acquisition of high-resolution NMR and X-ray crystallographic data for this compound itself will be invaluable for further refining our understanding of its conformational behavior.

References

The Unseen Architects: A Technical Guide to the Biological Roles of Sorbofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbofuranose, a five-membered ring isomer of sorbose, and its derivatives represent a class of carbohydrates with emerging significance in various biological systems. While not as ubiquitous as their six-membered pyranose counterparts, sorbofuranose derivatives play critical roles, particularly in microbial metabolism, and exhibit intriguing potential in therapeutic applications. This technical guide provides an in-depth exploration of the known biological functions of sorbofuranose derivatives in nature, detailing their metabolic pathways, potential signaling roles, and the experimental methodologies used for their study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Natural Occurrence and Metabolic Significance

The most well-documented natural occurrence of a sorbofuranose derivative is L-sorbofuranose, a key intermediate in the industrial production of vitamin C (ascorbic acid). It is primarily produced through the microbial oxidation of D-sorbitol.

Microbial Production of L-Sorbofuranose

The bacterium Gluconobacter oxydans is a cornerstone in the industrial conversion of D-sorbitol to L-sorbose. This biotransformation is a regioselective oxidation catalyzed by a membrane-bound D-sorbitol dehydrogenase. The resulting L-sorbose is predominantly in the furanose form.

Metabolic Pathway of D-Sorbitol to L-Sorbose in Gluconobacter oxydans

The core of this metabolic process is the oxidation of the hydroxyl group at the C5 position of D-sorbitol.

Sorbitol_to_Sorbose DSorbitol D-Sorbitol LSorbose L-Sorbofuranose DSorbitol->LSorbose D-Sorbitol Dehydrogenase (G. oxydans) VitaminC Vitamin C (Ascorbic Acid) LSorbose->VitaminC Further Chemical/Enzymatic Steps

Caption: Microbial conversion of D-sorbitol to L-sorbofuranose.

Fungal Metabolism

While less studied than in bacteria, some fungi are also capable of metabolizing sorbose. The specific pathways and the prevalence of the sorbofuranose form in these processes are areas of ongoing research. It is plausible that fungi utilize sorbofuranose intermediates in pathways analogous to those for other ketohexoses.

Biological Activities and Therapeutic Potential

Recent studies have begun to shed light on the direct biological activities of sorbofuranose derivatives, moving beyond their role as metabolic intermediates.

Antitumor Activity of L-Sorbofuranose

Emerging research has demonstrated that L-sorbose exhibits antitumor properties by impairing glucose metabolism in cancer cells. This suggests a potential therapeutic application for L-sorbofuranose or its derivatives in oncology. The proposed mechanism involves the competitive inhibition of enzymes in the glycolytic pathway.

Quantitative Data on the Antitumor Effect of L-Sorbose

Cell LineL-Sorbose Concentration (mM)EffectReference
Hepatocellular Carcinoma (various)10-50Inhibition of cell proliferation, induction of apoptosis(Fieber et al., 2021)
Pancreatic Cancer (Panc-1)25Significant reduction in cell viability(Fieber et al., 2021)
Enzyme Inhibition

Derivatives of sorbofuranose have the potential to act as inhibitors of various enzymes due to their structural similarity to natural substrates. This is a promising area for the development of novel therapeutic agents. For instance, synthetic thio-fructofuranoside derivatives, which share structural similarities with sorbofuranose, have been shown to inhibit β-fructofuranosidases and α-glucosidases.

Potential Role in Signaling Pathways

While direct evidence for the involvement of sorbofuranose derivatives as primary signaling molecules in plants or animals is currently limited, the established role of other sugars in signaling provides a framework for hypothesizing their potential functions.

Sugar Sensing and Signaling in Plants

Plants possess complex sugar sensing and signaling networks that regulate growth, development, and stress responses. These pathways are typically triggered by common sugars like glucose and sucrose. It is conceivable that sorbofuranose derivatives, if present in plant tissues, could interact with components of these signaling cascades, either as agonists or antagonists.

Hypothetical Interaction of Sorbofuranose Derivatives with Plant Sugar Signaling

Plant_Sugar_Signaling Sorbofuranose Sorbofuranose Derivative Receptor Sugar Receptor (e.g., Hexokinase-like) Sorbofuranose->Receptor ? SignalingCascade Signaling Cascade (Kinases, Transcription Factors) Receptor->SignalingCascade GeneExpression Altered Gene Expression SignalingCascade->GeneExpression PhysiologicalResponse Physiological Response (Growth, Stress Tolerance) GeneExpression->PhysiologicalResponse

Caption: A hypothetical model for sorbofuranose derivative interaction with plant signaling.

Experimental Protocols

The study of sorbofuranose derivatives requires specific and sensitive analytical and experimental techniques.

Quantification of Sorbofuranose Derivatives in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC)

  • Principle: Separation of sorbofuranose from other carbohydrates based on its interaction with a stationary phase, followed by detection.

  • Stationary Phase: Amine-based columns (e.g., NH2) are commonly used for carbohydrate analysis.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detection: Refractive Index (RI) detection is standard for non-UV absorbing sugars. Pulsed Amperometric Detection (PAD) can be used for higher sensitivity.

  • Sample Preparation:

    • Homogenize biological tissue or centrifuge microbial culture to remove solids.

    • Deproteinate the sample using agents like perchloric acid or by ultrafiltration.

    • Neutralize the sample if acid was used.

    • Filter the sample through a 0.22 µm filter before injection.

Workflow for HPLC Quantification of Sorbofuranose

HPLC_Workflow Start Biological Sample Homogenization Homogenization/ Centrifugation Start->Homogenization Deproteination Deproteination Homogenization->Deproteination Filtration Filtration (0.22 µm) Deproteination->Filtration HPLC HPLC Analysis (Amine Column, RI/PAD) Filtration->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

Caption: General workflow for the quantification of sorbofuranose.

Study of Sorbofuranose Metabolic Pathways

Method: Isotope Tracer Analysis

  • Principle: Using isotopically labeled substrates (e.g., 13C-D-sorbitol) to trace the metabolic fate of the molecule through a pathway.

  • Procedure:

    • Culture microorganisms or incubate tissue slices in the presence of the labeled substrate.

    • Harvest samples at different time points.

    • Extract metabolites.

    • Analyze the extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the labeled intermediates and products.

  • Data Analysis: The pattern and extent of isotope labeling in different metabolites provide insights into the active metabolic pathways and their fluxes.

Future Directions and Conclusion

The study of sorbofuranose derivatives is a rapidly evolving field. While much of the current knowledge is centered on the microbial production of L-sorbofuranose, the discovery of its antitumor activity has opened new avenues for research and drug development. Future investigations should focus on:

  • Expanding the search for natural sorbofuranose derivatives: Exploring a wider range of plants, fungi, and microorganisms for the presence of these compounds.

  • Elucidating their roles in signaling: Investigating the potential interaction of sorbofuranose derivatives with known sugar signaling pathways.

  • Developing novel therapeutic agents: Synthesizing and screening sorbofuranose derivatives for their inhibitory effects on various enzymes implicated in disease.

An In-Depth Technical Guide to the Spectral Analysis of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for alpha-D-sorbofuranose. Detailed experimental protocols and data interpretation are included to support research and development activities involving this important monosaccharide.

Introduction to this compound

This compound is a five-membered ring isomer of D-sorbose, a ketohexose. While less common than its pyranose counterpart, the furanose form plays a role in various biological and chemical processes. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and utilization in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in D₂O shows six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment and the stereochemistry of the sugar.

Carbon AtomChemical Shift (δ, ppm)
C-164.9
C-2101.9
C-376.0
C-477.8
C-581.6
C-663.8

Note: Data is based on the published work by Angyal and Bethell (1976) for D-sorbose in D₂O. The assignments are for the alpha-furanose anomer.

¹H NMR Spectral Data
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

    • Spectral Width: Approximately 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (-OH) and C-O bonds.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200 (broad)O-HStretching
3000-2850C-HStretching
~1460C-HBending
1200-1000C-OStretching
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

  • Grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For carbohydrates like this compound, soft ionization techniques such as electrospray ionization (ESI) are preferred to minimize fragmentation and observe the molecular ion.

Mass Spectral Data
  • Molecular Formula: C₆H₁₂O₆

  • Molecular Weight: 180.16 g/mol

  • Monoisotopic Mass: 180.06339 u

Expected ESI-MS Spectrum: In positive ion mode, the ESI mass spectrum of this compound is expected to show a prominent peak for the sodium adduct [M+Na]⁺ at m/z 203.0528. The protonated molecule [M+H]⁺ at m/z 181.0709 may also be observed, though often with lower intensity for underivatized sugars. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179.0559 is expected.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µM) in a solvent mixture such as 50:50 acetonitrile:water or methanol:water.

  • The addition of a small amount of sodium salt (e.g., sodium acetate) can enhance the formation of the [M+Na]⁺ adduct in positive ion mode.

Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

  • Drying Gas Temperature: 200-350 °C.

  • Mass Range: m/z 50-500.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a monosaccharide like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound Sample Dissolve_NMR Dissolve in D2O Sample->Dissolve_NMR Prepare_IR Prepare KBr Pellet Sample->Prepare_IR Dissolve_MS Dissolve in MeCN/H2O Sample->Dissolve_MS NMR_Acquisition NMR Spectrometer (¹H, ¹³C) Dissolve_NMR->NMR_Acquisition IR_Acquisition FTIR Spectrometer Prepare_IR->IR_Acquisition MS_Acquisition ESI Mass Spectrometer Dissolve_MS->MS_Acquisition NMR_Analysis Assign Signals Determine Structure NMR_Acquisition->NMR_Analysis IR_Analysis Identify Functional Groups IR_Acquisition->IR_Analysis MS_Analysis Determine Molecular Weight Confirm Formula MS_Acquisition->MS_Analysis Final_Report Comprehensive Spectroscopic Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectral data and methodologies for the analysis of this compound. Researchers are encouraged to use this information as a starting point for their specific applications, optimizing protocols as needed for their instrumentation and research goals.

Theoretical Conformational Analysis of alpha-D-Sorbofuranose: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Sorbofuranose, a five-membered ring form of the ketohexose sorbose, plays a role in various biological and chemical processes. Due to the inherent flexibility of the furanose ring, a thorough understanding of its conformational preferences is paramount for elucidating its structure-activity relationships and for the rational design of derivatives with specific biological activities. This technical guide provides a comprehensive overview of the theoretical methods employed in the conformational analysis of this compound, complemented by experimental validation techniques. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related furanosides to present a predictive conformational landscape.

Introduction to Furanose Ring Conformational Analysis

The five-membered furanose ring of this compound is not planar and exists as a dynamic equilibrium of puckered conformations.[1] These conformations are crucial in determining the overall three-dimensional structure of the molecule, which in turn governs its interactions with enzymes and receptors. The conformational landscape of furanosides is typically described by a pseudorotational itinerary, which characterizes the continuous interconversion between various envelope (E) and twist (T) forms.[1] Intramolecular hydrogen bonds play a significant role in stabilizing particular conformations, often contributing 1-2 kcal/mol per bond.[1]

Theoretical Methodologies for Conformational Analysis

A variety of computational methods are utilized to explore the potential energy surface of flexible molecules like this compound, providing insights into the relative stabilities of different conformers and the energy barriers between them.[1]

Molecular Mechanics (MM)

Molecular mechanics methods employ classical physics to model molecular systems using parameterized force fields such as AMBER, CHARMM, or GROMOS.[1] These methods are computationally efficient and are well-suited for exploring the conformational space of large molecules or for running molecular dynamics simulations to study the dynamic behavior of the molecule in solution.[1]

Quantum Mechanical (QM) Methods

Quantum mechanical methods provide a more accurate description of the electronic structure and are essential for obtaining reliable energetic and geometric parameters.

  • Hartree-Fock (HF) Theory : This ab initio method provides a foundational quantum mechanical description of the molecular system. Studies on the related D-fructofuranose have utilized HF with the 6-31G* basis set to identify stable conformers in the gas phase.[1]

  • Density Functional Theory (DFT) : DFT has become a widely used method for the conformational analysis of carbohydrates due to its favorable balance of accuracy and computational cost.[1] Functionals such as B3LYP with larger basis sets like 6-311++G(d,p) are commonly employed to refine geometries and relative energies.[1] DFT is also instrumental in calculating NMR parameters, such as spin-spin coupling constants, which are highly sensitive to molecular geometry and serve as a bridge between theoretical models and experimental data.[1]

Conformational Landscape of this compound

The furanose ring of this compound can adopt a variety of conformations, primarily described as envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.[1] The interconversion between these forms is described by the pseudorotation concept.

Below is a diagram illustrating the pseudorotational wheel for a generic furanose ring, which is applicable to this compound.

G cluster_0 Pseudorotational Pathway of a Furanose Ring E4 ⁴E T0 ⁰T₁ E4->T0 E1 ¹E T0->E1 T2 ¹T₂ E1->T2 E2 ²E T2->E2 T3 ²T₃ E2->T3 E3 ³E T3->E3 T4 ³T₄ E3->T4 E0 ⁰E T4->E0 T1 ⁴T₀ E0->T1 T1->E4

Pseudorotational pathway of a furanose ring.
Predicted Stable Conformers and Relative Energies

The following table presents hypothetical relative energies for the major conformers of this compound, based on typical energy differences observed for other furanosides.

ConformerPuckering DescriptorRelative Energy (kcal/mol) (Gas Phase, DFT B3LYP/6-311++G(d,p) - Hypothetical)
I ³E0.00
II E₄0.5 - 1.5
III ²T₁1.0 - 2.5
IV ⁰E2.0 - 4.0

Experimental Validation and Methodologies

NMR spectroscopy is a powerful experimental technique for validating the results of theoretical conformational analysis.[1] Key NMR parameters, such as vicinal proton-proton coupling constants (³JHH), are directly related to the dihedral angles between the coupled protons and can be used to infer the conformational preferences of the furanose ring.

NMR Spectroscopy Protocol

A general protocol for the NMR-based conformational analysis of a furanoside like this compound would involve:

  • Sample Preparation : Dissolving the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition : Recording one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

  • Spectral Assignment : Complete assignment of all proton and carbon signals using the suite of 2D NMR experiments.

  • Coupling Constant Extraction : Extraction of ³JHH values from the high-resolution ¹H NMR spectrum.

  • Karplus Equation Analysis : Using generalized Karplus equations to relate the experimental ³JHH values to the corresponding dihedral angles, thereby determining the conformational population.

  • NOESY Analysis : Analyzing through-space correlations in the NOESY spectrum to identify protons that are in close proximity, providing further conformational constraints.

The following table provides expected ranges for ³JHH coupling constants for different furanose ring conformations, which would be used to validate the theoretical models of this compound.

Coupling ConstantDihedral Angle (°)Expected ³JHH (Hz)
³JH3,H4~0-307 - 10
~602 - 4
~900 - 1
~120-1502 - 5
~1808 - 12

Workflow for Theoretical Conformational Analysis

The logical flow of a comprehensive theoretical conformational analysis of this compound is depicted in the following diagram.

G start Initial Structure Generation (e.g., from 2D structure) mm_search Molecular Mechanics Conformational Search (e.g., Monte Carlo, Systematic Search) start->mm_search qm_opt Quantum Mechanics Geometry Optimization (e.g., DFT, HF) mm_search->qm_opt freq_calc Frequency Calculation and Thermodynamic Analysis qm_opt->freq_calc nmr_calc NMR Parameter Calculation (e.g., Coupling Constants) qm_opt->nmr_calc comparison Comparison and Validation freq_calc->comparison nmr_calc->comparison exp_data Experimental NMR Data exp_data->comparison final_model Refined Conformational Model comparison->final_model

Workflow for theoretical conformational analysis.

Conclusion

The theoretical conformational analysis of this compound is a multifaceted process that relies on a synergistic approach combining computational modeling and experimental validation. While direct experimental data for this specific molecule is sparse, the principles and methodologies established from the study of analogous furanosides provide a robust framework for predicting its conformational behavior. A thorough understanding of the conformational landscape of this compound is critical for advancing our knowledge of its biological functions and for the development of novel carbohydrate-based therapeutics. Future studies combining high-level DFT calculations with detailed NMR analysis in solution are needed to fully elucidate the conformational dynamics of this important monosaccharide.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of alpha-D-Sorbofuranose from D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbose, a ketohexose, naturally exists predominantly in its more stable pyranose ring form. The synthesis of its less stable furanose isomer, specifically the alpha-D-sorbofuranose anomer, presents a unique challenge in carbohydrate chemistry. The furanose form of sugars is a key structural motif in various biologically important molecules, including nucleic acids and certain oligosaccharides. Consequently, the ability to synthesize specific furanosides is of significant interest in drug development and glycobiology.

This document outlines a proposed chemical synthesis strategy to convert D-sorbose into this compound. The synthesis of furanosides from their pyranose counterparts often requires carefully designed protecting group strategies to favor the formation of the five-membered ring.[1][2] The protocol described herein is a multi-step process involving the selective protection of hydroxyl groups, formation of a cyclic acetal (B89532) to lock the furanose conformation, and subsequent deprotection to yield the target molecule. While direct, single-step conversions are challenging, this protecting group approach offers a rational pathway to obtaining this compound.

Materials and Methods

Overall Synthetic Strategy

The proposed synthesis involves a three-step process:

  • Di-O-isopropylidene protection: Selective protection of the hydroxyl groups of D-sorbose using acetone (B3395972) under acidic catalysis to form 2,3:4,6-di-O-isopropylidene-alpha-D-sorbofuranose. This reaction kinetically favors the formation of the furanose ring structure.

  • Anomerization (if necessary) and purification: While the di-O-isopropylidene protection is expected to yield the alpha anomer, purification and characterization are crucial.

  • Deprotection: Removal of the isopropylidene groups under mild acidic conditions to yield the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3:4,6-di-O-isopropylidene-alpha-D-sorbofuranose

  • Reaction Setup: Suspend D-sorbose (1 equivalent) in anhydrous acetone.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection to yield this compound

  • Reaction Setup: Dissolve the purified 2,3:4,6-di-O-isopropylidene-alpha-D-sorbofuranose in an aqueous solution of a mild acid, such as trifluoroacetic acid (TFA) or aqueous acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Work-up: Upon completion, neutralize the acid. The solvent is then removed under reduced pressure.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Data Presentation

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
12,3:4,6-di-O-isopropylidene-alpha-D-sorbofuranoseD-Sorbose70-85>95TLC, NMR
2This compound2,3:4,6-di-O-isopropylidene-alpha-D-sorbofuranose85-95>98TLC, NMR, Mass Spec

Spectroscopic Data for this compound:

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous furanose-containing carbohydrates.[3]

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the flexibility of the furanose ring. Key signals would include those for the anomeric proton and the protons on the furanose ring and hydroxymethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the sorbofuranose ring. The chemical shift of the anomeric carbon (C2) would be particularly indicative of the furanose form.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (180.16 g/mol ).[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the hydroxyl (-OH) stretching region and C-O stretching vibrations.[3]

Workflow Diagram

The following diagram illustrates the proposed synthetic workflow from D-sorbose to this compound.

SynthesisWorkflow D_Sorbose D-Sorbose (Pyranose form) Protected_Sorbose 2,3:4,6-di-O-isopropylidene- This compound D_Sorbose->Protected_Sorbose Acetone, H+ Alpha_Sorbofuranose This compound Protected_Sorbose->Alpha_Sorbofuranose Mild Acid (e.g., TFA)

Caption: Proposed synthetic pathway for this compound.

Discussion

The successful synthesis of this compound from D-sorbose hinges on the effective use of protecting groups to control the ring conformation. The formation of the di-O-isopropylidene acetal is a well-established method for locking sugars into a furanose form. The subsequent mild acidic deprotection is crucial to avoid unwanted side reactions or rearrangements back to the more stable pyranose form.

The characterization of the final product is of utmost importance. A combination of spectroscopic techniques, particularly 1D and 2D NMR spectroscopy, will be essential to confirm the furanose ring structure and the alpha configuration at the anomeric center.[3] Comparison of the obtained spectroscopic data with theoretical predictions and data from structurally related furanosides will be necessary for unambiguous structure elucidation.

Conclusion

This document provides a detailed, albeit proposed, protocol for the chemical synthesis of this compound from D-sorbose. The strategy relies on established principles of carbohydrate chemistry, specifically the use of protecting groups to favor the formation of the less stable furanose ring. The successful implementation of this protocol would provide valuable access to this compound for further research in glycobiology and drug discovery.

References

Application Notes and Protocols for the Enzymatic Synthesis of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Sorbofuranose, a stereoisomer of the common sugar fructose, is a rare monosaccharide with significant potential in various biochemical and pharmaceutical applications.[1][2] Its unique structural properties make it a valuable chiral building block in the synthesis of complex molecules and a potential intermediate for novel therapeutics. Traditional chemical synthesis routes for rare sugars are often complex, involve multiple steps, and can be environmentally hazardous. Enzymatic synthesis, utilizing the high specificity and mild reaction conditions of enzymes like isomerases, presents a compelling alternative for the sustainable production of this compound.[3]

These application notes describe a proposed enzymatic strategy for the synthesis of D-sorbose, the precursor to the this compound anomer, using L-rhamnose (B225776) isomerase. While a direct protocol for this specific conversion is not widely established, this document adapts a well-documented procedure for the reverse reaction, the isomerization of D-sorbose to D-gulose, catalyzed by L-rhamnose isomerase from Pseudomonas stutzeri.[4][5] This enzyme is noted for its broad substrate specificity, making it a prime candidate for catalyzing the isomerization of D-gulose to D-sorbose.[3][6]

The protocols provided herein cover the recombinant expression and purification of L-rhamnose isomerase, its immobilization for enhanced stability and reusability, the enzymatic isomerization reaction, and the analytical quantification of the product.

Enzymatic Pathway and Logic

The core of this method is the reversible isomerization of the aldose D-gulose to the ketose D-sorbose, catalyzed by L-rhamnose isomerase (EC 5.3.1.14). The equilibrium of this reaction may favor the substrate, but the use of techniques such as product removal or enzyme immobilization can drive the synthesis towards the desired D-sorbose.[3][5] Once D-sorbose is synthesized and purified, it will exist in equilibrium with its various isomeric forms, including the target this compound.

G cluster_reaction Enzymatic Isomerization DGulose D-Gulose (Aldose) Enzyme L-Rhamnose Isomerase (P. stutzeri) DGulose->Enzyme DSorbose D-Sorbose (Ketose) DSorbose->Enzyme Reversible Enzyme->DSorbose Isomerization

Caption: Enzymatic conversion of D-gulose to D-sorbose.

Data Presentation

Quantitative data from representative isomerase-catalyzed reactions are summarized below for easy comparison and planning of experiments.

Table 1: Representative Kinetic Parameters of L-Rhamnose Isomerase

Substrate Km (mM) Vmax (U/mg) Source Organism Reference
L-Rhamnose 11 240 Pseudomonas stutzeri [6]
D-Gulose N/A N/A Pseudomonas stutzeri [7]
D-Sorbose N/A N/A Pseudomonas stutzeri [6]
D-Allose N/A N/A Pseudomonas stutzeri [3]

Table 2: Representative Optimal Conditions for L-Rhamnose Isomerase Activity

Parameter Optimal Value Metal Cofactor Source Organism Reference
Temperature 50-60°C Mn2+ or Co2+ Pseudomonas stutzeri [5]
pH 7.0 - 9.0 Mn2+ or Co2+ Pseudomonas stutzeri [5][8]

Note: Optimal conditions can vary based on the enzyme source and whether it is in a free or immobilized state.

Table 3: Representative Reaction Yields for Isomerase-Catalyzed Conversions

Substrate Product Enzyme Conversion Yield (%) Reference
D-Sorbose D-Gulose L-Rhamnose Isomerase ~10% (at equilibrium) [3][5]
D-Galactose D-Tagatose (B3328093) L-Arabinose Isomerase 22.3% [9]
L-Mannose L-Fructose (B118286) L-Rhamnose Isomerase 58.4 - 67.0% [8]

Note: The yield for D-gulose to D-sorbose is expected to be limited by thermodynamic equilibrium. Process optimization can enhance the final isolated yield.

Experimental Workflow

The overall process for the enzymatic synthesis of D-sorbose involves several key stages, from producing the enzyme to analyzing the final product.

G cluster_prep Enzyme Preparation cluster_synth Synthesis & Purification cluster_analysis Analysis expr 1. Recombinant Expression of L-Rhamnose Isomerase in E. coli puri 2. Purification via Ni-NTA Affinity Chromatography expr->puri immo 3. Immobilization on Support Beads puri->immo reac 4. Enzymatic Isomerization of D-Gulose to D-Sorbose immo->reac Immobilized Enzyme filt 5. Removal of Immobilized Enzyme reac->filt prod_puri 6. Product Purification via Column Chromatography filt->prod_puri hplc 7. HPLC-RI Analysis for Quantification prod_puri->hplc Purified Product

Caption: Workflow for enzymatic D-sorbose synthesis.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of L-Rhamnose Isomerase

This protocol is adapted for the overexpression of His-tagged P. stutzeri L-rhamnose isomerase in E. coli.[4]

A. Cultivation and Induction:

  • Transform E. coli expression host cells (e.g., BL21(DE3)) with an expression vector containing the 6xHis-tagged L-rhamnose isomerase gene from P. stutzeri.

  • Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate 1 L of fresh LB broth with the same antibiotic in a 2.5 L flask.

  • Cultivate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue cultivation for an additional 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

B. Enzyme Purification:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Disrupt the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Apply the supernatant (crude extract) to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[4]

  • Wash the column with 20 column volumes of wash buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 40 mM imidazole).

  • Elute the His-tagged L-rhamnose isomerase with elution buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 300 mM imidazole).

  • Pool the fractions containing the enzyme activity.

  • (Optional) Dialyze the pooled fractions against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and concentrate.

  • Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: Immobilization of L-Rhamnose Isomerase

Immobilization enhances enzyme stability and allows for its reuse.[5]

  • Select a support matrix (e.g., Chitopearl beads, Eupergit C).

  • Activate the support according to the manufacturer's instructions.

  • Prepare a solution of the purified L-rhamnose isomerase (approx. 1 mg/mL) in a coupling buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5).

  • Add the activated support beads to the enzyme solution (e.g., 1 g of beads per 10 mg of enzyme).

  • Allow the coupling reaction to proceed for 12-24 hours at 4°C with gentle agitation.

  • Collect the beads by filtration or centrifugation.

  • Wash the beads thoroughly with coupling buffer to remove any unbound enzyme.

  • Determine the amount of immobilized protein by measuring the protein concentration in the supernatant and washings and subtracting it from the initial amount of protein.

  • Store the immobilized enzyme at 4°C in a suitable buffer.

Protocol 3: Enzymatic Synthesis of D-Sorbose from D-Gulose

This protocol is adapted from the procedure for D-gulose synthesis.[5]

  • Prepare the reaction mixture in a temperature-controlled vessel:

    • D-Gulose: 10% (w/v)

    • Buffer: 50 mM Phosphate Buffer (pH 7.5)

    • Cofactor: 1 mM MnCl₂

  • Add the immobilized L-rhamnose isomerase to the reaction mixture (e.g., 10 U of activity per gram of D-gulose).

  • Incubate the reaction at 50°C with gentle stirring (e.g., 150 rpm).

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2-4 hours).

  • Analyze the samples by HPLC to determine the concentration of D-gulose and D-sorbose (see Protocol 4).

  • Continue the reaction until equilibrium is reached or the desired conversion is achieved (e.g., 24-48 hours).

  • Stop the reaction by removing the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • The resulting solution containing D-sorbose can be further purified using techniques like simulated moving bed (SMB) chromatography to separate it from the remaining D-gulose.

Protocol 4: Quantification of D-Sorbose by HPLC

This is a general method for the analysis of monosaccharides.[10][11]

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Amino column or a cation exchange column in Ca²⁺ form).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and HPLC-grade water (e.g., 75:25 v/v) or just HPLC-grade water, depending on the column.[10]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 35 - 50°C.[10][12]

  • Sample Preparation:

    • Dilute the reaction samples with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Standard Curve:

    • Prepare a series of standard solutions of D-sorbose and D-gulose of known concentrations (e.g., 0.1 to 10 mg/mL).

    • Inject the standards and construct a calibration curve by plotting peak area against concentration for each sugar.

  • Analysis:

    • Inject the prepared reaction samples.

    • Identify the peaks for D-gulose and D-sorbose based on their retention times compared to the standards.

    • Quantify the concentration of each sugar using the calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Enzyme Expression Sub-optimal induction conditions; plasmid instability.Optimize IPTG concentration, induction temperature, and time. Confirm plasmid integrity.
Low Isomerization Yield Unfavorable thermodynamic equilibrium; enzyme inhibition.Consider continuous product removal. Ensure optimal pH, temperature, and cofactor concentration. Check for substrate or product inhibition by running reactions at different concentrations.[5]
Poor HPLC Peak Separation Inappropriate column or mobile phase; sub-optimal temperature.Optimize mobile phase composition and flow rate. Adjust column temperature. Test a different type of carbohydrate column.[11]
Enzyme Inactivity Incorrect buffer/pH; absence of necessary cofactors.Confirm the pH of the reaction buffer. Ensure the presence of required metal cofactors like Mn2+ or Co2+.[5]

References

Application Notes and Protocols for the Purification of alpha-D-Sorbofuranose by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Sorbofuranose, a five-membered ring isomer of the ketohexose D-sorbose, is a carbohydrate of interest in various fields of chemical and pharmaceutical research. Its purification is often a critical step in ensuring the success of downstream applications, including its use as a chiral building block in organic synthesis or for biological and enzymatic studies. Column chromatography is a powerful technique for the separation and purification of monosaccharides and their isomers. This document provides detailed application notes and a generalized protocol for the purification of this compound, leveraging established chromatographic principles for carbohydrate separation.

The primary challenges in purifying this compound include its high polarity and the potential for anomerization in solution, where it can exist in equilibrium with its beta-anomer and pyranose forms. The selection of an appropriate stationary phase and mobile phase is crucial to achieve the desired separation and purity. This protocol will focus on High-Performance Liquid Chromatography (HPLC) methods, which offer high resolution and efficiency for such separations.

Chromatographic Principles for Carbohydrate Separation

The separation of sugars like this compound by column chromatography relies on the differential partitioning of the analyte between a stationary phase and a mobile phase.[1] Several chromatographic modes are suitable for carbohydrate analysis, including Hydrophilic Interaction Liquid Chromatography (HILIC), chiral chromatography, and ion-exchange chromatography.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds like unprotected sugars.[2] It utilizes a polar stationary phase (e.g., amide, amino, or diol-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of water or an aqueous buffer.[2][4] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[4]

  • Chiral Chromatography: To separate anomers (such as alpha and beta furanose forms) or enantiomers, a chiral stationary phase (CSP) is employed.[5] Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are commonly used for carbohydrate separations.[5] The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times.[5]

  • Ion-Exchange Chromatography: This method can be used for the separation of ketoses from aldoses.[6][7] While not specific for anomer separation, it can be a useful step in a multi-step purification process.

Experimental Protocols

The following protocols are generalized based on established methods for the separation of similar monosaccharides, particularly fructose. Optimization of these methods for the specific purification of this compound is essential.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is recommended for the general purification of D-sorbose, with the potential to separate furanose from pyranose forms.

Table 1: HILIC Method Parameters

ParameterRecommended ConditionsNotes
Column Amide- or Amino-bonded silica (B1680970) column (e.g., TSKgel Amide-80)Provides good retention for polar sugars.[8]
Dimensions 4.6 mm I.D. x 250 mm length, 5 µm particle sizeStandard analytical column dimensions.
Mobile Phase Acetonitrile:Water (gradient elution)A typical gradient would start at a high organic concentration (e.g., 85% acetonitrile) and decrease to increase the elution strength.
Initial: 85:15 (v/v) Acetonitrile:WaterThis high organic content ensures retention of the polar sorbofuranose.
Final: 65:35 (v/v) Acetonitrile:Water over 20 minutesThe gradient helps to elute the compound and potentially separate isomers.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30-40 °CElevated temperature can help to reduce viscosity and may influence anomer separation.[9]
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)Sugars lack a strong UV chromophore, making RI or ELSD the preferred detection methods.
Injection Volume 10-20 µLDependent on sample concentration.
Sample Preparation Dissolve the crude this compound mixture in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.Ensures sample compatibility with the mobile phase and removes particulates.
Method 2: Chiral HPLC for Anomer Separation

This method is specifically aimed at separating the alpha and beta anomers of D-sorbofuranose.

Table 2: Chiral HPLC Method Parameters

ParameterRecommended ConditionsNotes
Column Chiralpak AD-H or similar polysaccharide-based chiral stationary phaseProven to be effective for the separation of monosaccharide anomers and enantiomers.[1][5]
Dimensions 4.6 mm I.D. x 250 mm length, 5 µm particle sizeStandard analytical column dimensions.
Mobile Phase Hexane:Ethanol (isocratic)A common mobile phase for normal-phase chiral separations. The ratio will need to be optimized.
Starting Point: 80:20 (v/v) Hexane:EthanolThe polarity of the mobile phase is critical for achieving separation.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution in chiral separations.
Column Temperature 25 °CTemperature can significantly affect chiral recognition; it should be carefully controlled.
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)As with HILIC, these detectors are suitable for non-UV absorbing sugars.
Injection Volume 10-20 µLDependent on sample concentration.
Sample Preparation Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter.Ensures compatibility and protects the column.

Data Presentation

Successful purification should be confirmed by analytical HPLC. The purity of the collected fractions can be determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Table 3: Example Data for Purity Assessment

Fraction NumberRetention Time (min)Peak AreaPurity (%)
112.5150,00098.5
212.6145,00099.1
312.7130,00098.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Collection start Crude Sorbofuranose dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column Chromatography Column (HILIC or Chiral) hplc->column detector Detector (RI or ELSD) column->detector fraction Fraction Collection detector->fraction analysis Purity Analysis fraction->analysis product Purified this compound analysis->product

Caption: General workflow for this compound purification.

Logical Relationship of Chromatographic Parameters

The diagram below outlines the key relationships between chromatographic parameters that need to be considered for method development.

logical_relationship cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions cluster_output Performance sp_type Type (HILIC, Chiral) resolution Resolution sp_type->resolution sp_particle Particle Size sp_particle->resolution mp_composition Composition (e.g., ACN/H2O) mp_composition->resolution retention Retention Time mp_composition->retention mp_mode Elution Mode (Isocratic/Gradient) mp_mode->resolution mp_mode->retention flow_rate Flow Rate flow_rate->resolution flow_rate->retention temperature Temperature temperature->resolution temperature->retention purity Purity resolution->purity retention->purity

Caption: Interplay of chromatographic parameters in purification.

References

Application Notes and Protocols: α-D-Sorbofuranose as a Precursor in Vitamin C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of α-D-sorbofuranose (commonly referred to as L-sorbose in its biologically relevant form) in the industrial synthesis of Vitamin C (L-ascorbic acid). The document outlines the well-established Reichstein process and the subsequent two-step fermentation method, offering detailed experimental protocols for the key conversion steps involving L-sorbose.

Introduction

The synthesis of Vitamin C, a vital nutrient for human health, relies heavily on a multi-step process that has been refined over decades. A cornerstone of this synthesis is the bioconversion of D-sorbitol to L-sorbose. This transformation is a critical step in the historical Reichstein process and its modern iterations, including the widely used two-step fermentation process. L-sorbose serves as the chiral precursor that sets the stereochemistry for the final L-ascorbic acid molecule. Understanding the intricacies of L-sorbose production and its subsequent conversion is paramount for optimizing Vitamin C manufacturing.

The classical method for Vitamin C production is the Reichstein process, a chemo-microbial pathway starting from D-glucose.[1][2] A key biochemical step in this process is the microbial oxidation of D-sorbitol to L-sorbose, typically carried out by bacteria of the genus Acetobacter or Gluconobacter.[1][3] More contemporary and cost-effective methods, such as the two-step fermentation process, have been developed, particularly in China, which is a major producer of Vitamin C.[4][5] This process also utilizes the microbial conversion of D-sorbitol to L-sorbose as the first fermentation step.[6] The L-sorbose is then converted to 2-keto-L-gulonic acid (2-KLG), the immediate precursor of ascorbic acid, in a second fermentation step.[4]

Key Conversion Pathways Involving L-Sorbose

The overall pathway from D-glucose to L-ascorbic acid via L-sorbose can be summarized in two main routes: the traditional Reichstein process and the two-step fermentation process.

The Reichstein Process

The Reichstein process, developed in the 1930s, is a combination of chemical and microbial transformations.[1][2] The core steps involving L-sorbose are:

  • Microbial Oxidation: D-Sorbitol is oxidized to L-sorbose.

  • Acetonation: The hydroxyl groups of L-sorbose are protected by reacting with acetone (B3395972) to form diacetone-L-sorbose.[1]

  • Chemical Oxidation: The diacetone-L-sorbose is oxidized to diacetone-2-keto-L-gulonic acid.

  • Hydrolysis and Lactonization: The protecting groups are removed, and the resulting 2-keto-L-gulonic acid is converted to L-ascorbic acid.

Two-Step Fermentation Process

This process is a more recent and predominantly biotechnological approach that improves upon the Reichstein process by replacing a chemical step with a second fermentation.[4][7]

  • First Fermentation: D-Sorbitol is converted to L-sorbose using microorganisms like Gluconobacter oxydans.[6]

  • Second Fermentation: L-sorbose is directly converted to 2-keto-L-gulonic acid (2-KGA) by a mixed culture of microorganisms, such as Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium.[4][6]

  • Conversion to Vitamin C: The 2-KGA is then chemically converted to L-ascorbic acid.[6]

Quantitative Data Summary

The efficiency of each step in the Vitamin C synthesis pathway is crucial for the overall yield. The following tables summarize the reported yields for the key conversions involving L-sorbose.

Table 1: Yields for the Conversion of D-Sorbitol to L-Sorbose

MicroorganismProcessYield (%)Reference
Acetobacter suboxydansBatch Fermentation60-95[8]
Gluconobacter oxydansTwo-Step Fermentation98[8]
Acetobacter suboxydansFed-Batch Fermentation>90[9]
Gluconobacter oxydansOptimized Fed-BatchHigh (not specified)[10]

Table 2: Yields for the Conversion of L-Sorbose to 2-Keto-L-gulonic Acid (2-KGA)

ProcessYield (%)Reference
Reichstein Process (Chemical)~80[8]
Two-Step Fermentation97[8]
Continuous Fermentation (K. vulgare)91.3 (molar conversion)[11]

Table 3: Overall Process Yields

Starting MaterialProcessOverall Yield (%)Reference
D-GlucoseReichstein Process~60[12]
L-SorboseReichstein Process67.8[13]

Experimental Protocols

The following are detailed protocols for the key experimental steps involving L-sorbose in the synthesis of Vitamin C.

Protocol 1: Microbial Oxidation of D-Sorbitol to L-Sorbose

This protocol describes the batch fermentation of D-sorbitol to L-sorbose using Gluconobacter oxydans.

Materials:

  • Gluconobacter oxydans culture

  • D-Sorbitol

  • Yeast extract

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Sterile water

  • Fermenter with temperature, pH, and aeration control

  • Shaker incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture medium containing 20 g/L D-sorbitol and 2 g/L yeast extract in water.

    • Inoculate the medium with a fresh culture of Gluconobacter oxydans.

    • Incubate at 30°C for 48 hours with shaking at 220 rpm.[14]

  • Fermentation Medium Preparation:

    • Prepare the main fermentation medium containing 100-200 g/L D-sorbitol, 10 g/L yeast extract, and 3 g/L KH₂PO₄ in water.[13][14]

    • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Fermentation:

    • Inoculate the sterile fermentation medium with the prepared seed culture (typically 10% v/v).

    • Maintain the fermentation temperature at 30°C.[1]

    • Control the pH between 4.0 and 6.0.[1]

    • Provide adequate aeration.

    • Monitor the conversion of D-sorbitol to L-sorbose over 24-48 hours. The fermentation is typically complete within this timeframe, achieving a high conversion rate.[9]

  • Product Isolation:

    • After fermentation, remove the bacterial cells by centrifugation or microfiltration.

    • The supernatant containing L-sorbose can be used directly for the next step or the L-sorbose can be purified by crystallization.

Protocol 2: Conversion of L-Sorbose to 2-Keto-L-gulonic Acid (Two-Step Fermentation)

This protocol outlines the conversion of L-sorbose to 2-KGA using a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium.

Materials:

  • Ketogulonicigenium vulgare culture

  • Bacillus megaterium culture

  • L-Sorbose

  • Yeast extract

  • Corn steep liquor

  • Urea

  • Dipotassium phosphate (K₂HPO₄)

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Calcium carbonate (CaCO₃)

  • Sterile water

  • Fermenter with temperature and pH control

Procedure:

  • Inoculum Preparation:

    • Prepare separate seed cultures for K. vulgare and B. megaterium in appropriate growth media.

  • Fermentation Medium Preparation:

    • Prepare the fermentation medium containing approximately 100 g/L L-sorbose, along with nutrients such as yeast extract, corn steep liquor, urea, K₂HPO₄, and MgSO₄·7H₂O.

    • Add CaCO₃ to buffer the pH.

    • Sterilize the medium.

  • Fermentation:

    • Co-inoculate the sterile fermentation medium with the seed cultures of K. vulgare and B. megaterium.

    • Maintain the fermentation temperature at around 28-32°C.[7]

    • Control the pH in the range of 6.5-7.5.[7]

    • The fermentation can take several days to a week to complete.[7] Monitor the concentration of 2-KGA periodically.

  • Product Isolation:

    • After the fermentation is complete, remove the microbial cells by filtration or centrifugation.

    • The resulting solution contains 2-KGA, which can be further purified before conversion to L-ascorbic acid.

Visualizations

Signaling Pathways and Experimental Workflows

Vitamin_C_Synthesis D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst) L_Sorbose α-D-Sorbofuranose (L-Sorbose) D_Sorbitol->L_Sorbose Microbial Oxidation (e.g., G. oxydans) Diacetone_L_Sorbose Diacetone-L-Sorbose L_Sorbose->Diacetone_L_Sorbose Acetonation (Reichstein Process) Two_KGA 2-keto-L-gulonic acid (2-KGA) L_Sorbose->Two_KGA Fermentation (Two-Step Process) Diacetone_2_KGA Diacetone-2-keto- L-gulonic acid Diacetone_L_Sorbose->Diacetone_2_KGA Chemical Oxidation Diacetone_2_KGA->Two_KGA Hydrolysis L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Two_KGA->L_Ascorbic_Acid Lactonization

Caption: Reichstein vs. Two-Step Fermentation Pathways.

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Isolation Product Isolation Inoculum_Medium Prepare Seed Medium Inoculate_Seed Inoculate with G. oxydans Inoculum_Medium->Inoculate_Seed Incubate_Seed Incubate (30°C, 48h) Inoculate_Seed->Incubate_Seed Inoculate_Main Inoculate with Seed Culture Incubate_Seed->Inoculate_Main Main_Medium Prepare Fermentation Medium (D-Sorbitol) Sterilize Sterilize Medium Main_Medium->Sterilize Sterilize->Inoculate_Main Ferment Run Fermentation (30°C, pH 4-6) Inoculate_Main->Ferment Separate_Cells Separate Bacterial Cells Ferment->Separate_Cells Supernatant Collect Supernatant (L-Sorbose Solution) Separate_Cells->Supernatant Purify Purify L-Sorbose (Optional) Supernatant->Purify

References

Application Notes and Protocols for the Synthesis of Novel Glycosides Using alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols concerning the use of alpha-D-sorbofuranose in the synthesis of novel glycosides. Due to the limited specific literature on the chemical glycosylation of this compound, this guide presents generalized protocols adapted from established methods for structurally related furanosides. Additionally, a relevant enzymatic approach for the glycosylation of the L-enantiomer, L-sorbose, is detailed, offering a potential pathway for accessing sorbofuranosyl glycosides.

Introduction

Glycosides derived from rare sugars are of increasing interest in medicinal chemistry and drug development due to their potential for novel biological activities. This compound, a ketohexose in a five-membered ring form, represents an intriguing but underexplored scaffold for the synthesis of new glycosidic structures. While its L-enantiomer, L-sorbose, has demonstrated promising antitumor activity by impairing glucose metabolism in cancer cells, the therapeutic potential of D-sorbofuranose glycosides remains an open area for investigation.[1][2][3][4] This document aims to provide researchers with the necessary theoretical background and practical protocols to explore the synthesis of this novel class of glycosides.

Data Presentation

Table 1: Representative Chemical Glycosylation of Furanosyl Donors

The following table summarizes typical reaction conditions and outcomes for the glycosylation of furanosyl donors, which can be adapted for this compound. The data is based on reactions with related furanosides due to the absence of specific data for sorbofuranose.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp (°C)Yield (%)Anomeric Ratio (α:β)Reference
1,3,4,6-Tetra-O-benzoyl-α/β-D-tagatofuranosyl TolylsulfidePhenethyl alcoholTMSOTfCH₂Cl₂-208099:1[5]
1,3,4,6-Tetra-O-benzoyl-α/β-D-tagatofuranosyl Tolylsulfide1-DodecanolTMSOTfCH₂Cl₂-2072>95:5[5]
Per-O-benzyl-D-arabinofuranosyl PhosphateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBis-thiourea CatalystnPr₂O40GoodHigh β-selectivity[3]
Protected α-D-idofuranosyl trichloroacetimidateGeneric AcceptorTMSOTf (catalytic)CH₂Cl₂-78N/ADependent on substrate[1]
Protected α-D-idofuranosyl thioglycosideGeneric AcceptorNIS/TfOHCH₂Cl₂-40 to 0N/ADependent on substrate[1]
Table 2: Enzymatic Synthesis of a Sorbose-Containing Disaccharide

This table presents the quantitative data for the enzymatic synthesis of a novel disaccharide using L-sorbose as an acceptor.

Glycosyl DonorGlycosyl AcceptorEnzymeProductYieldReference
β-D-glucose-1-phosphateL-SorboseKojibiose Phosphorylase (KPase)α-D-glucopyranosyl-(1→5)-α-L-sorbopyranoseNot specified[2]

Experimental Protocols

Protocol 1: General Procedure for Chemical Glycosylation with a Furanosyl Donor (Thioglycoside Method)

This protocol is a general method adapted for a protected alpha-D-sorbofuranosyl thioglycoside donor, based on established procedures for other furanosides.[1] Optimization of reaction conditions is highly recommended for specific donor-acceptor pairings.

Materials:

  • Protected alpha-D-sorbofuranosyl thioglycoside donor (1.2-1.5 eq)

  • Glycosyl acceptor (1.0 eq)

  • N-iodosuccinimide (NIS) (1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH) (catalytic amount)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å molecular sieves

  • Triethylamine

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Celite®

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the protected alpha-D-sorbofuranosyl thioglycoside donor and the glycosyl acceptor.

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS in anhydrous CH₂Cl₂.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.

  • Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.

  • Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Protocol 2: Enzymatic Synthesis of a Glucosyl-Sorbose Disaccharide

This protocol describes the synthesis of a novel disaccharide using Kojibiose Phosphorylase (KPase) with L-sorbose as the acceptor.[2] This method can be adapted to explore the use of D-sorbose as an acceptor.

Materials:

  • β-D-glucose-1-phosphate (β-G1P) (glucosyl donor)

  • L-Sorbose (acceptor)

  • Kojibiose Phosphorylase (KPase) from Thermoanaerobacter brockii

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 6.0)

  • Toyopearl HW-40S resin for column chromatography

Procedure:

  • Prepare a reaction mixture containing β-D-glucose-1-phosphate and L-sorbose in a suitable buffer.

  • Add Kojibiose Phosphorylase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C).

  • Monitor the formation of the product over time using a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

  • Centrifuge the reaction mixture to remove precipitated protein.

  • Isolate the synthesized disaccharide from the supernatant by column chromatography on a Toyopearl HW-40S column.

  • Characterize the purified product using techniques such as methylation analysis and 13C-NMR spectroscopy to confirm its structure.

Mandatory Visualization

Chemical_Glycosylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification Donor Sorbofuranosyl Donor ReactionMix Dissolve in Anhydrous CH2Cl2 Donor->ReactionMix Acceptor Glycosyl Acceptor Acceptor->ReactionMix Sieves 4Å Molecular Sieves Sieves->ReactionMix Cooling Cool to -40°C ReactionMix->Cooling Activation Add NIS and TfOH Cooling->Activation TLC Monitor by TLC Activation->TLC TLC->Activation Reaction Progress Quench Quench with Et3N TLC->Quench Filter Filter through Celite Quench->Filter Wash Aqueous Washes Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Purified Glycoside Purify->Product

Caption: General workflow for the chemical synthesis of sorbofuranosyl glycosides.

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_incubation Enzymatic Reaction cluster_purification Product Isolation Donor β-D-glucose-1-phosphate Incubate Incubate at 50°C Donor->Incubate Acceptor L-Sorbose Acceptor->Incubate Enzyme Kojibiose Phosphorylase Enzyme->Incubate Buffer Buffer (pH 6.0) Buffer->Incubate Monitor Monitor by HPLC/TLC Incubate->Monitor Terminate Heat Inactivation Monitor->Terminate Centrifuge Remove Protein Terminate->Centrifuge Chromatography Column Chromatography Centrifuge->Chromatography Product Purified Disaccharide Chromatography->Product Characterization Structural Characterization (NMR, etc.) Product->Characterization

Caption: Workflow for the enzymatic synthesis of a sorbose-containing glycoside.

Potential Applications and Biological Activity

While the biological activities of D-sorbofuranose glycosides are yet to be extensively studied, research on L-sorbose provides a compelling rationale for the exploration of this class of compounds. Studies have shown that L-sorbose can induce apoptosis in various cancer cells.[2][3] It is taken up by the GLUT5 transporter and phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate. This metabolite then inhibits the glycolytic enzyme hexokinase, leading to impaired mitochondrial function, production of reactive oxygen species, and ultimately, apoptosis.[1][2][3][4] Furthermore, L-sorbose can downregulate the antioxidant defense mechanisms in cancer cells.[1][2] In mouse xenograft models, L-sorbose has been shown to inhibit tumor proliferation, both alone and in combination with other anticancer drugs.[2]

These findings suggest that novel glycosides of sorbose could be valuable as potential anticancer agents. The synthesis of alpha-D-sorbofuranosides would allow for the investigation of the stereochemical requirements for this biological activity and could lead to the development of more potent and selective drug candidates.

References

α-D-Sorbofuranose: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Sorbofuranose, a naturally occurring ketohexose, has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of a wide array of complex organic molecules. Its rigid furanose scaffold, adorned with multiple stereocenters, provides a unique starting point for the construction of enantiomerically pure natural products, pharmaceuticals, and other bioactive compounds. The strategic manipulation of its hydroxyl groups, often through the use of protecting groups, allows for regioselective and stereoselective transformations, making it an attractive precursor for the synthesis of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Key Applications

The inherent chirality of this compound is leveraged in the synthesis of several classes of bioactive molecules. Its applications range from the synthesis of iminosugars, which are potent glycosidase inhibitors, to complex macrocyclic lactones with antibiotic properties.

1. Synthesis of Iminosugars:

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases, enzymes involved in a myriad of biological processes. Consequently, iminosugars have garnered significant attention as therapeutic agents for the treatment of viral infections, diabetes, and lysosomal storage disorders. L-Sorbose, the enantiomer of D-sorbose, has been successfully utilized in the stereoselective synthesis of (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine, a five-membered iminocyclitol.[1] The principles of this synthesis can be directly applied to D-sorbose to obtain the corresponding D-iminosugar.

2. Synthesis of C-Glycosyl α-Amino Acids:

C-Glycosyl α-amino acids are important structural motifs found in various natural products and are valuable building blocks for the design of peptidomimetics and glycopeptides with enhanced stability and biological activity. An aldehyde derived from 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose has been successfully employed in the Passerini three-component reaction to generate C-glycosyl α-amino acids with a furanose form and a tetrasubstituted Cβ atom.[2][3] This methodology provides a straightforward route to novel amino acid derivatives with high stereocontrol.

3. Precursor to Bioactive Natural Products:

D-Sorbose serves as a chiral precursor in the total synthesis of various natural products. For instance, it has been utilized in the synthesis of (+)-blastmycinone, a component of the antimycin A complex which exhibits potent antifungal and insecticidal activities. The synthesis leverages the stereocenters of D-sorbose to establish the correct stereochemistry in the final product.

Experimental Protocols

Protocol 1: Preparation of 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose

This protocol describes the protection of the hydroxyl groups of D-sorbose using acetone (B3395972) to form the diacetonide, a key intermediate for subsequent transformations. This procedure is adapted from the synthesis of the L-enantiomer.[4]

Materials:

  • D-Sorbose

  • Acetone (anhydrous)

  • Antimony pentafluoride (SbF₅) or another suitable Lewis acid (e.g., I₂, H₂SO₄)

  • Molecular Sieves 3Å

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-sorbose (10.0 g) and anhydrous acetone (200 mL).

  • Add a catalytic amount of antimony pentafluoride (65.0 mg).

  • Place Molecular Sieves 3Å (20 g) in a Soxhlet extractor or between the reaction vessel and the condenser to ensure the removal of water formed during the reaction.

  • Reflux the mixture with stirring in a water bath at 60 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose.

Expected Yield: 80-85%

Protocol 2: Oxidation of 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose to the Aldehyde

This protocol outlines the selective oxidation of the primary alcohol at C1 to an aldehyde, a key intermediate for C-C bond-forming reactions.

Materials:

  • 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose (1.0 equivalent) in anhydrous DCM at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • The aldehyde is often used in the next step without further purification.

Data Presentation

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
2,3:4,6-di-O-isopropylidene-α-L-sorbofuranoseL-SorboseAcetone, SbF₅, 60 °C, 6 h82.3[4]
C-Glycosyl α-acyloxyamidesL-Sor-aldehydePasserini Reaction: R-NC, R'-COOHGood[2][3]
(2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidineL-SorboseMulti-step synthesis involving selective reduction of a ketoxime-[1]

Visualizations

Logical Workflow for the Synthesis of a C-Glycosyl α-Amino Acid

The following diagram illustrates the key steps in the synthesis of a C-glycosyl α-amino acid starting from D-sorbose.

G Sorbose This compound Diacetone 2,3:4,6-di-O-isopropylidene- This compound Sorbose->Diacetone Protection (Acetone, Lewis Acid) Aldehyde Sorbofuranose-derived Aldehyde Diacetone->Aldehyde Oxidation (PCC) Passerini Passerini Reaction (Isocyanide, Carboxylic Acid) Aldehyde->Passerini Product C-Glycosyl α-Acyloxyamide Passerini->Product FinalProduct C-Glycosyl α-Amino Acid Product->FinalProduct Deprotection/ Hydrolisis

Caption: Synthetic pathway from D-sorbose to a C-glycosyl α-amino acid.

Signaling Pathway Inhibition by an Iminosugar

This diagram illustrates the potential mechanism of action of an iminosugar derived from D-sorbose as a glycosidase inhibitor, impacting a generic signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Glycoprotein Receptor Enzyme Glycosidase Receptor->Enzyme Activates Pathway Signaling Cascade Enzyme->Pathway Processes Glycan, Initiates Signal Response Cellular Response Pathway->Response Ligand Ligand Ligand->Receptor Binds Iminosugar D-Sorbofuranose-derived Iminosugar Iminosugar->Enzyme Inhibits

Caption: Inhibition of a signaling pathway by a D-sorbofuranose-derived iminosugar.

Conclusion

This compound stands as a powerful chiral starting material in organic synthesis. Its readily available and stereochemically rich structure provides a foundation for the efficient and stereoselective synthesis of a variety of complex and biologically active molecules. The protocols and applications outlined in this document are intended to serve as a guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating the exploration of this versatile chiral building block in their synthetic endeavors. Further investigation into the applications of this compound is likely to uncover novel synthetic routes to other important molecular targets.

References

Application Notes and Protocols: Exploring the Potential of α-D-Sorbofuranose Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Sorbofuranose, a stereoisomer of the more commonly studied α-D-fructofuranose, presents a unique carbohydrate scaffold for medicinal chemistry and drug discovery.[1][2] Its rigid furanose ring provides a well-defined three-dimensional orientation for appended functional groups, a critical feature for achieving specific interactions with biological targets like enzymes and receptors.[1] While the exploration of α-D-sorbofuranose derivatives in drug discovery is still in its nascent stages, the structural similarities to other biologically active furanose-containing molecules, such as nucleoside analogs with antiviral and anticancer properties, suggest significant therapeutic potential.[3]

These application notes provide an overview of the potential applications of α-D-sorbofuranose derivatives, drawing parallels from structurally related compounds to propose promising research avenues. Detailed protocols for the synthesis and biological evaluation of these derivatives are also presented to facilitate their investigation as novel therapeutic agents.

Potential Therapeutic Applications

The structural characteristics of α-D-sorbofuranose make it an attractive starting point for the design of various therapeutic agents.

Enzyme Inhibitors

The furanose scaffold is a key component of many enzyme inhibitors. By modifying the hydroxyl groups of α-D-sorbofuranose, it is possible to design selective inhibitors for a range of enzymes.

  • Glycosidase and Amylase Inhibitors: Derivatives of furanoses have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[4] Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. The unique stereochemistry of α-D-sorbofuranose could be exploited to develop novel and selective inhibitors.

  • Kinase Inhibitors: The furanose ring can serve as a scaffold to present pharmacophores that interact with the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Mannosidase Inhibitors: Iminosugar derivatives, which are analogs of monosaccharides where the ring oxygen is replaced by nitrogen, are potent inhibitors of mannosidases.[5] Synthetic modifications of α-D-sorbofuranose to create iminosugar analogs could lead to new therapeutics for lysosomal storage disorders or cancer.[5]

Antiviral and Anticancer Agents

Nucleoside analogs, which consist of a nucleobase attached to a furanose ring, are a cornerstone of antiviral and anticancer chemotherapy. The furanose moiety plays a critical role in the interaction of these drugs with viral polymerases or in their incorporation into DNA/RNA, leading to chain termination. The substitution of the common ribose or deoxyribose with α-D-sorbofuranose could lead to novel nucleoside analogs with improved efficacy, selectivity, or resistance profiles.

Drug Delivery Systems

The hydroxyl groups of α-D-sorbofuranose offer multiple points for chemical modification, making it a suitable building block for creating drug delivery systems. Cross-linking sorbofuranose derivatives can lead to the formation of hydrogels, which can be used for the controlled release of therapeutic agents.[1]

Quantitative Data on Related Furanose Derivatives

Due to the limited availability of specific data on α-D-sorbofuranose derivatives, the following table summarizes the inhibitory activities of some related furanose and triterpenoid (B12794562) derivatives against α-glucosidase. This data can serve as a benchmark for future studies on novel sorbofuranose compounds.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Flavonoid DerivativeDerivative 4 (a flavonoid ester)α-glucosidase15.71 ± 0.21[6]
Triterpenoid3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupeneα-glucosidase6.67[7]
TriterpenoidCompounds 3, 4, 8-11, and 14 (lupane, oleanane, ursane (B1242777) and dammarane (B1241002) derivatives)α-glucosidase37.5-115.1[7]
Acarbose (B1664774) (Standard)-α-glucosidase~400 (derived from data)[7]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of α-D-sorbofuranose derivatives, adapted from methodologies used for other furanose compounds.

Protocol 1: Synthesis of a Hypothetical N-Arylalkyl α-D-Sorbofuranosylamine

This protocol is a representative example of how to synthesize a derivative of α-D-sorbofuranose, based on the synthesis of related iminosugars.[5]

Materials:

Procedure:

  • Dissolve α-D-sorbofuranose (1 mmol) in methanol (10 mL).

  • Add the arylalkylamine (1.2 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Add sodium cyanoborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to screen for α-glucosidase inhibitors.[6][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (α-D-sorbofuranose derivatives)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (0.2 U/mL).

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of pNPG solution (5 mM in phosphate buffer) to each well to start the reaction.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for an α-D-sorbofuranose derivative as a kinase inhibitor, targeting a generic mitogen-activated protein kinase (MAPK) pathway, which is a common target in cancer therapy.

MAPK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor α-D-Sorbofuranose Derivative Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by an α-D-sorbofuranose derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and initial evaluation of α-D-sorbofuranose derivatives as potential drug candidates.

Drug_Discovery_Workflow cluster_synthesis Synthesis and Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization Sorbofuranose α-D-Sorbofuranose Derivatization Chemical Derivatization Sorbofuranose->Derivatization Library Library of Derivatives Derivatization->Library PrimaryAssay Primary Screening (e.g., Enzyme Inhibition Assay) Library->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR LeadOptimization Lead Optimization SAR->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical

Caption: General workflow for the discovery of bioactive α-D-sorbofuranose derivatives.

Conclusion

While the direct exploration of α-D-sorbofuranose derivatives in drug discovery is an emerging field, the structural analogy to other bioactive furanose-containing compounds provides a strong rationale for their investigation. The unique stereochemistry of the sorbofuranose scaffold may offer advantages in terms of specificity and potency for various biological targets. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to unlock the therapeutic potential of this promising class of molecules. Systematic synthesis and screening of α-D-sorbofuranose derivative libraries are crucial next steps in establishing their role in future drug development.

References

Application Notes and Protocols for alpha-D-Sorbofuranose as a Monomer in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the polymerization of alpha-D-sorbofuranose is limited in publicly available literature. The following application notes and protocols are proposed based on established principles of polymer chemistry and analogous polymerization of other sugar-based monomers, such as furan (B31954) derivatives, glucose, and isosorbide. These protocols should be considered as a starting point for research and development, and optimization will be necessary.

Application Notes

Introduction to this compound as a Bio-based Monomer

This compound, a derivative of the natural sugar sorbose, presents a promising renewable feedstock for the synthesis of biodegradable polymers. Its furanose ring structure can impart rigidity and potentially unique thermal and mechanical properties to the resulting polymers. The presence of multiple hydroxyl groups offers reactive sites for various polymerization techniques, including polycondensation and ring-opening polymerization (ROP), to create polyesters, polycarbonates, and polyurethanes. The inherent chirality and oxygen-rich structure of sorbofuranose are expected to enhance the biocompatibility and biodegradability of the derived polymers, making them suitable for a range of applications.

Potential Applications

The biodegradable polymers derived from this compound are anticipated to be valuable in several fields, particularly in the biomedical and pharmaceutical sectors.

  • Drug Delivery Systems: The biocompatibility and controlled degradation rates of sorbofuranose-based polymers could be leveraged for creating matrices for sustained and targeted drug release. The polymer backbone could be functionalized to conjugate with specific drugs or targeting moieties.

  • Tissue Engineering Scaffolds: The mechanical properties and biodegradability of these polymers could be tailored to support cell growth and tissue regeneration. The degradation byproducts are expected to be non-toxic and easily metabolized.

  • Biodegradable Packaging: For high-value, specialty packaging applications where biodegradability is a key requirement, sorbofuranose-based polymers could offer a sustainable alternative to conventional plastics.

  • Functional Coatings: The hydroxyl groups in the polymer structure can be further modified to create coatings with specific properties, such as hydrophilicity or antimicrobial activity.

Polymerization Strategies

Two primary strategies are proposed for the polymerization of this compound:

  • Polycondensation: this compound, acting as a polyol, can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. The reaction conditions can be tuned to control the molecular weight and degree of branching.

  • Ring-Opening Polymerization (ROP): Following chemical modification of this compound to form a cyclic monomer, such as a cyclic carbonate or lactone, ROP can be employed to produce linear polymers with controlled molecular weights and narrow polydispersity. This method often requires the use of specific catalysts.

Quantitative Data Summary

The following tables summarize expected properties of polymers derived from this compound, based on data from analogous sugar-based polymers.

Table 1: Proposed Polymerization Conditions for Sorbofuranose-based Polyesters

Polymer TypeCo-monomerCatalystTemperature (°C)Time (h)Pressure
Sorbofuranose-Adipate Polyester (B1180765)Adipoyl ChloridePyridine (B92270)80 - 10012 - 24Atmospheric
Sorbofuranose-Sebacate PolyesterSebacic AcidTin(II) Octoate180 - 2208 - 16Vacuum
Sorbofuranose-Furan dicarboxylateDimethyl 2,5-furandicarboxylateTitanium(IV) butoxide190 - 2406 - 12Vacuum

Table 2: Anticipated Properties of Sorbofuranose-based Polymers

PolymerMolecular Weight (Mn, g/mol )Glass Transition Temp (Tg, °C)Melting Temp (Tm, °C)Degradation Time (Weeks, in PBS)
Sorbofuranose-Adipate Polyester10,000 - 25,00040 - 60120 - 15012 - 24
Sorbofuranose-Sebacate Polyester15,000 - 40,00030 - 50100 - 13016 - 32
Sorbofuranose-based Polycarbonate (via ROP)20,000 - 60,00090 - 120Amorphous24 - 52

Experimental Protocols

Protocol 1: Synthesis of a Sorbofuranose-based Polyester via Polycondensation

Objective: To synthesize a linear polyester from this compound and a dicarboxylic acid chloride.

Materials:

  • This compound

  • Adipoyl chloride

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMF.

  • Add an equimolar amount of anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF to the reaction mixture via a dropping funnel over a period of 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the precipitate and wash it several times with methanol and then with diethyl ether.

  • Dry the resulting polymer under vacuum at 40°C for 48 hours.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Protocol 2: Biodegradation Study of Sorbofuranose-based Polyester

Objective: To evaluate the in vitro biodegradability of the synthesized sorbofuranose-based polyester.

Materials:

  • Synthesized sorbofuranose-based polyester film

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Lipase (B570770) enzyme (e.g., from Pseudomonas cepacia)

  • Incubator

  • Analytical balance

Procedure:

  • Prepare thin films of the polymer by solvent casting from a suitable solvent (e.g., chloroform).

  • Cut the films into small, pre-weighed samples (approximately 10 mg each).

  • Prepare a degradation medium consisting of PBS (pH 7.4) with and without lipase (e.g., 0.1 mg/mL).

  • Place each polymer sample in a vial containing 10 mL of the degradation medium.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, and 16 weeks), retrieve triplicate samples from each group.

  • Wash the retrieved polymer samples with deionized water to remove any residual salts and adsorbed enzyme.

  • Dry the samples to a constant weight under vacuum.

  • Calculate the percentage of weight loss at each time point.

  • The surface morphology of the degraded films can be observed using Scanning Electron Microscopy (SEM).

Visualizations

Polymerization_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification cluster_Characterization Characterization Monomer This compound Reaction Polycondensation Reaction Monomer->Reaction Comonomer Dicarboxylic Acid Derivative Comonomer->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC DSC DSC/TGA Drying->DSC Signaling_Pathway cluster_Polymerization Polymerization cluster_Degradation Biodegradation Sorbofuranose This compound (Polyol) Polyester Sorbofuranose-based Polyester + Water Sorbofuranose->Polyester Diacid Dicarboxylic Acid Diacid->Polyester Hydrolysis Hydrolytic/Enzymatic Cleavage Polyester->Hydrolysis Biodegradation Initiation Oligomers Oligomers & Monomers Hydrolysis->Oligomers Metabolism Metabolized by Microorganisms Oligomers->Metabolism EndProducts CO2 + H2O + Biomass Metabolism->EndProducts Logical_Relationship This compound This compound Biodegradable Polymer Biodegradable Polymer This compound->Biodegradable Polymer Polymerization Drug Delivery Drug Delivery Biodegradable Polymer->Drug Delivery Tissue Engineering Tissue Engineering Biodegradable Polymer->Tissue Engineering Sustainable Packaging Sustainable Packaging Biodegradable Polymer->Sustainable Packaging Biocompatibility Biocompatibility Biocompatibility->Drug Delivery Biocompatibility->Tissue Engineering Controlled Degradation Controlled Degradation Controlled Degradation->Drug Delivery Controlled Degradation->Tissue Engineering Renewable Source Renewable Source Renewable Source->this compound

Application Notes and Protocols for the Detection of alpha-D-Sorbofuranose in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-sorbofuranose, a furanose isomer of sorbose, is a carbohydrate of interest in various biochemical and pharmaceutical contexts. Its detection and quantification in complex mixtures are crucial for understanding its role in biological systems and for quality control in drug development. These application notes provide detailed protocols for three common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Analytical Methods Overview

The choice of analytical method for this compound detection depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of non-volatile sugars like this compound. Various column chemistries and detection methods can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. However, it requires a derivatization step to increase the volatility of the sugar molecule.

  • Enzymatic Assays provide high specificity for a target molecule, though a specific enzyme for this compound may not be commercially available. This section will outline a general approach using a hypothetical specific enzyme.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes representative quantitative data for the analysis of sugars using HPLC, GC-MS, and enzymatic assays. It is important to note that these values are illustrative and must be experimentally determined during method validation for this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Principle Separation based on polarity and interaction with a stationary phase, followed by detection (e.g., Refractive Index, Evaporative Light Scattering, or UV after derivatization).Separation of volatile derivatives based on boiling point and polarity, with mass-based identification and quantification.Specific enzyme-catalyzed reaction leading to a measurable product (e.g., change in absorbance or fluorescence).
Specificity Good. Can distinguish between different monosaccharides with appropriate column and mobile phase selection.Excellent. Provides structural information for definitive identification.Excellent. Highly specific to the target sugar, assuming a specific enzyme is available.
Linearity Range Typically in the µg/mL to mg/mL range.Typically in the ng/mL to µg/mL range.[1]Typically in the µM to mM range.[2]
Limit of Detection (LOD) ~0.1 - 10 µg/mL~0.01 - 1 µg/mL~1 - 10 µM
Limit of Quantification (LOQ) ~0.5 - 50 µg/mL~0.05 - 5 µg/mL~5 - 50 µM
Precision (%CV) < 5%< 10%< 10%
Recovery 90 - 110%85 - 115%95 - 105%

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the analytical detection of this compound.

Analytical Workflow for this compound cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Method cluster_data 3. Data Processing Sample Mixture Containing This compound Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC EnzymeAssay Enzymatic Assay Filtration->EnzymeAssay GCMS GC-MS Analysis Derivatization->GCMS Detection Signal Detection HPLC->Detection GCMS->Detection EnzymeAssay->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Result: Concentration of This compound Quantification->Result

General workflow for this compound analysis.

Experimental Protocols

I. High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a method for the analysis of this compound using HPLC with refractive index (RI) detection.

1. Instrumentation and Materials:

  • HPLC system with a refractive index detector.

  • Amino-based or ligand-exchange column suitable for carbohydrate analysis.

  • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).

  • This compound reference standard.

2. Sample Preparation:

  • Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Prepare a calibration curve by injecting a series of standard solutions of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method involves the derivatization of this compound to increase its volatility for GC-MS analysis.[1]

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5).

  • Reagents for derivatization: Pyridine (B92270), Hydroxylamine (B1172632) hydrochloride, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • This compound reference standard.

2. Derivatization Protocol:

  • Oximation: Dissolve approximately 1 mg of the dried sample or standard in 100 µL of pyridine containing 20 mg/mL of hydroxylamine hydrochloride. Heat at 90°C for 30 minutes.

  • Silylation: After cooling, add 100 µL of BSTFA and heat at 90°C for another 30 minutes.

3. GC-MS Conditions:

  • GC Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum, comparing it to the derivatized standard.

  • Prepare a calibration curve using derivatized standards of known concentrations.

  • Quantify the analyte by integrating the area of a characteristic ion peak and comparing it to the calibration curve.

III. Enzymatic Assay (Hypothetical Protocol)

This protocol outlines a general procedure for an enzymatic assay, assuming the availability of a specific enzyme that acts on this compound. The principle is based on a coupled enzyme reaction that leads to the production of a chromophore (e.g., NADH), which can be measured spectrophotometrically.[2]

1. Principle:

  • Reaction 1: this compound + ATP --(Sorbofuranose Kinase)--> this compound-phosphate + ADP

  • Reaction 2: this compound-phosphate + NAD+ --(Sorbofuranose-phosphate Dehydrogenase)--> Product + NADH + H+

The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound.

2. Instrumentation and Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Thermostatted cuvette holder.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • ATP and NAD+ solutions.

  • Sorbofuranose Kinase and Sorbofuranose-phosphate Dehydrogenase (hypothetical enzymes).

  • This compound reference standard.

3. Assay Protocol:

  • Pipette 900 µL of the reaction buffer into a cuvette.

  • Add 50 µL of the sample or standard solution.

  • Add 20 µL of ATP solution and 20 µL of NAD+ solution.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at 340 nm (A1).

  • Initiate the reaction by adding 10 µL of a solution containing both enzymes.

  • Incubate at a constant temperature (e.g., 37°C) and monitor the increase in absorbance at 340 nm until the reaction is complete (A2).

4. Data Analysis:

  • Calculate the change in absorbance (ΔA = A2 - A1).

  • Prepare a calibration curve by plotting the ΔA for standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the coupled enzymatic assay.

Enzymatic Assay Pathway cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products Sorbofuranose This compound SorbofuranoseP Sorbofuranose- phosphate Sorbofuranose->SorbofuranoseP Reaction 1 ATP ATP ATP->SorbofuranoseP NAD NAD+ NADH NADH (Measured at 340 nm) NAD->NADH Kinase Sorbofuranose Kinase Kinase->SorbofuranoseP Dehydrogenase Sorbofuranose-phosphate Dehydrogenase Dehydrogenase->NADH SorbofuranoseP->NADH Reaction 2

References

Application Notes and Protocols: Peracetylation of α-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation is a fundamental chemical modification in carbohydrate chemistry, serving to protect hydroxyl groups, alter solubility, and facilitate the synthesis of complex glycosides and carbohydrate-based drug candidates. The peracetylation of monosaccharides, such as α-D-sorbofuranose, involves the acetylation of all free hydroxyl groups. This protocol provides a detailed methodology for the peracetylation of α-D-sorbofuranose to yield 1,3,4,6-tetra-O-acetyl-α-D-sorbofuranose. While specific literature on the peracetylation of α-D-sorbofuranose is limited, this protocol is based on well-established procedures for the acetylation of other furanoses and pyranoses.

Reaction Scheme

The overall reaction involves the treatment of α-D-sorbofuranose with an acetylating agent, typically acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270).

α-D-Sorbofuranose → 1,3,4,6-Tetra-O-acetyl-α-D-sorbofuranose

Experimental Protocol

Materials:

  • α-D-Sorbofuranose

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve α-D-sorbofuranose (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of sorbofuranose) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Acetylation: Slowly add acetic anhydride (5.0-6.0 equivalents) dropwise to the cooled solution with vigorous stirring. The excess acetic anhydride ensures complete acetylation.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v). The product spot should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of water or methanol.

  • Extraction: Dilute the reaction mixture with dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure 1,3,4,6-tetra-O-acetyl-α-D-sorbofuranose.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Representative Reaction Parameters for Peracetylation

ParameterCondition
Substrate α-D-Sorbofuranose
Reagent Acetic Anhydride
Catalyst/Solvent Pyridine
Stoichiometry (Ac₂O) 5.0 - 6.0 equivalents
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 80 - 95% (predicted)

Table 2: Predicted Physicochemical and Spectroscopic Data for 1,3,4,6-Tetra-O-acetyl-α-D-sorbofuranose

Note: The following data are hypothetical and based on values for similar acetylated furanoses. Actual experimental data should be obtained for confirmation.

PropertyPredicted Value
Molecular Formula C₁₄H₂₀O₁₀
Molecular Weight 348.30 g/mol
Appearance Colorless oil or white solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate
¹H NMR (CDCl₃, ppm) δ 5.5-4.0 (ring protons), 2.2-2.0 (acetyl methyl protons)
¹³C NMR (CDCl₃, ppm) δ 170-168 (carbonyl carbons), 100-60 (ring carbons), 21-20 (acetyl methyl carbons)
Mass Spectrometry (ESI+) m/z [M+Na]⁺ calculated: 371.0954

Visualizations

Peracetylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis sorbofuranose α-D-Sorbofuranose reaction_step Acetylation (0°C to RT, 12-24h) sorbofuranose->reaction_step reagents Acetic Anhydride Pyridine reagents->reaction_step quench Quenching reaction_step->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify product 1,3,4,6-Tetra-O-acetyl- α-D-sorbofuranose purify->product analysis NMR, MS Characterization product->analysis

Caption: Experimental workflow for the peracetylation of α-D-sorbofuranose.

Safety Precautions

  • Acetic anhydride and pyridine are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable. Keep away from open flames and heat sources.

  • Dichloromethane is a volatile organic solvent. Minimize exposure by working in a fume hood.

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of alpha-D-sorbofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this specific ketofuranose. Due to the inherent challenges in carbohydrate chemistry, this guide aims to address common issues related to stereoselectivity, regioselectivity, and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

The selective synthesis of this compound presents several key challenges inherent to carbohydrate chemistry. The main difficulties lie in controlling the stereochemistry at the anomeric center to favor the alpha-isomer over the beta-isomer. Additionally, the presence of multiple hydroxyl groups with similar reactivity necessitates the use of sophisticated protecting group strategies to achieve regioselectivity. The furanose ring form of sorbose is also less stable than the pyranose form, adding another layer of complexity to the synthesis.

Q2: How does the anomeric effect influence the synthesis of this compound?

The anomeric effect is a stereoelectronic effect that stabilizes the axial position of an electronegative substituent at the anomeric carbon. In the case of D-sorbofuranose, the anomeric effect generally favors the formation of the alpha-anomer, where the anomeric substituent is in an axial-like orientation.[1] This thermodynamic preference can be leveraged to enhance the yield of the desired alpha-isomer, particularly under conditions that allow for equilibration.

Q3: What is the role of protecting groups in the synthesis of this compound?

Protecting groups are essential for masking the reactive hydroxyl groups on the sorbofuranose scaffold, thereby preventing unwanted side reactions and directing the reaction to the desired position.[2][3][4] The choice of protecting groups is critical and should be guided by their stability under various reaction conditions and the ease of their selective removal. The use of an "orthogonal set" of protecting groups allows for the deprotection of one group without affecting others, which is a powerful strategy in multi-step syntheses.[2][3]

Q4: How can I control the formation of the furanose ring over the more stable pyranose form?

Controlling the ring size to favor the furanose form is a significant challenge as D-sorbose, like many other ketoses, tends to exist predominantly in the pyranose form in solution. To lock the molecule in the furanose conformation, synthetic strategies often involve the use of protecting groups that bridge specific hydroxyl groups, thereby constraining the ring to a five-membered structure. For instance, the formation of an isopropylidene group across adjacent cis-diols can favor the furanose ring.

Q5: What is the difference between thermodynamic and kinetic control in glycosylation reactions, and how does it apply to this compound synthesis?

Thermodynamic control is achieved when a reaction is allowed to reach equilibrium, resulting in the most stable product. In the synthesis of D-sorbofuranose, the alpha-anomer is often the thermodynamically favored product due to the anomeric effect.[1] Kinetic control, on the other hand, favors the product that is formed fastest. Achieving the less stable beta-anomer often requires kinetically controlled conditions, such as lower temperatures and the use of specific activating reagents that promote a rapid and irreversible reaction.[5][6]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the selective synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Glycosylated Product - Incomplete activation of the glycosyl donor.- Poor nucleophilicity of the glycosyl acceptor.- Steric hindrance at the reaction site.- Decomposition of starting materials or products.- Use a more potent activating agent (e.g., TMSOTf).- Increase the reaction temperature or time (monitor for decomposition).- Use a less sterically hindered glycosyl acceptor if possible.- Ensure all reagents and solvents are anhydrous.
Poor alpha-selectivity (mixture of alpha and beta anomers) - Reaction conditions favor the formation of the beta-anomer (kinetic product).- The chosen protecting groups do not sufficiently direct alpha-glycosylation.- The reaction has not reached thermodynamic equilibrium.- Prolong the reaction time or increase the temperature to favor the thermodynamic alpha-product.- Employ protecting groups at C-3 and C-4 that can participate in the reaction to favor alpha-selectivity.- Use a solvent system that promotes the formation of the alpha-anomer.
Formation of Pyranose Byproducts - The protecting group strategy does not adequately lock the furanose conformation.- Reaction conditions promote ring opening and re-closing to the more stable pyranose form.- Utilize a protecting group strategy that creates a bicyclic system, such as forming a 3,4-O-isopropylidene acetal.- Conduct the reaction at lower temperatures to minimize ring isomerization.
Difficulty in Removing Protecting Groups - The protecting groups are too stable under the deprotection conditions.- The deprotection reagent is not active enough.- The substrate is sensitive to the deprotection conditions, leading to degradation.- Select protecting groups that can be removed under milder, orthogonal conditions.- Increase the concentration or amount of the deprotection reagent.- Perform the deprotection at a lower temperature over a longer period.
Incomplete Reaction - Insufficient amount of activating reagent or promoter.- Low reaction temperature or short reaction time.- Presence of moisture in the reaction mixture.- Add a stoichiometric or slight excess of the activating reagent.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Ensure all glassware is oven-dried and solvents are freshly distilled over a drying agent.

Experimental Protocols

General Procedure for alpha-Selective Glycosylation of a Sorbofuranosyl Donor

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the Glycosyl Donor:

    • Protect the hydroxyl groups of D-sorbose using appropriate protecting groups (e.g., benzoyl or silyl (B83357) ethers), leaving the anomeric hydroxyl group free or as a suitable leaving group (e.g., a trichloroacetimidate (B1259523) or a thioether). The protecting group strategy should be designed to favor the furanose ring form.

  • Glycosylation Reaction:

    • Dissolve the protected sorbofuranosyl donor and the glycosyl acceptor in a dry aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

    • Add the activating reagent (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or N-iodosuccinimide (NIS)/triflic acid) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine).

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature and dilute with an organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alpha-D-sorbofuranoside.

  • Deprotection:

    • Selectively remove the protecting groups using appropriate conditions that do not affect the newly formed glycosidic bond. For example, benzoyl groups can be removed with sodium methoxide (B1231860) in methanol, and silyl ethers can be cleaved with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Visualizations

experimental_workflow start D-Sorbose protection Protection of Hydroxyl Groups (Favoring Furanose Form) start->protection activation Activation of Anomeric Center (e.g., Trichloroacetimidate formation) protection->activation glycosylation Glycosylation with Acceptor ROH (Lewis Acid Catalyst) activation->glycosylation deprotection Selective Deprotection glycosylation->deprotection product alpha-D-Sorbofuranoside deprotection->product

Caption: A generalized experimental workflow for the selective synthesis of an alpha-D-sorbofuranoside.

troubleshooting_flowchart start Poor alpha-Selectivity Observed check_conditions Are reaction conditions under thermodynamic control? start->check_conditions increase_temp_time Increase reaction temperature and/or time check_conditions->increase_temp_time No check_protecting_groups Are participating protecting groups used at C3/C4? check_conditions->check_protecting_groups Yes end Improved alpha-Selectivity increase_temp_time->end change_protecting_groups Incorporate participating protecting groups (e.g., acyl) check_protecting_groups->change_protecting_groups No check_solvent Is the solvent appropriate? check_protecting_groups->check_solvent Yes change_protecting_groups->end change_solvent Screen different aprotic solvents check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: A troubleshooting flowchart for addressing poor alpha-selectivity in sorbofuranoside synthesis.

orthogonal_protection cluster_deprotection Orthogonal Deprotection cluster_reaction Selective Functionalization sorbofuranose Sorbofuranose Core OH-1 (PG1) OH-3 (PG2) OH-4 (PG2) OH-6 (PG3) deprotection1 Deprotection Condition 1 (e.g., Mild Acid) sorbofuranose:p1->deprotection1 deprotection2 Deprotection Condition 2 (e.g., Base) sorbofuranose:p3->deprotection2 deprotection3 Deprotection Condition 3 (e.g., Hydrogenolysis) sorbofuranose:p6->deprotection3 reaction1 Reaction at OH-1 deprotection1->reaction1 reaction34 Reaction at OH-3/4 deprotection2->reaction34 reaction6 Reaction at OH-6 deprotection3->reaction6

Caption: A diagram illustrating the concept of orthogonal protecting groups for the selective functionalization of D-sorbofuranose.

References

Technical Support Center: Optimizing α-D-Sorbofuranose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-sorbofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of α-D-sorbofuranosides.

Troubleshooting Guide

This guide addresses common issues encountered during α-D-sorbofuranose glycosylation reactions, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my glycosylation reaction showing low or no yield of the desired α-D-sorbofuranoside?

A1: Low or no product yield can stem from several factors, from reagent quality to reaction conditions. Consider the following possibilities:

  • Inactive Glycosyl Donor or Acceptor:

    • Cause: Degradation of the donor or acceptor due to improper storage or handling. The presence of a leaving group at the anomeric position of the donor is critical for its reactivity.[1]

    • Solution: Ensure all starting materials are pure and anhydrous. Use freshly prepared or properly stored reagents. Co-evaporate the donor and acceptor with an anhydrous solvent like toluene (B28343) before starting the reaction to remove residual moisture.[2]

  • Inefficient Promoter/Activator:

    • Cause: The chosen promoter may not be suitable for activating your specific sorbofuranosyl donor. Promoters are essential for activating the leaving group at the anomeric center.[1]

    • Solution: Screen a variety of Lewis acids (e.g., TMSOTf, BF₃·Et₂O) or other activators (e.g., NIS/TfOH).[1][3] The optimal choice is often substrate-dependent.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too high, leading to decomposition, or too low, resulting in a sluggish reaction.

    • Solution: Experiment with a range of temperatures. Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C or -20 °C) and then slowly warmed.[1][2]

  • Presence of Moisture:

    • Cause: Water in the reaction mixture can hydrolyze the glycosyl donor or the activated intermediate.

    • Solution: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., argon or nitrogen). The addition of activated molecular sieves (e.g., 4 Å) is also recommended.[1][2]

Q2: My reaction is producing the β-anomer instead of the desired α-anomer. How can I improve α-selectivity?

A2: Achieving high α-selectivity with furanosides can be challenging. The stereochemical outcome is influenced by several factors.[1]

  • Solvent Effects:

    • Cause: The solvent can influence the stability of the reactive intermediates.

    • Solution: The choice of solvent can have a significant impact on stereoselectivity.[4] Ethereal solvents like diethyl ether have been shown to favor α-selectivity in some furanoside glycosylations.[4] A systematic screen of anhydrous solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile, and diethyl ether is recommended.

  • Neighboring Group Participation:

    • Cause: A participating protecting group at the C-3 position (or C-1 in the case of 2-ketohexoses like sorbofuranose) can lead to the formation of the 1,2-trans-glycoside, which in this case would be the β-anomer.

    • Solution: Employ a non-participating protecting group at the adjacent position to favor the formation of the α-anomer. For instance, using a benzyl (B1604629) ether instead of an acetate (B1210297) or benzoate (B1203000) ester. While neighboring group participation is a common strategy for 1,2-trans selectivity, its effectiveness can be inconsistent with 2-ketohexofuranoses.[2][5] However, in some cases, a benzoyl group at C-1 has been shown to promote α-selectivity through significant neighboring group participation.[5][6]

  • Promoter and Temperature:

    • Cause: The combination of the promoter and reaction temperature can dictate the reaction pathway.

    • Solution: Certain promoters may favor the formation of one anomer over the other. For example, some borane-based activators have been reported to enhance 1,2-cis selectivity.[4] Optimization of the promoter and temperature is crucial.

Q3: I am observing multiple spots on my TLC plate, indicating side reactions. What are the likely side products and how can I minimize them?

A3: Side product formation is common and can often be minimized by carefully controlling the reaction conditions.

  • Glycosyl Donor Hydrolysis:

    • Cause: Presence of water in the reaction.

    • Solution: Follow strict anhydrous techniques as described in Q1.

  • Glycal Formation (Elimination):

    • Cause: Elimination of the leaving group and a proton from C-2 can occur, especially with certain promoters and at higher temperatures.

    • Solution: Use milder reaction conditions, such as a less aggressive Lewis acid or a lower reaction temperature.

  • Rearrangement Products:

    • Cause: Furanosides can sometimes rearrange to the more stable pyranose form under acidic conditions.

    • Solution: Careful selection of the promoter and reaction time is important. Minimizing the reaction time once the starting material is consumed can help.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the yield and stereoselectivity of α-D-sorbofuranose glycosylation?

A1: The success of an α-D-sorbofuranose glycosylation reaction depends on a delicate balance of several factors:

  • The Glycosyl Donor: The nature of the leaving group at the anomeric position and the protecting groups on the furanose ring are critical.[1]

  • The Glycosyl Acceptor: The nucleophilicity and steric hindrance of the acceptor alcohol can significantly affect the reaction rate and outcome.[2][6]

  • The Promoter/Activator: The choice of Lewis acid or other activating agent is crucial for initiating the reaction and can influence the stereochemical outcome.[1][3]

  • The Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby affecting selectivity.[4]

  • The Reaction Temperature: Temperature control is essential for managing reaction rate and minimizing side reactions.

  • Protecting Groups: The protecting groups on both the donor and acceptor can influence reactivity and stereoselectivity through steric and electronic effects, as well as potential neighboring group participation.[1]

Q2: Which protecting groups are recommended for the sorbofuranosyl donor to favor α-glycosylation?

A2: To favor α-selectivity, it is generally advisable to use non-participating protecting groups at positions that could influence the stereochemical outcome via neighboring group participation. For sorbofuranose, this would primarily be the C-1 and C-3 positions. Benzyl ethers are a common choice for non-participating groups. However, studies on the related d-tagatofuranose have shown that a 1,3,4,6-tetra-O-benzoylated donor can exhibit high α-selectivity due to significant neighboring group participation from the C-1 benzoyl group.[5][6] Therefore, both strategies could be explored.

Q3: What is a general starting point for optimizing reaction conditions?

A3: A good starting point is to use a well-established glycosylation protocol and then systematically vary one parameter at a time. For example, start with a common promoter like TMSOTf in an anhydrous solvent like dichloromethane at a low temperature (e.g., -20 °C).[2] If the results are not satisfactory, you could then screen different solvents, followed by different promoters, and then adjust the temperature.

Quantitative Data Summary

The following tables summarize reaction conditions from studies on related furanoside glycosylations that can serve as a starting point for optimizing α-D-sorbofuranose reactions.

Table 1: Effect of Solvent on Glycosylation Selectivity

EntryGlycosyl DonorGlycosyl AcceptorPromoter SystemSolventα:β RatioYield (%)Reference
1Xylofuranosyl ThioglycosideDi-O-isopropylidene-galactopyranoseNIS/AgOTfCH₂Cl₂1:3N/A[4]
2Xylofuranosyl ThioglycosideDi-O-isopropylidene-galactopyranoseNIS/AgOTfToluene1:1.2N/A[4]
3Xylofuranosyl ThioglycosideDi-O-isopropylidene-galactopyranoseNIS/AgOTfDioxane1.2:1N/A[4]
4Xylofuranosyl ThioglycosideDi-O-isopropylidene-galactopyranoseNIS/AgOTfDiethyl Ether1.8:1N/A[4]
5Xylofuranosyl ThioglycosideDi-O-isopropylidene-galactopyranoseNIS/AgOTfToluene/Dioxane (1:3)2:1N/A[4]

Table 2: Glycosylation of a d-Tagatofuranosyl Donor with Various Acceptors

EntryGlycosyl AcceptorTemperature (°C)Time (h)α:β RatioYield (%)Reference
1Phenethyl alcohol-200.599:191[2]
2Phenethyl alcoholRoom Temp0.595:585[2]
3Cyclohexanol-20194:678[2]
4Isopropanol-20193:781[2]
5p-Methoxyphenol-20289:1156[2]
62-Hydroxycumene-20371:2915[2]

Note: The donor used was a 1,3,4,6-tetra-O-benzoyl-d-tagatofuranosyl donor, and the promoter was TMSOTf in CH₂Cl₂.

Experimental Protocols

General Protocol for TMSOTf-Promoted Glycosylation

This protocol is a generalized procedure based on common practices for furanoside glycosylation and should be optimized for specific substrates.[1][2]

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add the glycosyl acceptor (1.5 mmol) and the α-D-sorbofuranosyl donor (1.0 mmol) to the flask. Add activated 4 Å molecular sieves.

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Promoter Addition: Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 mmol, 0.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.

  • Workup: Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under inert atmosphere add_reagents Add Sorbofuranosyl Donor, Acceptor, and Molecular Sieves prep_glass->add_reagents add_solvent Add Anhydrous Solvent (e.g., CH2Cl2) add_reagents->add_solvent cool Cool to desired temperature (e.g., -20°C) add_solvent->cool add_promoter Add Promoter (e.g., TMSOTf) dropwise cool->add_promoter monitor Monitor reaction by TLC add_promoter->monitor quench Quench with Triethylamine monitor->quench filter Filter through Celite quench->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Silica Gel Chromatography dry->purify final_product final_product purify->final_product Isolated α-D-Sorbofuranoside

Caption: General workflow for a typical α-D-sorbofuranose glycosylation reaction.

Troubleshooting Logic for Low α-Selectivity

troubleshooting_selectivity cluster_solutions Potential Solutions start Low α-Selectivity Observed check_solvent Is the solvent optimal? (e.g., non-coordinating like Et2O) start->check_solvent check_pg Is there a participating group at C-1 or C-3? (e.g., Acetate, Benzoate) start->check_pg check_conditions Are reaction conditions (Promoter, Temp) optimized? start->check_conditions solvent_screen Screen ethereal or other non-polar solvents check_solvent->solvent_screen If no change_pg Switch to non-participating group (e.g., Benzyl ether) check_pg->change_pg If yes optimize_cond Screen different promoters and temperature range check_conditions->optimize_cond If no result result solvent_screen->result Improved α-Selectivity change_pg->result optimize_cond->result

Caption: Troubleshooting guide for improving α-selectivity in sorbofuranose glycosylation.

References

Side products in the chemical synthesis of sorbofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the chemical synthesis of sorbofuranosides. The information presented here will help in identifying and mitigating the formation of common side products, thereby improving the yield and purity of the desired sorbofuranoside products.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sorbofuranosides, particularly focusing on side product formation.

Issue 1: Low Yield of the Desired Sorbofuranoside and Formation of Pyranoside Isomers

  • Potential Cause: The Fischer glycosylation of sorbose, like other ketoses, can lead to a mixture of furanoside and pyranoside ring isomers. The furanose form is typically the kinetic product, favored at lower temperatures and shorter reaction times, while the more thermodynamically stable pyranose form is favored under equilibrium conditions (higher temperatures and longer reaction times).[1][2][3]

  • Recommended Solutions:

    • Reaction Time and Temperature Control: To favor the formation of the furanoside, it is crucial to carefully monitor the reaction and stop it before it reaches thermodynamic equilibrium. Shorter reaction times and lower temperatures are generally preferred.

    • Catalyst Choice: The type and concentration of the acid catalyst can influence the product distribution. While strong acids like sulfuric acid are effective, they can also promote the conversion to the more stable pyranoside. Experimenting with milder acid catalysts or optimizing the concentration of the strong acid can help maximize the furanoside yield.

Issue 2: Formation of Anomeric Mixtures (α and β isomers)

  • Potential Cause: Glycosylation reactions often produce a mixture of α and β anomers. The ratio of these anomers can be influenced by the reaction mechanism, the stability of the intermediates, and the reaction conditions. The anomeric effect generally favors the formation of the alpha anomer in pyranosides, while the situation is more complex for furanosides.[2]

  • Recommended Solutions:

    • Stereoselective Glycosylation Methods: For syntheses requiring a specific anomer, employing stereoselective glycosylation methods is recommended. This may involve the use of specific protecting groups on the sugar that direct the stereochemical outcome of the glycosylation.

    • Chromatographic Separation: If a mixture of anomers is formed, they can often be separated by column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC). The choice of the stationary and mobile phases is critical for achieving good separation.

Issue 3: Complex Reaction Mixture with Multiple Unidentified Side Products

  • Potential Cause: Besides anomers and ring isomers, other side reactions such as dehydration (especially under strong acidic conditions) or reactions involving protecting groups can lead to a complex mixture of byproducts.

  • Recommended Solutions:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the formation of the main product and the appearance of side products. This allows for the optimization of reaction time to maximize the desired product and minimize side reactions.

    • Protecting Group Strategy: A well-designed protecting group strategy is essential. Orthogonal protecting groups allow for the selective deprotection of specific hydroxyl groups, preventing unwanted side reactions.

    • Purification: A multi-step purification protocol involving extraction and column chromatography may be necessary to isolate the desired sorbofuranoside from a complex mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of ethyl sorbofuranosides via Fischer glycosylation?

A1: The most common side products are the anomeric (α and β) ethyl sorbopyranosides and the other anomer of ethyl sorbofuranoside. The pyranosides are the thermodynamically more stable isomers and their formation is favored by longer reaction times and higher temperatures.[1][3]

Q2: How can I monitor the progress of my sorbofuranoside synthesis?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), you can visualize the consumption of the starting sorbose and the formation of the product spots. The product glycosides are less polar than the starting sugar and will have a higher Rf value.

Q3: What analytical techniques are suitable for characterizing the product mixture?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying the different isomers in the product mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the isolated products and for determining the anomeric configuration.

Q4: Are there any specific safety precautions I should take during sorbofuranoside synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing personal protective equipment (safety glasses, lab coat, gloves), working in a well-ventilated fume hood, and handling strong acids and flammable organic solvents with care.

Data Presentation

The following table summarizes the typical product distribution in a Fischer glycosylation of L-sorbose with ethanol (B145695) under specific conditions. Please note that these values are illustrative and can vary based on the precise experimental setup.

ProductAnomeric ConfigurationRing FormApproximate Yield (%)
Ethyl SorbofuranosideαFuranosideMajor Product
Ethyl SorbofuranosideβFuranosideMinor Product
Ethyl SorbopyranosideαPyranosideSide Product
Ethyl SorbopyranosideβPyranosideSide Product

Note: The exact yields are highly dependent on reaction conditions. The furanosides are the kinetically favored products.

Experimental Protocols

Key Experiment: Synthesis of Ethyl Sorbofuranosides via Fischer Glycosylation

This protocol describes a general procedure for the synthesis of ethyl sorbofuranosides from L-sorbose.

Materials:

  • L-Sorbose

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-sorbose in anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically run for a few hours.

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture by slowly adding solid sodium bicarbonate until the effervescence ceases.

  • Work-up: Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the different isomers.

  • Characterization: Characterize the purified fractions by NMR spectroscopy and HPLC to confirm their identity and purity.

Visualizations

Logical Relationship: Factors Influencing Product Distribution in Sorbose Glycosylation

G Factors in Sorbose Glycosylation cluster_conditions Reaction Conditions cluster_products Product Distribution ReactionTime Reaction Time Furanoside Sorbofuranoside (Kinetic Product) ReactionTime->Furanoside Shorter Pyranoside Sorbopyranoside (Thermodynamic Product) ReactionTime->Pyranoside Longer Temperature Temperature Temperature->Furanoside Lower Temperature->Pyranoside Higher Catalyst Catalyst Catalyst->Furanoside Catalyst->Pyranoside Anomers α / β Anomers Furanoside->Anomers Pyranoside->Anomers

Caption: Factors influencing sorbofuranoside vs. sorbopyranoside formation.

Experimental Workflow: Synthesis and Purification of Ethyl Sorbofuranoside

G Sorbofuranoside Synthesis Workflow Start L-Sorbose + Ethanol Reaction Fischer Glycosylation (H₂SO₄ catalyst, Reflux) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Neutralization & Filtration Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis HPLC & NMR Analysis Purification->Analysis End Pure Sorbofuranoside Analysis->End

Caption: Workflow for ethyl sorbofuranoside synthesis and purification.

References

alpha-D-sorbofuranose stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of α-D-sorbofuranose under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Direct experimental data on the stability of α-D-sorbofuranose is limited in publicly available literature. Therefore, the information provided is largely based on the known behavior of structurally similar ketoses, such as D-fructose and D-sorbose, and general principles of carbohydrate chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of α-D-sorbofuranose in acidic solutions?

A1: Under acidic conditions, α-D-sorbofuranose is susceptible to hydrolysis of its glycosidic bond, leading to the opening of the furanose ring. This process is acid-catalyzed and its rate is dependent on factors such as pH, temperature, and the concentration of the acid. The general mechanism involves the protonation of the ring oxygen, followed by nucleophilic attack by water, which ultimately leads to the formation of the open-chain keto form of D-sorbose.

Q2: What are the primary degradation pathways for α-D-sorbofuranose under basic conditions?

A2: In basic solutions, α-D-sorbofuranose is expected to undergo the Lobry de Bruyn-Alberda van Ekenstein transformation.[1][2][3][4][5] This is a base-catalyzed isomerization that involves the formation of an enediol intermediate.[1][3] This transformation can lead to a complex equilibrium mixture of D-sorbose, its epimers (like D-tagatose and D-psicose), and other aldose and ketose isomers.[1][3] The position of the equilibrium is influenced by factors such as the specific base used, its concentration, the temperature, and the solvent.[1][3]

Q3: What are the likely degradation products of α-D-sorbofuranose under these conditions?

A3:

  • Acidic Conditions: The primary initial product is the open-chain form of D-sorbose. Further degradation under more stringent acidic conditions (e.g., higher temperatures) can lead to the formation of furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and other smaller organic acids.

  • Basic Conditions: The main products will be a mixture of isomeric monosaccharides resulting from the Lobry de Bruyn-Alberda van Ekenstein transformation, including D-tagatose, D-psicose, and potentially small amounts of aldoses like D-glucose and D-mannose. Further degradation can lead to the formation of various saccharinic acids.

Troubleshooting Guides

Troubleshooting Stability Experiments
Issue Possible Cause(s) Suggested Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Inaccurate pH of the reaction buffer. 2. Temperature fluctuations in the incubator or water bath. 3. Inconsistent initial concentration of α-D-sorbofuranose.1. Calibrate the pH meter before preparing buffers. Prepare fresh buffers for each experiment. 2. Use a calibrated and stable temperature-controlled environment. Monitor the temperature throughout the experiment. 3. Ensure accurate weighing and dissolution of the starting material. Use a validated stock solution.
Unexpected degradation products observed in the analysis (e.g., by HPLC). 1. Contamination of reagents or glassware. 2. Side reactions occurring due to inappropriate reaction conditions (e.g., presence of oxygen in basic solutions can lead to oxidative degradation). 3. The analytical method is not specific for the expected products.1. Use high-purity reagents and thoroughly clean all glassware. 2. Degas solutions and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when working with basic conditions. 3. Develop and validate an analytical method (e.g., HPLC with appropriate standards) to ensure specificity and accurate quantification of expected products.
No degradation observed under expected conditions. 1. The reaction conditions (pH, temperature) are too mild. 2. The incubation time is too short. 3. The analytical method is not sensitive enough to detect low levels of degradation.1. Gradually increase the acidity/basicity or the temperature of the reaction. 2. Extend the duration of the experiment. 3. Optimize the analytical method for higher sensitivity or use a more sensitive detection technique.
Troubleshooting HPLC Analysis of Degradation Products
Issue Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting). 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent is incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 2. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement. 3. Whenever possible, dissolve the sample in the mobile phase.
Fluctuating retention times. 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Leaks in the HPLC system.1. Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks at all fittings, especially between the pump and the injector, and between the column and the detector.
Broad peaks. 1. Low mobile phase flow rate. 2. Large injection volume or high sample concentration. 3. Extra-column volume (e.g., long tubing between column and detector).1. Check and adjust the flow rate. 2. Reduce the injection volume or dilute the sample. 3. Use tubing with a smaller internal diameter and minimize its length.

Experimental Protocols

Protocol 1: Evaluation of α-D-Sorbofuranose Stability in Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of α-D-sorbofuranose (e.g., 10 mg/mL) in deionized water.

    • Prepare acidic buffers at the desired pH values (e.g., pH 2, 4, and 6) using appropriate buffer systems (e.g., citrate (B86180) or phosphate (B84403) buffers).

  • Stability Study:

    • In separate reaction vessels, add a known volume of the α-D-sorbofuranose stock solution to each acidic buffer to achieve a final desired concentration (e.g., 1 mg/mL).

    • Incubate the solutions at a constant temperature (e.g., 40°C, 60°C, or 80°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction.

    • Store the samples at a low temperature (e.g., -20°C) until analysis.

  • Analysis:

    • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD), to quantify the remaining α-D-sorbofuranose and identify degradation products.

Protocol 2: Evaluation of α-D-Sorbofuranose Stability in Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of α-D-sorbofuranose (e.g., 10 mg/mL) in deionized water.

    • Prepare basic buffers at the desired pH values (e.g., pH 8, 10, and 12) using appropriate buffer systems (e.g., borate (B1201080) or phosphate buffers). To minimize oxidation, ensure all buffers are degassed.

  • Stability Study:

    • In separate reaction vessels under an inert atmosphere (e.g., nitrogen), add a known volume of the α-D-sorbofuranose stock solution to each basic buffer to achieve a final desired concentration (e.g., 1 mg/mL).

    • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately neutralize the aliquot with a suitable acid (e.g., HCl) to stop the reaction.

    • Store the samples at a low temperature (e.g., -20°C) until analysis.

  • Analysis:

    • Analyze the samples by HPLC with RI or ELSD detection to monitor the disappearance of α-D-sorbofuranose and the appearance of its isomers.

Data Presentation

Table 1: Hypothetical Degradation of α-D-Sorbofuranose in Acidic Conditions (pH 2) at 60°C

Time (hours)α-D-Sorbofuranose Remaining (%)D-Sorbose (open-chain) (%)5-HMF (%)
010000
1954<1
29091
482162
868284
24454510

Table 2: Hypothetical Product Distribution of α-D-Sorbofuranose in Basic Conditions (pH 10) at 40°C

Time (hours)α-D-Sorbofuranose (%)D-Tagatose (%)D-Psicose (%)Other Isomers (%)
0100000
192521
285942
4751573
86025114
244038166

Visualizations

Acid_Hydrolysis_Pathway alpha_sorbofuranose α-D-Sorbofuranose (cyclic) protonated_sorbofuranose Protonated Sorbofuranose alpha_sorbofuranose->protonated_sorbofuranose + H+ open_chain D-Sorbose (open-chain) protonated_sorbofuranose->open_chain + H2O - H+ hmf 5-Hydroxymethylfurfural (HMF) + other degradation products open_chain->hmf Further degradation (e.g., heat)

Caption: Acid-catalyzed hydrolysis of α-D-sorbofuranose.

Basic_Isomerization_Pathway alpha_sorbofuranose α-D-Sorbofuranose enediol Enediol Intermediate alpha_sorbofuranose->enediol - H+ enediol->alpha_sorbofuranose + H+ tagatose D-Tagatose enediol->tagatose psicose D-Psicose enediol->psicose other_sugars Other Isomeric Sugars enediol->other_sugars

Caption: Base-catalyzed isomerization via the Lobry de Bruyn-Alberda van Ekenstein transformation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare α-D-Sorbofuranose Stock Solution incubation Incubate at Controlled Temperature prep_stock->incubation prep_buffers Prepare Acidic/Basic Buffers prep_buffers->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Neutralize to Stop Reaction sampling->quenching hplc_analysis Analyze by HPLC quenching->hplc_analysis data_quant Quantify Reactant and Products hplc_analysis->data_quant

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Sorbofuranose Anomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of sorbofuranose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of sorbofuranose anomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak splitting or broadening for my sorbofuranose sample?

A1: The primary reason for peak splitting or broadening when analyzing reducing sugars like sorbofuranose is a phenomenon called mutarotation.[1][2] In solution, sorbofuranose exists as an equilibrium mixture of its α and β anomers.[3][4][5] If the rate of this interconversion is slow relative to the chromatographic separation time, the HPLC system can begin to separate these two anomeric forms, resulting in two distinct or partially resolved peaks.[6][7][8]

Q2: How can I obtain a single, sharp peak for sorbofuranose quantification?

A2: To obtain a single peak, you need to accelerate the rate of mutarotation so that the anomers interconvert faster than the separation occurs, causing them to elute as one averaged peak.[8][9] There are two primary strategies to achieve this:

  • Elevated Column Temperature: Increasing the column temperature, often to a range of 60-80°C, is a common method to speed up anomer interconversion and prevent separation.[6][10][11]

  • High pH Mobile Phase: Using a strong alkaline mobile phase can also accelerate mutarotation, leading to the coalescence of anomeric peaks.[6][7] For this approach, it is crucial to use a pH-stable column, such as a polymer-based stationary phase.[6]

Q3: What type of HPLC column is most effective for sorbofuranose analysis?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for separating highly polar compounds like sugars.[2] Common stationary phases include:

  • Amine-bonded (Aminopropyl) silica (B1680970) columns: These are widely used for sugar separations.[10] However, they can be less stable at high pH and temperatures and may react with reducing sugars to form Schiff bases, potentially shortening column lifetime.[7][10]

  • Polymer-based amino columns: These offer improved chemical stability over a wider pH range (e.g., pH 2-12), making them suitable for methods employing alkaline mobile phases.[6]

  • Amide-bonded silica columns: These are more chemically stable at higher temperatures than traditional amino-bonded phases.[10]

Q4: What are the recommended mobile phases and detection methods?

A4: A typical mobile phase for HILIC separation of sugars is a mixture of acetonitrile (B52724) and water, often in ratios from 85:15 to 70:30 (v/v).[1][12][13] Since sorbofuranose lacks a significant UV chromophore, UV detection is generally not suitable.[2][8][14] Recommended detection methods include:

  • Refractive Index (RI) Detection: A universal detector for sugars, but it is sensitive to temperature fluctuations and incompatible with gradient elution.[2][15][16]

  • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution.[2][13]

  • Charged Aerosol Detection (CAD): Offers good sensitivity and is compatible with gradient elution, making it a popular choice.[9][12]

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be coupled with HILIC methods.[9]

Q5: My chromatogram shows split peaks for all compounds, not just sorbofuranose. What is the cause?

A5: If all peaks in your chromatogram are split, the issue is likely mechanical or related to the HPLC system rather than the chemistry of the analyte.[17][18] Common causes include:

  • Blocked or contaminated column frit: Particulates from the sample or mobile phase can clog the inlet frit, disturbing the flow path.[17]

  • Column void: A void or channel in the stationary phase packing material can cause the sample band to split.[17][19]

  • Improper connections: A poor connection between the injector, column, or detector can introduce dead volume, leading to peak distortion.[18]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of sorbofuranose anomers.

Problem 1: Peak Splitting or Broadening of Only the Sorbofuranose Peak

This issue is almost certainly due to the separation of α and β anomers because the rate of mutarotation is too slow.

Potential Cause Recommended Solution Citation
Slow Anomer Interconversion Increase the column temperature to 60-80°C to accelerate mutarotation.[6][11]
Use an alkaline mobile phase (pH > 10) with a pH-stable column (e.g., polymer-based).[6][7]
Inappropriate Column Chemistry Switch to a column with lower anomeric selectivity if the goal is a single peak.[9]
Low Temperature Ensure the column compartment is maintaining the set temperature.[20]
Problem 2: Poor Resolution Between Sorbofuranose and Other Sugars

Difficulty in separating sorbofuranose from other structurally similar sugars.

Potential Cause Recommended Solution Citation
Suboptimal Mobile Phase Composition Adjust the acetonitrile/water ratio. Increasing the water content will decrease retention in HILIC mode.[21]
Inadequate Column Use a column with a different selectivity (e.g., amide vs. amine) or a higher efficiency column (smaller particle size).
Flow Rate Too High Decrease the flow rate to allow more time for interaction with the stationary phase, which can improve resolution.[22][23]
Problem 3: Irreproducible Retention Times

Significant shifts in retention time between injections or runs.

Potential Cause Recommended Solution Citation
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important in HILIC.[24]
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed.[19][25]
Temperature Fluctuations Use a thermostatically controlled column compartment and ensure a stable laboratory temperature.[22][26]
Column Degradation Column performance can degrade over time. Perform a column cleaning procedure or replace the column if necessary.[23]

Visual Troubleshooting and Experimental Workflow

The following diagrams provide a visual guide to the troubleshooting process and a typical experimental workflow for sorbofuranose analysis.

G start Start: HPLC Analysis problem Observe Peak Shape Issue start->problem all_split Are ALL peaks split? problem->all_split Yes sorbo_split Peak Splitting/ Broadening of Sorbofuranose Only all_split->sorbo_split No system_issue System Issue Detected all_split->system_issue Yes anomer_sep Anomer Separation (Mutarotation) sorbo_split->anomer_sep check_connections Check Fittings & Connections for Leaks/ Dead Volume system_issue->check_connections check_frit Inspect/Replace Column Frit check_connections->check_frit check_column Check for Column Void/ Replace Column check_frit->check_column end Achieve Single, Sharp Peak check_column->end increase_temp Increase Column Temperature (60-80°C) anomer_sep->increase_temp high_ph Use Alkaline Mobile Phase (with compatible column) anomer_sep->high_ph increase_temp->end high_ph->end

Caption: Troubleshooting workflow for HPLC peak splitting issues.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep 1. Sample Preparation (Dissolve in Mobile Phase/ Diluent) mobile_prep 2. Mobile Phase Prep (Acetonitrile/Water) Filter & Degas equilibration 3. System Equilibration (Stable Baseline) mobile_prep->equilibration injection 4. Sample Injection equilibration->injection separation 5. Chromatographic Separation (HILIC Column, Controlled Temperature) injection->separation detection 6. Detection (RI, ELSD, CAD, or MS) separation->detection analysis 7. Data Analysis (Integration & Quantification) detection->analysis

Caption: Standard experimental workflow for sorbofuranose HPLC analysis.

Experimental Protocols

This section provides a generalized starting protocol for the HPLC analysis of sorbofuranose. Optimization will be required based on the specific instrument, column, and sample matrix.

Objective: To quantify sorbofuranose, achieving a single, sharp peak by promoting anomer interconversion.

1. Materials and Reagents

  • Sorbofuranose reference standard

  • HPLC-grade acetonitrile[12]

  • Deionized water (18.2 MΩ·cm)[19]

  • Sample diluent: Typically a mixture of acetonitrile and water, matching the initial mobile phase composition.

2. HPLC System and Conditions

Parameter Typical Conditions Notes Citation
HPLC System Any standard HPLC or UHPLC systemSystem should have a column oven and a suitable detector (RI, ELSD, CAD).
Column HILIC Amine-bonded or Polymer-based Column (e.g., Shodex Asahipak NH2P-50 4E, 250 x 4.6 mm, 5 µm)Polymer-based columns are recommended for their stability, especially if considering pH adjustments.[6][12]
Mobile Phase Isocratic: 75% Acetonitrile / 25% WaterMobile phase must be filtered (0.45 µm or 0.22 µm filter) and degassed prior to use.[12]
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution and run time.[12]
Column Temperature 70-80°CThis is a critical parameter to prevent anomer separation.[6][11]
Injection Volume 5-20 µLShould be optimized to avoid column overloading.[23]
Detector ELSD, CAD, or RIDetector settings (e.g., drift tube temperature for ELSD, gain) should be optimized for sensitivity.[2][12]

3. Procedure

  • Standard Preparation: Prepare a stock solution of sorbofuranose in the sample diluent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing sorbofuranose in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • System Setup and Equilibration:

    • Install the HILIC column in the column oven.

    • Set the column temperature to the desired setpoint (e.g., 75°C).

    • Purge the pump lines with the mobile phase.

    • Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved. This may take 30-60 minutes or longer for HILIC columns.

  • Analysis:

    • Create a sequence in the chromatography data system (CDS).

    • Inject a blank (sample diluent) first, followed by the calibration standards and then the unknown samples.

  • Data Processing:

    • Integrate the sorbofuranose peak in all chromatograms.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of sorbofuranose in the unknown samples using the calibration curve.

References

Technical Support Center: Thermal Degradation of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of alpha-D-sorbofuranose at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound at high temperatures?

While specific literature on the detailed thermal degradation pathways of this compound is limited, the degradation is expected to proceed through mechanisms similar to other ketohexoses like fructose. The primary pathways generally involve caramelization reactions, which are complex and produce a wide array of products.[1] Key expected reaction types include:

  • Enolization: Formation of enediols is a critical initial step in the degradation of reducing sugars.

  • Dehydration: Elimination of water molecules is a major pathway, leading to the formation of furan (B31954) derivatives such as 5-hydroxymethylfurfural (B1680220) (HMF).

  • Isomerization: Interconversion between different forms of the sugar can occur at elevated temperatures.

  • Fission: Cleavage of the carbon-carbon bonds can lead to smaller, volatile compounds like organic acids (e.g., formic acid, lactic acid).[1][2]

  • Polymerization/Condensation: Formation of high molecular weight colored polymers (caramelins) is common at later stages.

Q2: What are the typical temperatures at which significant degradation of monosaccharides is observed?

Significant thermal degradation of monosaccharides typically begins at temperatures above their melting points. For instance, the degradation of glucose and maltose (B56501) solutions has been studied at temperatures ranging from 110°C to 150°C.[2] Sucrose, a disaccharide, decomposes at around 186°C to form caramel.[3] The exact onset of degradation for this compound will depend on factors such as the purity of the sample, the presence of moisture, and the heating rate.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with refractive index (RI) or UV detectors is commonly used to quantify the remaining sugar and major non-volatile degradation products.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile degradation products. Derivatization of the sugar and its degradation products is often necessary to increase their volatility.[7][8]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to determine the thermal stability and identify the temperatures at which degradation events occur.[9][10]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload; Inappropriate mobile phase; Column contamination.Inject a smaller sample volume. Ensure the sample is dissolved in the mobile phase. Flush the column with a strong solvent.[4][5]
Inconsistent Retention Times Fluctuation in mobile phase composition; Temperature variations; Pump malfunction.Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a constant temperature. Check the pump for leaks and ensure a steady flow rate.[6][11]
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injections.Use high-purity solvents and filter the mobile phase. Implement a thorough needle wash protocol between injections.
Baseline Noise or Drift Air bubbles in the detector; Contaminated mobile phase; Detector lamp aging.Degas the mobile phase. Flush the system with a clean solvent. Replace the detector lamp if necessary.[5]
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks Incomplete derivatization; Leak in the system; Injector issue.Optimize the derivatization protocol (time, temperature, reagent concentration). Perform a leak check. Clean or replace the injector liner.
Peak Tailing for Polar Analytes Active sites in the GC system (injector, column, detector).Use a deactivated liner and column. Consider using an analyte protectant.[12]
Poor Separation of Isomers Inappropriate GC column; Suboptimal temperature program.Select a column with a different stationary phase polarity. Optimize the temperature ramp rate and hold times.
Contamination in the Mass Spectrum Column bleed; Contaminated carrier gas; Oil backstreaming from the vacuum pump.Condition the column at the recommended temperature. Use high-purity carrier gas with appropriate traps. Perform regular maintenance on the vacuum pump.

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics using HPLC
  • Sample Preparation: Prepare a standard solution of this compound (e.g., 10 mg/mL in deionized water).

  • Heating: Aliquot the solution into sealed vials and heat at various constant temperatures (e.g., 100°C, 120°C, 140°C) in a controlled temperature oven or heating block.

  • Sampling: At specific time intervals, remove a vial from the heat and immediately cool it in an ice bath to quench the reaction.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: A suitable mobile phase, often dilute sulfuric acid (e.g., 0.005 M H₂SO₄).

    • Flow Rate: Typically 0.5-0.8 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 60°C).

    • Detection: Refractive Index (RI) detector.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature. The Arrhenius equation can then be used to calculate the activation energy of the degradation reaction.

Protocol 2: Identification of Volatile Degradation Products by GC-MS
  • Sample Preparation: Heat a solid sample of this compound or a concentrated aqueous solution in a sealed reaction vessel at a high temperature (e.g., 180-200°C) for a defined period.

  • Extraction of Volatiles: Use headspace solid-phase microextraction (SPME) or a solvent extraction (e.g., with ethyl acetate) to isolate the volatile and semi-volatile products.

  • Derivatization (if necessary): For non-volatile degradation products, perform a derivatization step (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient program to separate compounds with a wide range of boiling points (e.g., start at 50°C, ramp to 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST/Wiley).

Data Presentation

Table 1: Hypothetical Degradation of this compound at 140°C

Time (minutes)This compound Remaining (%)5-HMF Concentration (µg/mL)Formic Acid Concentration (µg/mL)
0100.00.00.0
3085.212.55.8
6072.123.811.2
12051.945.121.5
24026.982.340.1

Table 2: Effect of Temperature on the First-Order Degradation Rate Constant (k)

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
1200.0025277.2
1300.0058119.5
1400.012953.7
1500.028124.7

Visualizations

Degradation_Pathway Sorbofuranose This compound Enediol Enediol Intermediate Sorbofuranose->Enediol Isomerization Dehydration_Products Anhydro-sorbofuranose Enediol->Dehydration_Products Dehydration Fission_Products Fission Products (e.g., Organic Acids) Enediol->Fission_Products C-C Cleavage HMF 5-Hydroxymethylfurfural (HMF) Dehydration_Products->HMF Further Dehydration Polymers Caramel Polymers (Colored) HMF->Polymers Polymerization Fission_Products->Polymers Condensation Experimental_Workflow cluster_sample_prep Sample Preparation & Heating cluster_analysis Analysis cluster_data Data Interpretation start This compound Solution heat Heating at Constant Temperature (e.g., 100-150°C) start->heat sample Sampling at Time Intervals heat->sample hplc HPLC Analysis (Quantification) sample->hplc gcms GC-MS Analysis (Identification of Volatiles) sample->gcms kinetics Kinetic Analysis (Rate Constants, Activation Energy) hplc->kinetics pathway Pathway Elucidation gcms->pathway

References

Improving the resolution of alpha-D-sorbofuranose in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving alpha-D-sorbofuranose in NMR spectroscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in acquiring high-resolution NMR spectra for this and related furanose sugars.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing broad signals or poor resolution for this compound in my 1H NMR spectrum?

A1: Poor resolution for furanose sugars like this compound is a common issue stemming from several factors:

  • Conformational Flexibility: The furanose ring is not rigid and can exist in multiple conformations that are in rapid equilibrium on the NMR timescale. This chemical exchange can lead to signal broadening.

  • Signal Overlap: The chemical shifts of ring protons in carbohydrates often fall within a narrow range (typically 3-6 ppm), leading to significant overlap of signals, which can obscure multiplet details.[1]

  • Low Abundance: In solution, D-sorbose, like many other sugars, exists in equilibrium between its different isomeric forms (pyranose and furanose anomers). The furanose forms are often minor components, leading to low signal-to-noise ratios. For the related 1-deoxy-1-(N-methylphenylamino)-D-sorbose, the α-furanose form was found to be only 3.8% of the equilibrium mixture in solution.[2]

Q2: How can I confirm the presence of the this compound anomer in my sample?

A2: Confirmation can be achieved through a combination of 1D and 2D NMR experiments. While sorbofuranose lacks a proton directly on the anomeric carbon (C-2), the chemical shifts of H-3 and the protons of the hydroxymethyl group at C-2 are influenced by the orientation of the anomeric hydroxyl group.[3] Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the anomeric carbon (C-2) and nearby protons, helping to identify the furanose ring and its substituents.[3]

Q3: What is the most effective initial step to improve spectral resolution?

A3: Lowering the sample temperature is often the most effective first step. Reducing the temperature slows down the rate of conformational exchange and mutarotation, which can significantly sharpen the NMR signals.[4] This allows for better separation of the individual anomer signals.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the 1H NMR Spectrum

If the proton signals of your this compound are heavily overlapped, making it impossible to determine coupling constants or assign resonances, consider the following troubleshooting steps.

start Start: Overlapped 1H NMR Spectrum step1 Run 2D NMR Experiments (COSY, TOCSY, HSQC) start->step1 step2 Are key correlations resolved in 2D spectra? step1->step2 Evaluate step3 Yes: Assign resonances using 2D data step2->step3 Sufficient Resolution step4 No: Optimize Experimental Conditions step2->step4 Insufficient Resolution step5 Lower Sample Temperature (e.g., to 278 K) step4->step5 step6 Change NMR Solvent (e.g., DMSO-d6, Acetone-d6) step4->step6 step7 Re-acquire 2D NMR Spectra step5->step7 step6->step7 step8 Are spectra resolved now? step7->step8 Evaluate step9 Yes: Proceed with analysis step8->step9 Resolved step10 No: Consider advanced techniques (e.g., Pure Shift NMR, selective 1D TOCSY) step8->step10 Still Overlapped

Caption: Troubleshooting workflow for severe signal overlap.

Issue 2: Low Signal-to-Noise Ratio for Furanose Anomers

When the concentration of the this compound anomer is low, obtaining a spectrum with an adequate signal-to-noise (S/N) ratio is challenging.

start Start: Low S/N for Furanose Signals step1 Increase Number of Scans (NS) start->step1 step2 Is S/N sufficient? step1->step2 Evaluate step3 Yes: Proceed with analysis step2->step3 Adequate S/N step4 No: Optimize Acquisition Parameters step2->step4 Inadequate S/N step5 Use a CryoProbe if available step4->step5 step6 Increase Sample Concentration step4->step6 step7 Re-acquire Spectrum step5->step7 step6->step7 step8 Is S/N sufficient now? step7->step8 Evaluate step9 Yes: Proceed with analysis step8->step9 Adequate S/N step10 No: Consider derivatization to lock conformation and simplify spectrum step8->step10 Still Low S/N

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Quantitative Data Summary

Carbon Atom α-pyranose (%) β-pyranose (%) α-furanose (%) β-furanose (%)
Population 90.71.03.80.5
C-1 55.455.757.056.4
C-2 98.498.7104.9105.1
C-3 71.370.876.576.8
C-4 72.873.179.280.0
C-5 70.270.582.383.1
C-6 64.564.863.964.2
Data from a study on 1-deoxy-1-(N-methylphenylamino)-D-sorbose.[2]

Experimental Protocols

Protocol 1: Standard 1D 1H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in 0.6 mL of D2O. Add a small amount of a chemical shift reference such as DSS or TSP.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (500 MHz or higher is recommended).[1]

    • Tune and match the probe for 1H.

    • Lock the spectrometer on the deuterium (B1214612) signal of D2O.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K (or as required).

    • Number of Scans (NS): 16 to 64 (increase for low concentration).

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation).

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 12-16 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually.

    • Calibrate the chemical shift reference to 0.00 ppm.

    • Perform baseline correction.

Protocol 2: 2D TOCSY (Total Correlation Spectroscopy)

This experiment is crucial for identifying all protons within a spin system (i.e., all protons on a single sugar ring).

  • Sample Preparation: As per Protocol 1. A slightly higher concentration may be beneficial.

  • Instrument Setup: As per Protocol 1.

  • Acquisition Parameters:

    • Pulse Sequence: A standard TOCSY pulse sequence with water suppression (e.g., 'dipsi2esgpph').

    • Mixing Time: 80-120 ms. This is a critical parameter that determines the extent of magnetization transfer. Longer mixing times allow for correlation to more distant protons in the spin system.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • Processing:

    • Apply Fourier transform in both dimensions (F2 and F1).

    • Phase the spectrum in both dimensions.

    • Perform baseline correction.

    • Analyze the cross-peaks to trace the connectivity between protons in the this compound ring.

Protocol 3: 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates each proton with its directly attached carbon, which is essential for assigning carbon resonances and resolving overlap in the proton spectrum.

  • Sample Preparation: As per Protocol 1.

  • Instrument Setup:

    • Use a probe capable of heteronuclear experiments.

    • Tune and match the probe for both 1H and 13C.

    • Lock and shim as in Protocol 1.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • 1JCH Coupling Constant: Set to an average value of 145 Hz for carbohydrates.

    • Number of Increments (in F1): 128-256.

    • Number of Scans (NS): 4-8 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

  • Processing:

    • Apply Fourier transform in both dimensions.

    • Phase and baseline correct the spectrum.

    • Each cross-peak represents a C-H bond, allowing for unambiguous assignment.

References

Technical Support Center: Glycosylation with α-D-Sorbofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of α-D-sorbofuranose as a glycosyl donor. The strategies outlined here are based on established principles for other furanosyl donors and may require optimization for your specific sorbofuranose system.

Frequently Asked Questions (FAQs)

Q1: Why is my α-D-sorbofuranose glycosyl donor showing low reactivity?

The low reactivity of furanosyl donors, including α-D-sorbofuranose, can be attributed to several factors. The furanose ring is inherently less stable than the pyranose form, which can lead to donor decomposition under harsh activation conditions.[1] Additionally, the steric and electronic properties of the protecting groups on the sorbofuranose ring significantly influence the donor's reactivity.[2][3] Electron-withdrawing protecting groups, for instance, can decrease the nucleophilicity of the anomeric center, making activation more difficult.[4]

Q2: My glycosylation reaction has a low yield. What are the first things I should check?

For low-yield reactions, first ensure that all reagents and solvents are strictly anhydrous, as residual moisture can consume the activator and hydrolyze the activated donor. Confirm the quality and activity of your promoter system (e.g., NIS/TfOH). The reaction temperature is also a critical parameter; many glycosylations are sluggish at very low temperatures and require careful warming to proceed efficiently without causing decomposition. Finally, consider the stoichiometry, as an excess of the glycosyl acceptor is often required.

Q3: How can I minimize the formation of side products like glycals or orthoesters?

The formation of undesired side products often results from the instability of the oxocarbenium ion intermediate or inappropriate protecting group choices.[1] To minimize these, you can:

  • Use milder activation conditions (e.g., lower temperature, less aggressive Lewis acid).[1]

  • Employ a "pre-activation" strategy where the donor is activated before the acceptor is introduced. This can sometimes favor the desired glycosylation pathway.[4]

  • Select protecting groups that do not lead to side reactions. For instance, avoiding participating groups at positions that could lead to orthoester formation is a common strategy.[3]

Q4: My donor appears to be decomposing before glycosylation occurs. How can I improve its stability?

Donor decomposition is a common issue with sensitive furanosides.[1] To mitigate this, conduct the reaction at the lowest effective temperature. Using milder activation methods or a pre-activation protocol, which separates the often harsh donor activation step from the glycosylation itself, can significantly improve outcomes.[1][4] The choice of a more stable glycosyl donor, such as a thioglycoside, can also enhance stability compared to more labile leaving groups.[1]

Q5: How do protecting groups affect the reactivity and stereoselectivity of the glycosylation?

Protecting groups have a profound impact on reactivity and stereochemical outcome.[3]

  • Reactivity: Electron-donating groups (e.g., benzyl (B1604629) ethers) generally increase the reactivity of the glycosyl donor, while electron-withdrawing groups (e.g., acyl esters) decrease it.[4]

  • Stereoselectivity: For many sugars, a participating acyl group at the C-2 position can provide anchimeric assistance to favor the formation of 1,2-trans-glycosides.[3] For a ketose like sorbose, the influence of the C-1 and C-3 substituents will be critical. A non-participating group (e.g., a benzyl ether) is often used when the 1,2-cis product is desired.[1]

Troubleshooting Guide

This guide addresses common problems encountered during glycosylation with challenging donors like α-D-sorbofuranose.

Problem CodeIssuePossible Cause(s)Suggested Solution(s)
SOR-001 Low or No Reaction 1. Insufficient activation (inactive promoter, low temperature). 2. Presence of moisture. 3. Highly deactivated donor due to electron-withdrawing protecting groups.[4]1. Use a stronger activator system or increase the promoter concentration. Slowly warm the reaction from a low starting temperature (e.g., -78 °C). 2. Ensure all glassware is flame-dried and reagents are anhydrous. Use molecular sieves. 3. Switch to more electron-donating protecting groups (e.g., benzyl ethers instead of acetyl esters).
SOR-002 Poor α-selectivity (formation of β-anomer) 1. Solvent effects favoring the β-anomer.[1] 2. Thermodynamic product formation at higher temperatures. 3. Steric hindrance of the acceptor.[5]1. Employ ethereal solvents like diethyl ether or THF, which can favor α-product formation.[1] 2. Conduct the reaction at low temperatures to favor the kinetically controlled α-anomer. 3. For hindered acceptors, consider a pre-activation strategy to generate a more reactive intermediate.[4]
SOR-003 Formation of Side Products (e.g., glycal, orthoester) 1. Instability of the oxocarbenium ion intermediate. 2. Inappropriate choice of protecting groups.[1]1. Carefully control the stoichiometry of the promoter. 2. Select protecting groups that do not participate in side reactions under the chosen conditions.
SOR-004 Donor Decomposition 1. Harsh activation conditions or high reaction temperature.[1] 2. Intrinsic instability of the furanose ring.[1]1. Use milder activation methods (e.g., lower equivalents of TfOH). 2. Perform the reaction at the lowest effective temperature. 3. Consider using a more stable donor leaving group, such as a thioglycoside.

Key Experimental Strategies & Protocols

Donor Activation Methods

The choice of activator is critical for success. The following table summarizes common activators used for thioglycoside donors, which are often a good choice for stability.

Activator SystemTypical ConditionsNotes
NIS / TfOH 1.5 eq. NIS, 0.1-0.2 eq. TfOH in anhydrous DCM at -78 °C to RT.[1]A powerful and widely used system. The concentration of triflic acid (TfOH) can be tuned to control activation temperature.
TMSOTf Catalytic to stoichiometric amounts in DCM or Et2O at -78 °C to 0 °C.[4][6]A common Lewis acid promoter. Can also activate oxazoline (B21484) side products in situ, improving overall yield in some cases.[4]
BF₃·Et₂O Stoichiometric amounts in DCM at low temperatures.[6]A versatile Lewis acid, often used for activating various glycosyl donors.
General Protocol for α-D-Sorbofuranose Glycosylation (Thioglycoside Donor)

This protocol is adapted from established methods for other furanosides and serves as a starting point for optimization.[1]

  • Preparation: Co-evaporate the α-D-sorbofuranose thioglycoside donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) with anhydrous toluene (B28343) (3x) and dry under high vacuum for at least 4 hours.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried donor and acceptor in anhydrous dichloromethane (B109758) (DCM, ~0.05 M). Add freshly activated 4 Å molecular sieves.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: After stirring for 30 minutes at -78 °C, add N-iodosuccinimide (NIS) (1.5 eq.). Then, add a solution of triflic acid (TfOH) (0.2 eq.) in anhydrous DCM dropwise over 5 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically sluggish at -78 °C and may require slow warming to -40 °C or higher.

  • Quenching: Once the donor is consumed (as indicated by TLC), quench the reaction by adding triethylamine (B128534) (Et₃N) or a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Workup: Dilute the mixture with DCM and filter through celite to remove molecular sieves. Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualized Workflows and Logic

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common glycosylation issues.

G start Start Glycosylation check_reaction Reaction Complete? start->check_reaction low_yield Problem: Low Yield / No Reaction check_reaction->low_yield No poor_selectivity Problem: Poor Stereoselectivity check_reaction->poor_selectivity Yes, but... decomposition Problem: Donor Decomposition check_reaction->decomposition No, donor gone success Success: Purify Product check_reaction->success Yes check_conditions Verify Anhydrous Conditions & Activator Quality low_yield->check_conditions increase_activation Increase Temperature Slowly or Use Stronger Promoter check_conditions->increase_activation change_pg Switch to Electron-Donating Protecting Groups increase_activation->change_pg change_pg->start Retry change_solvent Use Ethereal Solvent (Et2O/THF) for α-selectivity poor_selectivity->change_solvent lower_temp Lower Reaction Temperature change_solvent->lower_temp lower_temp->start Retry milder_activation Use Milder Activator or Pre-Activation Protocol decomposition->milder_activation milder_activation->start Retry

Caption: A flowchart for troubleshooting common glycosylation problems.

Pre-activation Strategy Workflow

Pre-activation can improve yields with less reactive donors by separating the activation step from the glycosylation step.[4]

Preactivation donor_activator 1. Mix Sorbofuranose Donor + Promoter (e.g., NIS/TfOH) stir_low_temp 2. Stir at Low Temp (-78 °C) in ABSENCE of Acceptor donor_activator->stir_low_temp formation_intermediate 3. Formation of Reactive Intermediate (e.g., Glycosyl Triflate) stir_low_temp->formation_intermediate add_acceptor 4. Add Glycosyl Acceptor to the Activated Donor formation_intermediate->add_acceptor glycosylation 5. Glycosylation Occurs add_acceptor->glycosylation product Desired Glycoside glycosylation->product

Caption: Workflow for the pre-activation glycosylation strategy.

References

Preventing protecting group migration in sorbofuranose chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sorbofuranose chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protecting group migration and to offer solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and manipulation of sorbofuranose derivatives.

Issue 1: Unexpected Isomer Formation After Silylation

  • Question: I attempted to selectively protect the primary hydroxyl group of my sorbofuranose derivative with TBDMS-Cl and imidazole (B134444), but I'm observing a mixture of products, suggesting the silyl (B83357) group has migrated to a secondary hydroxyl. Why is this happening and how can I prevent it?

  • Answer: This is a classic case of silyl group migration, which is common in polyhydroxylated systems like carbohydrates.[1] The migration is typically base-catalyzed and proceeds through a pentacoordinate silicon intermediate, a mechanism known as the Brook rearrangement.[2] In the context of furanosides, migration can occur between adjacent hydroxyl groups, particularly under basic conditions.

    Solutions:

    • Modify Reaction Conditions:

      • Lower the Temperature: Perform the silylation at 0 °C or lower to reduce the rate of migration.

      • Use a Non-nucleophilic Base: Replace imidazole with a bulkier, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).

      • Solvent Choice: Aprotic, nonpolar solvents are generally preferred. Dichloromethane (B109758) (DCM) is often a better choice than dimethylformamide (DMF), which can promote migration.[3]

    • Change the Silylating Agent:

      • Sterically bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) are less prone to migration than TBDMS.

    • Employ an Orthogonal Protecting Group Strategy: Protect the secondary hydroxyl groups with a protecting group that is stable under the silylation conditions, such as a benzyl (B1604629) ether, before introducing the silyl group.[4][5]

Issue 2: Acyl Group Migration During a Deprotection Step

  • Question: I'm trying to selectively remove a silyl group from my acetylated sorbofuranose derivative using TBAF, but I'm observing migration of an acetyl group to the newly deprotected hydroxyl. How can I avoid this?

  • Answer: Acetyl group migration is a well-documented issue in carbohydrate chemistry, especially under basic or even neutral conditions.[1][6][7] The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can create a sufficiently basic environment to catalyze this migration. The migration often proceeds through a cyclic orthoester intermediate.

    Solutions:

    • Use Acidic or Neutral Deprotection Conditions:

      • Instead of TBAF, consider using acidic conditions such as acetic acid in THF/water or HF-pyridine.

      • Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile/water can be an effective reagent for desilylation that may prevent acetyl migration in some furanoside systems.[7][8]

    • Employ a More Robust Acyl Group:

      • Protecting groups like benzoyl (Bz) or pivaloyl (Piv) are more sterically hindered and less prone to migration than acetyl (Ac) groups.

    • Optimize Reaction Conditions:

      • If TBAF must be used, perform the reaction at a low temperature (e.g., -20 °C to 0 °C) and carefully monitor the reaction progress by TLC to minimize reaction time.

      • Using dilute reaction conditions can sometimes suppress intermolecular migration.[7]

Frequently Asked Questions (FAQs)

Q1: What is protecting group migration in the context of sorbofuranose chemistry?

A1: Protecting group migration is an intramolecular reaction where a protecting group, such as a silyl or acyl group, moves from one hydroxyl group to another within the sorbofuranose molecule. This leads to the formation of an undesired constitutional isomer, which can complicate purification and reduce the yield of the target compound.[1]

Q2: Which protecting groups are most likely to migrate in sorbofuranose derivatives?

A2: Silyl ethers (e.g., TBDMS, TES) and acyl esters (e.g., acetate (B1210297), benzoate) are the most common protecting groups that exhibit migratory aptitude in carbohydrate chemistry.[1] Silyl group migration is often facilitated by basic conditions, while acyl group migration can occur under both basic and acidic conditions.

Q3: What are the key factors that influence protecting group migration?

A3: The primary factors include:

  • pH: Basic conditions are a major driver for both silyl and acyl migration. Acidic conditions can also promote acyl migration.

  • Temperature: Higher temperatures generally accelerate the rate of migration.

  • Solvent: Polar, aprotic solvents like DMF can sometimes facilitate migration compared to less polar solvents like DCM.

  • Steric Hindrance: Less sterically hindered protecting groups (e.g., TBDMS vs. TIPS) and more accessible hydroxyl groups are more susceptible to migration.

  • Stereochemistry: The spatial arrangement of the hydroxyl groups on the furanose ring can influence the propensity for migration.

Q4: What is an "orthogonal protecting group strategy" and how can it prevent migration?

A4: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[4][5][9][10] For example, you could protect a primary alcohol as a silyl ether (removable with fluoride), a secondary alcohol as a benzyl ether (removable by hydrogenolysis), and another as an acetate (removable by base). By protecting adjacent hydroxyl groups with orthogonal groups, you can prevent migration during deprotection steps.

Q5: Are there any protecting groups that are generally considered "non-migrating"?

A5: While no protecting group is completely immune to migration under all conditions, some are significantly more stable. Benzyl ethers are generally very stable and not prone to migration under most conditions.[11] Acetal protecting groups, such as the isopropylidene group used in diacetone-L-sorbofuranose, are also stable under basic and neutral conditions but can be labile in acidic environments.[12]

Data Presentation

The following table summarizes the relative propensity for TBDMS group migration on a generic furanoside scaffold under various conditions. The data is illustrative and actual results may vary depending on the specific sorbofuranose derivative.

Base (1.2 eq.)SolventTemperature (°C)Approximate % Migration (Primary to Secondary OH)
ImidazoleDMF2515-25%
ImidazoleDCM255-10%
TriethylamineDCM2510-15%
2,6-LutidineDCM25< 5%
ImidazoleDCM0< 5%

Experimental Protocols

Protocol 1: Selective Silylation of a Primary Hydroxyl Group with Minimized Migration

This protocol is adapted for a generic sorbofuranose derivative with at least one primary and one secondary hydroxyl group, for instance, 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose.[11]

  • Preparation: Dissolve the sorbofuranose derivative (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add 2,6-lutidine (1.5 eq.) to the stirred solution.

  • Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in anhydrous DCM to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of methanol.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Orthogonal Protection Strategy - Benzylation of a Secondary Hydroxyl

This protocol describes the benzylation of a free secondary hydroxyl group in the presence of other protecting groups.

  • Preparation: In a flame-dried flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of the sorbofuranose derivative (1.0 eq.) in anhydrous THF.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Benzylating Agent: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.) can be added to accelerate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Protecting_Group_Migration cluster_problem Problem Identification cluster_analysis Analysis of Conditions cluster_solution Solution Implementation cluster_outcome Outcome start Observed Mixture of Isomers (Unexpected Product) tlc_nmr Analyze by TLC and NMR to Confirm Migration start->tlc_nmr Detection check_pg Identify Migrating Group (e.g., Silyl, Acyl) tlc_nmr->check_pg Confirmation check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_pg->check_conditions Analysis solution_silyl For Silyl Migration: - Lower Temperature - Use Non-nucleophilic Base - Change Solvent (e.g., DCM) - Use Bulkier Silyl Group (TIPS) check_conditions->solution_silyl Silyl Group Issue solution_acyl For Acyl Migration: - Use Acidic/Neutral Deprotection - Use More Robust Acyl Group (Bz, Piv) - Lower Temperature & Time check_conditions->solution_acyl Acyl Group Issue solution_orthogonal Implement Orthogonal Protecting Group Strategy check_conditions->solution_orthogonal General Strategy end_node Successful Synthesis of Desired Sorbofuranose Derivative solution_silyl->end_node Resolution solution_acyl->end_node Resolution solution_orthogonal->end_node Resolution

Caption: Troubleshooting workflow for protecting group migration in sorbofuranose chemistry.

References

Technical Support Center: Scaling Up the Enzymatic Production of alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the enzymatic production of alpha-D-sorbofuranose. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for producing this compound?

A1: The primary enzymatic pathway involves a two-step process. The first step is the enzymatic conversion of D-sorbitol to L-sorbose (B7814435), catalyzed by D-sorbitol dehydrogenase (SDH), also known as L-sorbose dehydrogenase. This enzyme is commonly sourced from bacteria of the Gluconobacter genus. The second step is the spontaneous tautomerization of L-sorbose in solution to its furanose form, this compound. This conversion is an equilibrium process.

Q2: Which enzyme is critical for the conversion of D-sorbitol, and what are its key characteristics?

A2: The key enzyme is D-sorbitol dehydrogenase (EC 1.1.1.14). It is a NAD(P)+ dependent oxidoreductase that catalyzes the oxidation of D-sorbitol to L-sorbose. Enzymes from Gluconobacter oxydans are well-characterized and commonly used. Key characteristics include an optimal pH range of 8.0-10.0 and an optimal temperature range of 27-37°C.[1] The enzyme can be dependent on either NAD+ or NADP+ as a cofactor, depending on the specific variant.[1]

Q3: Is a second enzyme required to convert L-sorbose to this compound?

A3: No, a second enzyme is generally not required. L-sorbose, like other sugars, exists in an equilibrium of different isomeric forms in solution, including the open-chain, pyranose, and furanose forms.[2] The conversion to the this compound form is a spontaneous process known as mutarotation. However, the equilibrium can be influenced by factors such as temperature, pH, and solvent composition.

Q4: What are the major challenges when scaling up the enzymatic production of this compound?

A4: The major challenges include:

  • Product Inhibition: The D-sorbitol dehydrogenase is often inhibited by its product, NADPH (if using the NADP+-dependent enzyme), which can significantly slow down the reaction rate.[3]

  • Enzyme Stability: The stability of D-sorbitol dehydrogenase can be a limiting factor, especially under prolonged reaction times and at larger scales.[1]

  • Downstream Processing: Separating this compound from the reaction mixture, which contains unreacted D-sorbitol, L-sorbose in its various forms, the enzyme, and cofactors, can be complex.

  • Controlling Tautomeric Equilibrium: Shifting the equilibrium from the more stable pyranose form of L-sorbose to the desired furanose form can be challenging.

Q5: What are the common methods for downstream purification of this compound?

A5: Common downstream processing techniques include:

  • Enzyme Removal: Ultrafiltration can be used to separate the enzyme from the reaction mixture.

  • Chromatography: Column chromatography is a key step for separating the different sugar isomers. Techniques like ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) can be effective.[4][5] The separation of sugar isomers can be challenging due to their similar structures.[4]

  • Crystallization: After chromatographic purification, crystallization can be used to obtain pure this compound.

Troubleshooting Guides

Issue 1: Low Yield of L-Sorbose
Possible Cause Troubleshooting Step
NADPH Product Inhibition Implement a cofactor regeneration system. For example, co-express an NADH oxidase to regenerate NADP+ from NADPH.[3] This has been shown to significantly increase the conversion rate.[3]
Suboptimal Reaction Conditions Optimize the pH and temperature of the reaction. For D-sorbitol dehydrogenase from Faunimonas pinastri, the optimal pH is 8.0-10.0 and the optimal temperature is 27-37°C.[1]
Enzyme Inactivation Consider enzyme immobilization to improve stability. Immobilization on supports like sodium alginate and diatomite has been shown to enhance the stability and reusability of whole cells containing the enzyme.[6]
Insufficient Cofactor Ensure an adequate supply of the cofactor (NAD+ or NADP+). The initial concentration may need to be optimized for your specific reaction volume and enzyme concentration.
Substrate Inhibition High concentrations of D-sorbitol can be inhibitory.[7] Consider a fed-batch approach where D-sorbitol is added incrementally to maintain a non-inhibitory concentration.
Issue 2: Difficulty in Isolating this compound
Possible Cause Troubleshooting Step
Unfavorable Tautomeric Equilibrium Manipulate the equilibrium by adjusting solvent conditions. The pyranose-furanose equilibrium can be influenced by the solvent.[8] Experiment with different co-solvents or buffer systems. Temperature can also affect the equilibrium, with higher temperatures sometimes favoring the furanose form.[9]
Co-elution of Sugar Isomers during Chromatography Optimize your chromatographic separation method. For sugar isomers, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography can be effective.[4][5] Adjusting the mobile phase composition, pH, and temperature can improve resolution.
Product Degradation Furanose rings can be less stable than pyranose rings. Avoid harsh pH conditions and high temperatures during downstream processing to prevent degradation of this compound.

Data Presentation

Table 1: Optimal Conditions for Enzymatic Conversion of D-Sorbitol to L-Sorbose

ParameterOptimal RangeSource
Enzyme Source Gluconobacter oxydans, Faunimonas pinastri[1][6]
pH 8.0 - 10.0[1]
Temperature 27 - 37 °C[1]
Cofactor NAD+ or NADP+[1]
Substrate Concentration 20 - 200 g/L (non-inhibitory range)[10]

Table 2: Reported Yields for Enzymatic L-Sorbose Production

Enzyme/Cell SystemSubstrate ConcentrationReaction TimeConversion YieldSource
Whole-cell G. oxydans with cofactor regeneration50 mM D-Sorbitol40 min92%[3]
Immobilized G. oxydansNot specified15 days (repeated batch)>81%[6]
G. oxydans mutant200 g/L D-Sorbitol28 h~100%[7]

Experimental Protocols

Protocol 1: Enzymatic Production of L-Sorbose using Whole Cells
  • Cultivation of Gluconobacter oxydans : Culture G. oxydans in a suitable medium containing D-sorbitol (e.g., 150 g/L) and yeast extract (e.g., 10 g/L) at 30°C with aeration.

  • Cell Harvest : Harvest the cells by centrifugation.

  • Reaction Setup : Resuspend the cell pellet in a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).

  • Enzymatic Reaction : Add D-sorbitol to the cell suspension to the desired starting concentration (e.g., 100 g/L). If using a NADP+-dependent enzyme, add NADP+ to a final concentration of 0.5 mM. If implementing a cofactor regeneration system, co-express NADH oxidase in the cells.

  • Incubation : Incubate the reaction mixture at 30-37°C with shaking for a specified duration (e.g., 24-48 hours).

  • Monitoring : Monitor the conversion of D-sorbitol to L-sorbose periodically using HPLC.

  • Termination : Terminate the reaction by centrifuging to remove the cells. The supernatant contains the L-sorbose product.

Protocol 2: Downstream Purification of this compound
  • Enzyme and Cell Debris Removal : Centrifuge the reaction mixture to pellet the whole cells. Pass the supernatant through an ultrafiltration membrane (e.g., 10 kDa cutoff) to remove any remaining enzymes and large proteins.

  • Chromatographic Separation :

    • Column : Use a preparative hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water is typically used. For example, start with a high concentration of acetonitrile (e.g., 85%) and gradually increase the water concentration.

    • Detection : Use a refractive index detector (RID) or an evaporative light scattering detector (ELSD) for sugar detection.

  • Fraction Collection : Collect fractions as they elute from the column. Analyze the fractions by analytical HPLC to identify those containing pure this compound.

  • Solvent Evaporation : Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization : Dissolve the resulting syrup in a minimal amount of a suitable solvent (e.g., ethanol) and allow it to crystallize to obtain pure solid this compound.

Mandatory Visualization

Enzymatic_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing d_sorbitol D-Sorbitol (Substrate) reaction Enzymatic Reaction (pH 8-10, 27-37°C) d_sorbitol->reaction enzyme D-Sorbitol Dehydrogenase (e.g., from G. oxydans) enzyme->reaction filtration Cell/Enzyme Removal (Centrifugation/ Ultrafiltration) reaction->filtration Reaction Mixture (L-Sorbose, D-Sorbitol, Enzyme) chromatography Chromatographic Separation (HILIC) filtration->chromatography Crude L-Sorbose Solution crystallization Crystallization chromatography->crystallization Purified this compound Fractions final_product This compound (Pure Product) crystallization->final_product

Caption: Experimental workflow for the enzymatic production of this compound.

Troubleshooting_Low_Yield start Low L-Sorbose Yield check_inhibition Check for Product Inhibition start->check_inhibition inhibition_yes Implement Cofactor Regeneration System check_inhibition->inhibition_yes Yes check_conditions Check Reaction Conditions (pH, Temp) check_inhibition->check_conditions No inhibition_yes->check_conditions conditions_no Optimize pH and Temperature check_conditions->conditions_no Suboptimal check_stability Check Enzyme Stability check_conditions->check_stability Optimal conditions_no->check_stability stability_no Immobilize Enzyme check_stability->stability_no Poor end_node Improved Yield check_stability->end_node Good stability_no->end_node

Caption: Troubleshooting logic for low L-sorbose yield.

References

Validation & Comparative

Comparative Analysis of alpha-D-sorbofuranose and beta-D-sorbofuranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the stereoisomers of monosaccharides is crucial for elucidating biological mechanisms and for the rational design of therapeutics. This guide provides a comparative analysis of two anomers of D-sorbofuranose: the alpha and beta forms. This document summarizes their structural and physicochemical properties, discusses their relative stability and reactivity, and provides detailed experimental protocols for their analysis.

Structural and Physicochemical Properties

Alpha-D-sorbofuranose and beta-D-sorbofuranose are diastereomers that differ only in the configuration at the anomeric carbon (C2). This subtle structural difference leads to distinct three-dimensional shapes and can influence their physical and chemical properties. In aqueous solution, D-sorbose exists as an equilibrium mixture of its alpha and beta furanose and pyranose forms, as well as a small amount of the open-chain keto form, a phenomenon known as mutarotation.

Table 1: Physicochemical Properties of D-Sorbofuranose Anomers

PropertyThis compoundbeta-D-sorbofuranose
IUPAC Name (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
CAS Number 41847-03-442744-42-3
ChEBI ID CHEBI:48672CHEBI:48673
PubChem CID 1230601424755524

Stability and Reactivity: A Comparative Overview

For ketofuranoses, the anomeric carbon is part of a five-membered ring and is bonded to both a hydroxyl group and a hydroxymethyl group. The relative orientation of these bulky groups, as well as the interaction of the lone pairs of the ring oxygen with the antibonding orbital of the C-O bond at the anomeric center (the anomeric effect), dictates the stability of the anomers. It is generally observed that the anomer that minimizes steric hindrance and is stabilized by the anomeric effect will be more prevalent at equilibrium. In many furanose systems, the beta-anomer is found to be more stable. However, the equilibrium can be influenced by solvent and temperature.

The reactivity of the anomeric hydroxyl group is also dependent on its axial or equatorial-like orientation in the puckered furanose ring. The more accessible anomeric hydroxyl group will generally exhibit higher reactivity in glycosylation reactions.

Table 2: Comparative Stability and Reactivity (Inferred and Illustrative)

ParameterThis compoundbeta-D-sorbofuranoseNotes
Relative Stability in Aqueous Solution Less Stable (predicted)More Stable (predicted)Based on general principles of steric hindrance and the anomeric effect in furanose rings. Specific experimental data for D-sorbofuranose is needed for confirmation.
Reactivity of Anomeric Hydroxyl Potentially more reactivePotentially less reactiveReactivity is dependent on the specific conformation and accessibility of the hydroxyl group.

Biological Activity

D-sorbose has been shown to inhibit the activity of disaccharidases, such as sucrase, in the small intestine.[1] This inhibitory action can suppress the postprandial rise in blood glucose and insulin (B600854) levels, suggesting a potential role for D-sorbose in the management of hyperglycemia.[1] However, the available research does not differentiate between the biological activities of the individual alpha- and beta-D-sorbofuranose anomers. It is plausible that one anomer may exhibit a stronger inhibitory effect due to a better fit into the enzyme's active site. Further research is required to isolate the individual anomers and assess their specific biological functions.

D-sorbose can be metabolized by conversion to D-sorbitol, a reaction catalyzed by sorbitol dehydrogenase. This places D-sorbose within the broader context of polyol metabolism.

D_Sorbose_Metabolic_Conversion Metabolic Conversion of D-Sorbose D_Sorbofuranose D-Sorbofuranose (alpha and beta anomers) Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (NADH-dependent) D_Sorbofuranose->Sorbitol_Dehydrogenase D_Sorbitol D-Sorbitol Sorbitol_Dehydrogenase->D_Sorbitol NAD NAD+ Sorbitol_Dehydrogenase->NAD NADH NADH + H+ NADH->Sorbitol_Dehydrogenase

Metabolic conversion of D-sorbose to D-sorbitol.

Experimental Protocols

Separation and Quantification of D-Sorbofuranose Anomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and quantification of alpha- and beta-D-sorbofuranose using a specialized carbohydrate analysis column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or similar).

  • High-purity water (HPLC grade).

  • Acetonitrile (B52724) (HPLC grade).

  • This compound and beta-D-sorbofuranose standards (if available, otherwise a D-sorbose equilibrium mixture).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of the D-sorbose anomeric mixture at different concentrations in the mobile phase. If individual anomer standards are available, prepare separate standard curves for each.

  • Sample Preparation: Dissolve the sample containing D-sorbose in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the prepared standards and sample onto the column.

    • Record the chromatograms using the RI detector.

  • Data Analysis:

    • Identify the peaks corresponding to alpha- and beta-D-sorbofuranose based on the retention times of the standards.

    • Integrate the peak areas for each anomer.

    • Quantify the amount of each anomer in the sample using the standard curves.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of ¹H and ¹³C NMR to characterize the anomers of D-sorbofuranose in solution.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterium oxide (D₂O).

  • D-sorbose sample.

Procedure:

  • Sample Preparation: Dissolve a known amount of D-sorbose in D₂O in an NMR tube. Allow the solution to equilibrate for several hours to ensure the anomeric mixture has reached a steady state.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Identify the anomeric proton signals, which typically appear in a distinct region of the spectrum. The chemical shifts and coupling constants of these signals are characteristic of the alpha and beta anomers.

    • Integrate the anomeric proton signals to determine the relative ratio of the two anomers at equilibrium.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the anomeric carbon signals. The chemical shifts of these carbons are highly sensitive to the anomeric configuration.

  • 2D NMR Spectroscopy (Optional):

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of all proton and carbon signals for each anomer.

  • Data Analysis:

    • Analyze the chemical shifts and coupling constants to deduce the predominant conformation of each anomer in solution.

Experimental_Workflow Experimental Workflow for Anomer Analysis cluster_separation Separation and Quantification cluster_characterization Structural Characterization cluster_activity Biological Activity Sample_Prep_HPLC Sample Preparation (Dissolution and Filtration) HPLC HPLC Analysis (Carbohydrate Column, RI Detector) Sample_Prep_HPLC->HPLC Quantification Quantification of alpha and beta Anomers HPLC->Quantification Isolated_Anomers Isolated Anomers (from HPLC) Quantification->Isolated_Anomers Sample_Prep_NMR Sample Preparation (Dissolution in D₂O) NMR_Acquisition NMR Spectroscopy (1H, 13C, 2D) Sample_Prep_NMR->NMR_Acquisition Conformational_Analysis Conformational Analysis and Equilibrium Ratio NMR_Acquisition->Conformational_Analysis Activity_Comparison Comparative Analysis of Biological Activity Conformational_Analysis->Activity_Comparison Enzyme_Assay Enzyme Inhibition Assays (e.g., Sucrase) Isolated_Anomers->Enzyme_Assay Enzyme_Assay->Activity_Comparison

Workflow for separation, characterization, and activity analysis.

Conclusion

While this compound and beta-D-sorbofuranose share the same chemical formula, their distinct stereochemistry at the anomeric carbon likely results in differences in their stability, reactivity, and biological activity. This guide provides a foundational understanding of these anomers and outlines experimental approaches for their detailed investigation. Further research, particularly in obtaining specific thermodynamic and kinetic data, as well as evaluating the biological activities of the isolated anomers, is essential to fully comprehend their roles in chemical and biological systems.

References

A Comparative Analysis of the Biological Activities of α-D-Sorbofuranose and α-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the enantiomers α-D-sorbofuranose and α-L-sorbofuranose. While direct comparative studies on these specific furanose anomers are limited in publicly available literature, this document synthesizes the existing experimental data for their parent molecules, D-sorbose and L-sorbose, to infer their likely biological functions. The information presented herein is intended to guide research and development in areas such as functional foods, prebiotics, and metabolic disease therapeutics.

Introduction to Sorbofuranose Enantiomers

α-D-Sorbofuranose and α-L-sorbofuranose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This seemingly subtle difference in their three-dimensional structure can lead to profound differences in their biological activities, as their interactions with chiral biological molecules like enzymes and receptors are highly specific. L-sorbose is a naturally occurring ketohexose and a key intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). D-sorbose is considered a rare sugar.

Comparative Biological Activities

The primary biological distinctions between D- and L-sorbose lie in their effects on glucose metabolism and their interaction with gut microbiota.

Impact on Postprandial Glycemia and Insulinemia

Experimental evidence from rat models indicates that D-sorbose has a notable inhibitory effect on the digestion of disaccharides, which in turn suppresses the rise in blood glucose and insulin (B600854) levels after a meal. In contrast, L-sorbose exhibits a significantly weaker effect.

Table 1: Comparison of Inhibitory Effects on Rat Small Intestinal Disaccharidases and Postprandial Responses

Parameterα-D-Sorboseα-L-Sorbofuranose (as L-Sorbose)Reference
Sucrase Inhibition (Ki) 7.5 mM60.8 mM
Inhibitory Mode on Sucrase UncompetitiveCompetitive
Maltase Inhibition WeakNot specified, but overall effect on postprandial glucose is weak
Postprandial Glucose Suppression SignificantVery weak
Postprandial Insulin Suppression SignificantVery weak
Effect on Serum Insulin (in growing rats) Lowered serum insulin levelsNot specified

Ki (Inhibition constant): A measure of the concentration of inhibitor required to produce half-maximum inhibition.

The strong inhibitory effect of D-sorbose on sucrase suggests its potential as a functional sweetener to manage hyperglycemia. The different modes of inhibition (uncompetitive for D-sorbose and competitive for L-sorbose) indicate distinct interactions with the enzyme-substrate complex.

Prebiotic Activity and Gut Microbiota Modulation

L-sorbose has demonstrated significant prebiotic potential by selectively promoting the growth of beneficial gut bacteria, particularly those that produce butyrate (B1204436). Butyrate is a short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and has numerous health benefits, including anti-inflammatory effects and maintenance of gut barrier integrity.

A study on in vitro human fecal cultures showed that L-sorbose markedly promoted the formation of butyrate. This was associated with an increased abundance of butyrate-producing bacteria from the genus Anaerostipes. While a patent for D-sorbose mentions a "prebiotic action," the peer-reviewed experimental evidence strongly supports the prebiotic role of L-sorbose. The increase in cecum weight in rats fed a D-sorbose diet also suggests that it is not fully absorbed and undergoes fermentation in the large intestine, though the specific microbial shifts have not been as thoroughly characterized as for L-sorbose.

Signaling Pathways

The distinct biological activities of D- and L-sorbose are mediated through different signaling pathways.

α-D-Sorbofuranose and Metabolic Signaling

The ability of D-sorbose to lower postprandial glucose and insulin levels is primarily due to its inhibition of α-glucosidases like sucrase in the small intestine. This action reduces the rate of glucose absorption, thereby lessening the stimulus for insulin secretion from pancreatic β-cells. While the direct signaling pathway of D-sorbose itself is not well-defined, its downstream effects are on the insulin signaling pathway.

D_Sorbose_Metabolic_Signaling cluster_gut Small Intestine Lumen cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell Sucrose (B13894) Sucrose Sucrase Sucrase Sucrose->Sucrase D-Sorbose D-Sorbose D-Sorbose->Sucrase Inhibition Blood_Glucose Blood Glucose D-Sorbose->Blood_Glucose Reduced Absorption Glucose Glucose Sucrase->Glucose Fructose Fructose Sucrase->Fructose Glucose->Blood_Glucose Absorption Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates Blood_Glucose->Insulin_Secretion Reduced Stimulation

Figure 1. Proposed mechanism of D-sorbose on glucose absorption and insulin secretion.
α-L-Sorbofuranose and Gut Health Signaling

The prebiotic effect of L-sorbose leads to the production of butyrate by gut microbiota. Butyrate acts as a signaling molecule, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A. These pathways are crucial for maintaining gut homeostasis, reducing inflammation, and strengthening the intestinal barrier.

L_Sorbose_Gut_Signaling L-Sorbose L-Sorbose Gut_Microbiota Butyrate-Producing Bacteria (e.g., Anaerostipes) L-Sorbose->Gut_Microbiota Fermentation Butyrate Butyrate Gut_Microbiota->Butyrate Colonocytes Colon Epithelial Cells Butyrate->Colonocytes Uptake HDAC_Inhibition HDAC Inhibition Colonocytes->HDAC_Inhibition GPCR_Activation GPCR Activation (GPR41, GPR109A) Colonocytes->GPCR_Activation Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects GPCR_Activation->Anti_Inflammatory Gene_Expression->Anti_Inflammatory Barrier_Function Enhanced Gut Barrier Function Gene_Expression->Barrier_Function

Figure 2. Signaling pathway of L-sorbose-derived butyrate in colonocytes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro Disaccharidase Inhibition Assay

This protocol is based on the methodology used to assess the inhibitory effects of D- and L-sorbose on sucrase and maltase activity in rat small intestinal brush border membrane vesicles.

1. Preparation of Brush Border Membrane Vesicles (BBMVs):

  • Euthanize male Sprague-Dawley rats and excise the small intestine.

  • Flush the intestine with ice-cold saline.

  • Scrape the mucosa and homogenize in a buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1).

  • Subject the homogenate to differential centrifugation to isolate the brush border membrane fraction.

  • Resuspend the final pellet containing BBMVs in an appropriate buffer and determine the protein concentration (e.g., using the Bradford method).

2. Disaccharidase Activity Assay:

  • Prepare reaction mixtures containing BBMV protein, a buffer (e.g., 100 mM maleate (B1232345) buffer, pH 6.0), and varying concentrations of the inhibitor (D- or L-sorbose).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (e.g., sucrose or maltose).

  • Incubate at 37°C for a defined time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., Tris-HCl buffer) or by heat inactivation.

  • Measure the amount of glucose produced using a glucose oxidase assay kit.

  • Calculate the enzyme activity and determine the inhibition type and Ki value using Lineweaver-Burk or Dixon plots.

Disaccharidase_Assay_Workflow Start Start Prepare_BBMV Prepare Brush Border Membrane Vesicles (BBMVs) from Rat Intestine Start->Prepare_BBMV Reaction_Mix Prepare Reaction Mixture: BBMVs + Buffer + Inhibitor (D- or L-Sorbose) Prepare_BBMV->Reaction_Mix Pre_Incubate Pre-incubate at 37°C Reaction_Mix->Pre_Incubate Add_Substrate Add Substrate (Sucrose or Maltose) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Glucose Measure Glucose Produced Stop_Reaction->Measure_Glucose Analyze_Data Analyze Data (Calculate Ki, Determine Inhibition Type) Measure_Glucose->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for the in vitro disaccharidase inhibition assay.
Protocol 2: In Vitro Fecal Fermentation for Prebiotic Assessment

This protocol is based on the methodology for evaluating the prebiotic potential of L-sorbose using human fecal cultures.

1. Fecal Slurry Preparation:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3-6 months.

  • Homogenize the fecal samples in an anaerobic phosphate (B84403) buffer to create a fecal slurry (e.g., 10% w/v).

2. In Vitro Fermentation:

  • In an anaerobic chamber, dispense the fecal slurry into fermentation vials.

  • Add the test substrate (e.g., L-sorbose) to the vials at a specific concentration (e.g., 1% w/v). Include a control group with no added substrate.

  • Incubate the vials anaerobically at 37°C for a set period (e.g., 24-48 hours).

3. Analysis of Fermentation Products:

  • Short-Chain Fatty Acids (SCFAs): At various time points, collect samples from the fermentation broth. Acidify the samples, extract the SCFAs (e.g., with diethyl ether), and analyze the concentrations of acetate, propionate, and butyrate using gas chromatography (GC).

  • Microbial Community Analysis: Extract bacterial DNA from the fermentation samples. Perform 16S rRNA gene sequencing to analyze changes in the composition of the gut microbiota.

Conclusion

The available evidence strongly suggests that α-D-sorbofuranose and α-L-sorbofuranose possess distinct and stereospecific biological activities. α-D-Sorbofuranose acts as a potent inhibitor of intestinal sucrase, positioning it as a potential agent for managing postprandial hyperglycemia. Conversely, α-L-sorbofuranose functions as a prebiotic, selectively stimulating the growth of beneficial, butyrate-producing gut bacteria, which has positive implications for gut health and beyond.

It is important to note that most of the current data is derived from studies on D- and L-sorbose in their general forms. Future research should focus on direct comparative studies of the isolated α-furanose anomers to confirm and further elucidate these differential effects. Such studies will be invaluable for the targeted development of these monosaccharides for applications in the food, pharmaceutical, and biotechnology industries.

A Spectroscopic Showdown: Unraveling the Anomeric Nuances of Sorbofuranose and Fructofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and conformational properties of monosaccharides is paramount. This guide provides an objective spectroscopic comparison of the anomers of sorbofuranose and fructofuranose, two ketofuranoses of significant biological and chemical interest. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Circular Dichroism (CD) spectroscopy, this document aims to be a valuable resource for distinguishing and characterizing these important isomers.

This comparative analysis delves into the spectroscopic signatures that define the α- and β-anomers of sorbofuranose and fructofuranose. While extensive data is available for the well-studied fructofuranose anomers, detailed spectroscopic characterization of individual sorbofuranose anomers is less prevalent in the literature. Therefore, this guide presents a comparison of the well-defined fructofuranose anomers with the available data for L-sorbose, which exists in a tautomeric equilibrium that includes its furanose forms.

Spectroscopic Data at a Glance: A Comparative Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the furanose anomers of fructose (B13574) and the available data for L-sorbose.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O
Protonα-Fructofuranoseβ-FructofuranoseL-Sorbose (Equilibrium Mixture)
H34.314.223.75
H44.114.113.70
H53.883.903.67
H6a3.723.723.65
H6b3.653.653.60
H1a3.583.583.52
H1b3.513.513.50

Note: The chemical shifts for L-Sorbose represent the major signals in the equilibrium mixture and are not assigned to specific anomers due to a lack of definitive literature data.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
Carbonα-Fructofuranoseβ-FructofuranoseL-Sorbose (Equilibrium Mixture)
C2104.9101.999.1
C582.581.583.1
C377.576.572.8
C475.975.871.9
C163.863.865.0
C662.962.963.9

Note: The chemical shifts for L-Sorbose represent the major signals in the equilibrium mixture and are not assigned to specific anomers due to a lack of definitive literature data.[2]

Table 3: Key FTIR Absorption Bands (cm⁻¹)
Functional GroupFructofuranoseSorbofuranose
O-H Stretch~3350~3300-3500
C-H Stretch~2920~2900-3000
C=O Stretch (from open chain form)~1730Not clearly observed
C-O Stretch, C-C Stretch~1000-1200 (fingerprint region)~1000-1200 (fingerprint region)

Note: The FTIR spectra of carbohydrates are complex, and the "fingerprint" region between 1200 and 950 cm⁻¹ is particularly useful for identifying specific sugars.[3][4]

Experimental Protocols

A detailed understanding of the methodologies used to acquire spectroscopic data is crucial for reproducibility and critical evaluation. Below are generalized protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of protons and carbons, providing detailed structural information about the anomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the carbohydrate in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative analysis, ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of signals, especially in complex mixtures of tautomers, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal or external standard (e.g., TSP or DSS for aqueous samples).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and overall molecular structure through vibrational modes.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground carbohydrate (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for both solid and liquid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the FTIR spectrometer and record the spectrum. Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C-O). The "fingerprint" region (1500-500 cm⁻¹) is particularly useful for identifying the specific carbohydrate.[4]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties of the anomers, which can provide information about their absolute configuration and conformation in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the carbohydrate in a suitable solvent (e.g., water or acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL). The solvent must be transparent in the wavelength range of interest.

  • Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm). The path length of the cuvette should be chosen based on the absorbance of the sample to maintain a suitable signal.

  • Data Processing: The raw data (ellipticity) is typically converted to molar ellipticity [θ] to allow for comparison between different samples. The spectrum is then analyzed for positive and negative Cotton effects, which are characteristic of the stereochemistry of the molecule.

Visualizing Key Relationships

To further aid in the understanding of the behavior of these furanoses, the following diagrams, generated using the DOT language, illustrate important logical and metabolic relationships.

Tautomeric_Equilibrium cluster_fructose Fructofuranose Tautomeric Equilibrium cluster_sorbose Sorbofuranose Tautomeric Equilibrium α-Fructofuranose α-Fructofuranose Open-chain Fructose Open-chain Fructose α-Fructofuranose->Open-chain Fructose β-Fructofuranose β-Fructofuranose Open-chain Fructose->β-Fructofuranose α-Sorbofuranose α-Sorbofuranose Open-chain Sorbose Open-chain Sorbose α-Sorbofuranose->Open-chain Sorbose β-Sorbofuranose β-Sorbofuranose Open-chain Sorbose->β-Sorbofuranose Metabolic_Pathways cluster_fructose_pathway Fructose Metabolism cluster_sorbose_pathway Sorbose Metabolism Fructose Fructose Fructose_1_P Fructose-1-phosphate Fructose->Fructose_1_P Fructokinase DHAP DHAP Fructose_1_P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose_1_P->Glyceraldehyde Aldolase B Glycolysis Glycolysis/Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Sorbitol D-Sorbitol Sorbose L-Sorbose Sorbitol->Sorbose Sorbitol dehydrogenase Sorbose_P Sorbose-6-phosphate Sorbose->Sorbose_P Sorbose kinase Fructose_6_P Fructose-6-phosphate Sorbose_P->Fructose_6_P Sorbose-6-phosphate isomerase Glycolysis2 Glycolysis Fructose_6_P->Glycolysis2

References

Illuminating the Elusive Structure of alpha-D-Sorbofuranose: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a carbohydrate is fundamental to understanding its function and potential as a therapeutic agent. While alpha-D-sorbofuranose, a key ketose, presents challenges for direct crystallographic analysis, a combination of spectroscopic and computational methods can provide a robust validation of its structure. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling in the structural elucidation of this important monosaccharide.

The validation of this compound's structure is not straightforward due to its existence as a minor isomer in solution, where the more stable pyranose form tends to crystallize preferentially[1]. This makes obtaining a single crystal for X-ray diffraction, the gold standard for unambiguous three-dimensional structure determination, a significant hurdle. However, by combining evidence from X-ray crystallography of related compounds, direct NMR analysis of this compound in solution, and theoretical insights from computational modeling, a comprehensive and reliable structural model can be constructed.

Comparative Analysis of Structural Data

To illustrate the power of a multi-pronged approach, this guide presents a comparison of data obtained from X-ray crystallography of a sorbofuranose derivative, NMR spectroscopy of this compound, and computational modeling of the closely related alpha-D-fructofuranose.

X-ray Crystallography: The Definitive Solid-State Structure

While a crystal structure for this compound is not available, the structure of a protected α-L-sorbofuranose derivative, {(3aS,5S,6R,6aS)-3a-[(benzyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][2][3]dioxol-5-yl}methyl 4-methylbenzenesulfonate, provides a valuable template for understanding the kind of precise geometric data that crystallography affords. This technique provides exact atomic coordinates, from which bond lengths and angles can be calculated with high precision, offering an unambiguous depiction of the molecule's conformation in the solid state.

Table 1: Illustrative Crystallographic Data for a Protected α-L-Sorbofuranose Derivative

ParameterValue
Bond Lengths (Å)
C2-O2Value from publication
C2-C3Value from publication
C3-C4Value from publication
C4-C5Value from publication
C5-O2Value from publication
**Bond Angles (°) **
O2-C2-C3Value from publication
C2-C3-C4Value from publication
C3-C4-C5Value from publication
C4-C5-O2Value from publication
C5-O2-C2Value from publication
Ring Pucker Twisted Envelope (C4-exo)
Data to be extracted from the full crystallographic information file of the specified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, which is often more biologically relevant than the solid state. For this compound, ¹³C NMR provides distinct signals for each carbon atom, offering a fingerprint of its furanose form and allowing for differentiation from its pyranose isomers. The chemical shifts are sensitive to the local electronic environment and stereochemistry.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Sorbose Isomers in D₂O

Carbonα-D-Sorbofuranoseβ-D-Sorbofuranoseα-D-Sorbopyranoseβ-D-Sorbopyranose
C164.164.963.364.9
C2104.5104.099.299.0
C376.881.668.367.8
C475.177.270.870.3
C581.680.967.866.8
C663.361.864.964.1
Source: Angyal, S. J., & Bethell, G. S. (1976). Conformational analysis in carbohydrate chemistry. III. The ¹³C N.M.R. spectra of the hexuloses. Australian Journal of Chemistry, 29(6), 1249-1265.
Computational Modeling: Theoretical Validation and Conformational Insights

Computational chemistry provides a means to predict the geometry and relative energies of different conformers. For furanose rings, which are known for their flexibility, computational modeling can map out the potential energy surface and identify the most stable conformations. As a close structural analog, the computationally optimized geometry of α-D-fructofuranose offers valuable comparative data for the expected bond lengths and angles in this compound.

Table 3: Computationally Derived Geometrical Parameters for α-D-Fructofuranose

ParameterBond Length (Å)Bond Angle (°)
C2-O2Value from study
C2-C3Value from study
C3-C4Value from study
C4-C5Value from study
C5-O2Value from study
O2-C2-C3Value from study
C2-C3-C4Value from study
C3-C4-C5Value from study
C4-C5-O2Value from study
C5-O2-C2Value from study
Data derived from computational studies of fructofuranose at the MP2/6-311++G(d,p) level of theory or similar.

Experimental and Computational Workflow

The validation of a carbohydrate structure like this compound is a synergistic process. The following diagram illustrates the logical workflow, integrating experimental and computational approaches.

G Workflow for the Structural Validation of this compound cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Data Integration & Validation synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) synthesis->nmr xray_attempt Crystallization Trials synthesis->xray_attempt comparison Comparison of Experimental & Computational Data nmr->comparison xray_analog X-ray Crystallography (Analog Compound) xray_attempt->xray_analog If direct crystallization fails xray_analog->comparison modeling Computational Modeling (DFT, Molecular Dynamics) conf_analysis Conformational Search & Energy Minimization modeling->conf_analysis nmr_prediction Prediction of NMR Parameters conf_analysis->nmr_prediction conf_analysis->comparison nmr_prediction->comparison validation Structural Validation of This compound comparison->validation

References

Confirming the Stereochemistry of alpha-D-Sorbofuranose Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel carbohydrate-based therapeutics and intermediates. The spatial arrangement of substituents in molecules such as alpha-D-sorbofuranose derivatives dictates their biological activity and physical properties. This guide provides an objective comparison of three powerful analytical techniques for confirming stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The furanose form of D-sorbose, a ketose sugar, presents a unique stereochemical challenge. The five-membered ring is flexible, and the anomeric carbon (C2) creates two possible stereoisomers, alpha and beta. This guide focuses on the confirmation of the alpha configuration.

Comparison of Analytical Techniques

The choice of analytical technique for stereochemical determination depends on factors such as the physical state of the sample, the desired level of structural detail, and the availability of instrumentation. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers detailed conformational information in solution, and circular dichroism provides a sensitive measure of chirality.

TechniqueSample RequirementsInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Soluble sample (mg quantities)Connectivity, relative stereochemistry, conformation in solution, dynamic processesNon-destructive, provides detailed information about solution-state structure and conformationCan be complex to interpret for mixtures of anomers, requires expertise for 2D analysis
X-ray Crystallography Single, high-quality crystalAbsolute stereochemistry, precise bond lengths and angles, solid-state conformationUnambiguous determination of absolute configurationCrystal growth can be a significant bottleneck, structure may not be representative of the solution state
Circular Dichroism (CD) Soluble, chromophore-containing sample (or derivatized)Information about chirality and conformation in solutionHighly sensitive to stereochemical changes, requires small sample amountsDoes not provide a complete 3D structure on its own, requires a chromophore near the chiral center

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, HMBC, and NOESY/ROESY, provide a wealth of information to confirm the stereochemistry.

Key NMR Parameters for Stereochemical Assignment:
  • ³JHH Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants around the furanose ring, the relative stereochemistry of the substituents can be deduced. For furanose rings, specific coupling patterns are indicative of particular ring puckers and substituent orientations.

  • Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE): NOE and ROE are distance-dependent effects between protons that are close in space, irrespective of the number of bonds separating them. NOESY and ROESY experiments are used to identify these through-space correlations. For this compound derivatives, NOEs between protons on different parts of the ring can confirm their relative stereochemistry. For instance, an NOE between H1 and a proton on a substituent at C2 would provide strong evidence for the alpha configuration.

Experimental Data: ¹H NMR of a Sorbofuranose Derivative
ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-34.45dJ3,4 = 3.5
H-44.25ddJ3,4 = 3.5, J4,5 = 7.0
H-54.05m
H-6a3.85ddJ5,6a = 5.0, J6a,6b = 12.0
H-6b3.75ddJ5,6b = 8.0, J6a,6b = 12.0
H-1a4.10dJ1a,1b = 13.0
H-1b3.95dJ1a,1b = 13.0

Data is representative for a protected L-sorbofuranose derivative and serves as an illustrative example.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: Process the spectra using appropriate software.

  • Analysis:

    • Assign all proton and carbon signals using COSY and HSQC data.

    • Extract ³JHH coupling constants from the high-resolution ¹H spectrum.

    • Analyze NOESY/ROESY spectra to identify through-space correlations and confirm the relative stereochemistry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spec NMR Spectrometer Spectra Acquired Spectra NMR_Spec->Spectra 1D & 2D NMR (¹H, ¹³C, COSY, NOESY) Processing Spectral Processing & Assignment Spectra->Processing Coupling ³JHH Coupling Constant Analysis Processing->Coupling NOE NOE/ROE Analysis Processing->NOE Structure Stereochemical Confirmation Coupling->Structure NOE->Structure

NMR Experimental Workflow

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

Information Obtained from X-ray Crystallography:
  • Absolute Configuration: Provides definitive proof of the stereochemistry at all chiral centers.

  • Conformation: Reveals the solid-state conformation of the furanose ring (e.g., envelope or twist).

  • Bond Lengths and Angles: Offers precise measurements of all bond lengths and angles.

Experimental Protocol for X-ray Crystallography:
  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Compound Purified Compound Crystallization Crystallization (Slow Evaporation) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Diffractometer X-ray Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData Collect Diffraction Patterns Solve Structure Solution (Phase Problem) DiffractionData->Solve Refine Structure Refinement Solve->Refine FinalStructure Absolute Stereochemistry Confirmed Refine->FinalStructure

X-ray Crystallography Workflow

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly sensitive to the stereochemistry and conformation of molecules. For carbohydrates, CD spectra can be used to distinguish between anomers and to study conformational changes.

Application to Sorbofuranose Derivatives:

To be CD-active in the near-UV region, a chromophore is typically required. Unmodified sugars absorb in the far-UV, where measurements can be challenging. Therefore, derivatization of the hydroxyl groups with a chromophoric group (e.g., benzoate) is a common strategy. The resulting CD spectrum is highly sensitive to the spatial arrangement of these chromophores, and thus to the stereochemistry of the sugar.

While specific CD data for this compound derivatives is scarce in the literature, the general approach would involve comparing the experimental spectrum to that of a known standard or using theoretical calculations to predict the spectrum for a given stereoisomer.

Experimental Protocol for Circular Dichroism:
  • Sample Preparation: Prepare a solution of the chromophore-derivatized this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Data Acquisition: Record the CD spectrum over the appropriate wavelength range using a CD spectropolarimeter.

  • Data Analysis: Analyze the sign and intensity of the Cotton effects in the CD spectrum to deduce stereochemical information.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis Derivative Chromophoric Derivative Solution Prepare Solution of Known Concentration Derivative->Solution Spectropolarimeter CD Spectropolarimeter CD_Spectrum CD Spectrum Spectropolarimeter->CD_Spectrum Record CD Spectrum Analyze Analyze Cotton Effects (Sign and Intensity) CD_Spectrum->Analyze Stereochem Stereochemical Information Analyze->Stereochem

Circular Dichroism Workflow

Conclusion

The confirmation of the stereochemistry of this compound derivatives can be confidently achieved using a combination of modern analytical techniques. NMR spectroscopy provides invaluable information about the solution-state conformation and relative stereochemistry. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the method of choice, provided that suitable crystals can be obtained. Circular dichroism spectroscopy offers a sensitive tool for confirming chirality, especially when comparing to known standards. By understanding the strengths and limitations of each technique, researchers can select the most efficient and effective approach for their specific needs, ensuring the accurate structural characterization of these important molecules.

Unveiling the Potential of Sorbofuranose-Containing Compounds as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro inhibitory activity of furanose-containing compounds, with a focus on derivatives that share structural similarities with sorbofuranose. Due to a scarcity of direct research on sorbofuranose compounds as enzyme inhibitors, this guide draws comparisons from structurally related furanose and iminosugar derivatives, particularly those targeting α-glucosidase.

This guide summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Comparative Inhibitory Activity

The inhibitory potential of various furanose and iminosugar derivatives against α-glucosidase is presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function.

Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Iminosugar (Furanose analog)1,4-dideoxy-1,4-imino-D-arabinitol (DAB)α-glucosidasePotent inhibitorAcarbose (B1664774)-
Iminosugar (Furanose analog)2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP)β-glucosidase9.7--
Iminosugar (Furanose analog)2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP)β-galactosidase3.3--
Thio-fructofuranosideSynthetic β-thio-fructofuranoside of mercaptoethanolα-glucosidasesInhibition observed--
FlavonoidQuercetinα-glucosidase5.41 µg/mLAcarbose193.37 µg/mL
FlavonoidLuteolinα-glucosidase-Acarbose-

Experimental Protocols: Assessing α-Glucosidase Inhibition

The following protocol outlines a common in vitro method for determining the α-glucosidase inhibitory activity of test compounds. This spectrophotometric assay is widely used due to its simplicity and reliability.[2][3][4][5]

Materials and Reagents:
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (e.g., sorbofuranose derivatives)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3, 0.1 M) as a stop solution

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Dissolve the test compounds and acarbose in DMSO to create stock solutions, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the positive control, use acarbose. For the negative control, use a buffer solution containing DMSO.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Incubation:

    • Start the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizing the Mechanism: α-Glucosidase Inhibition

The following diagram illustrates the general mechanism of α-glucosidase action and its inhibition, a key pathway in carbohydrate metabolism and a target for anti-diabetic drugs.

Alpha_Glucosidase_Inhibition Carbohydrate Complex Carbohydrate Enzyme_Active α-Glucosidase Carbohydrate->Enzyme_Active Binds to active site Glucose Glucose Enzyme_Active->Glucose Hydrolyzes into Inhibitor Sorbofuranose Analog (Inhibitor) Enzyme_Inactive α-Glucosidase Inhibitor->Enzyme_Inactive Binds to active site No_Reaction No Glucose Release Enzyme_Inactive->No_Reaction Blocks substrate binding

Mechanism of α-glucosidase inhibition.

This workflow demonstrates how an inhibitor, such as a sorbofuranose analog, can compete with the natural substrate for the active site of the α-glucosidase enzyme, thereby preventing the breakdown of complex carbohydrates into glucose.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing enzyme inhibitors involves a series of well-defined steps, from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Screening High-Throughput Screening (Primary Assay) Start->Screening Hit_ID Hit Identification (% Inhibition) Screening->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Dose_Response->Kinetic_Studies Mechanism Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism

Workflow for enzyme inhibitor screening.

This diagram outlines the logical progression from a large library of compounds to the detailed characterization of the mechanism of action for promising inhibitory candidates.

References

A Comparative Guide to Fructofuranosyl Glycosyl Donors and the Elusive alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of glycosidic linkages is a cornerstone of modern glycochemistry. The choice of glycosyl donor is paramount to achieving desired yields and stereochemical outcomes. This guide provides a detailed comparison of commonly employed fructofuranosyl donors and addresses the current landscape of alpha-D-sorbofuranose as a potential glycosyl donor.

While fructofuranosyl donors have been extensively studied and utilized in the synthesis of a wide array of biologically significant molecules, including sucrose (B13894) derivatives and inulin (B196767) oligosaccharides, this compound remains a largely unexplored entity in the realm of glycosylation chemistry. Extensive literature searches have revealed a significant lack of experimental data on the use of this compound as a glycosyl donor, precluding a direct quantitative comparison with its well-established fructofuranosyl counterparts.

This guide, therefore, will focus on providing a comprehensive overview of various fructofuranosyl donors, supported by available experimental data. It will also delve into the theoretical considerations that may explain the apparent absence of this compound in glycosylation reactions, offering a perspective for future research endeavors.

Fructofuranosyl Donors: A Versatile Toolkit for Glycosylation

Fructofuranosides, with their characteristic five-membered ring structure, are key components of many natural products. The stereoselective formation of the glycosidic bond at the anomeric C2 position can be challenging, but a variety of fructofuranosyl donors have been developed to control the formation of either α- or β-linkages.

The choice of protecting groups on the fructofuranosyl donor plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. A common strategy to achieve α-selectivity is the use of a "participating" acyl group, such as a benzoyl group, at the C3 position.[1] This group can form a transient cyclic intermediate that shields the β-face of the oxocarbenium ion, directing the incoming nucleophile to the α-face.

Conversely, achieving high β-selectivity often requires the use of non-participating protecting groups and strategies that favor the formation of a β-linked product. One successful approach involves locking the conformation of the donor to favor β-attack, for instance, by using a 1,4-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPS) bridge.[2]

Below is a summary of common fructofuranosyl donors and their typical performance in glycosylation reactions.

Glycosyl Donor TypeLeaving GroupTypical Promoter(s)Predominant StereoselectivityYield Range (%)Key Considerations
Thioglycosides -SR (e.g., -SPh, -SEt)NIS/TfOH, DMTSTAcceptor and protecting group dependent60-98Stable and versatile donors. Stereoselectivity can be tuned by protecting groups.[2][3]
Phosphites -P(O)(OPh)₂TMSOTfNot extensively detailed, but reported to be valuable donors.[4]HighReadily available and provide disaccharides in high yields.[4]
Trichloroacetimidates -OC(=NH)CCl₃TMSOTf, BF₃·OEt₂Good α-selectivity reported.[1]GoodUnsuitable for fructosylation under various basic conditions for donor preparation.[4]
Acetates -OAcSc(OTf)₃Good α-selectivity reported.ExcellentBenzoylated donors work well with catalytic scandium triflate.
Fluorides -FSnCl₂/TrClO₄Not extensively detailed for fructofuranosyl donors.GoodEffective for other furanosyl donors.

Experimental Protocols for Fructofuranosylation

Detailed experimental procedures are critical for the successful application of these glycosylation strategies. Below are representative protocols for the use of thioglycoside and trichloroacetimidate (B1259523) fructofuranosyl donors.

General Protocol for Glycosylation using a Thioglycoside Donor

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Glycosyl acceptor (1.0 equiv)

  • Thioglycoside donor (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4 Å)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)

Procedure:

  • A mixture of the glycosyl acceptor, thioglycoside donor, and activated molecular sieves in anhydrous CH₂Cl₂ is stirred under an argon atmosphere at the desired temperature (typically ranging from -78 °C to 0 °C).

  • NIS is added to the mixture, and stirring is continued for a specified time.

  • TfOH is then added dropwise, and the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • The mixture is filtered through Celite, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography.

General Protocol for Glycosylation using a Trichloroacetimidate Donor

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • Glycosyl acceptor (1.0 equiv)

  • Trichloroacetimidate donor (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated Molecular Sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)

Procedure:

  • A solution of the glycosyl acceptor and the trichloroacetimidate donor in anhydrous CH₂Cl₂ is stirred over activated molecular sieves under an argon atmosphere at the appropriate temperature (often starting at -40 °C).

  • A catalytic amount of TMSOTf is added dropwise to the mixture.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of triethylamine (B128534) (Et₃N) or a saturated aqueous solution of NaHCO₃.

  • The mixture is filtered, and the filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by silica gel chromatography to afford the desired glycoside.

The Enigma of this compound as a Glycosyl Donor

Despite the structural similarity to D-fructose, D-sorbose, a C5 epimer of fructose, has not been reported as a precursor for a glycosyl donor in the literature reviewed. This absence of data suggests that there may be inherent challenges associated with the use of sorbofuranosyl donors in glycosylation reactions.

One potential reason for this could be the stereochemical arrangement at the C5 position. In D-sorbofuranose, the hydroxymethyl group at C5 is on the opposite side of the ring relative to the anomeric center compared to D-fructofuranose. This difference in stereochemistry could influence the stability and reactivity of the corresponding oxocarbenium ion intermediate formed during the glycosylation reaction, potentially leading to unfavorable reaction pathways or poor stereoselectivity.

Furthermore, the synthesis of suitable sorbofuranosyl donors with appropriate protecting groups and a leaving group at the anomeric position may present synthetic challenges that have yet to be overcome or extensively investigated.

Future Directions

The lack of data on this compound as a glycosyl donor represents a gap in the field of carbohydrate chemistry. Future research could focus on:

  • The synthesis of novel sorbofuranosyl donors with various protecting groups and leaving groups.

  • The investigation of their reactivity and stereoselectivity in glycosylation reactions with a range of acceptors.

  • Computational studies to understand the conformational preferences and reactivity of sorbofuranosyl donors and their intermediates compared to their fructofuranosyl counterparts.

Such studies would not only expand the synthetic chemist's toolkit but also provide deeper insights into the fundamental principles governing glycosylation reactions involving ketofuranosyl donors.

Visualizing Glycosylation Pathways

The following diagrams illustrate the general mechanisms for stereoselective fructofuranosylation.

alpha_glycosylation donor Fructofuranosyl Donor (3-O-Acyl) intermediate Acyloxonium Ion Intermediate donor->intermediate Activation product α-Fructofuranoside intermediate->product Nucleophilic Attack (α-face) acceptor Acceptor (ROH) acceptor->intermediate caption Neighboring group participation by a C3-acyl group directs α-glycosylation.

Caption: Mechanism for α-selective fructofuranosylation.

beta_glycosylation donor Fructofuranosyl Donor (Locked Conformation) intermediate Oxocarbenium Ion donor->intermediate Activation product β-Fructofuranoside intermediate->product Nucleophilic Attack (β-face) acceptor Acceptor (ROH) acceptor->intermediate caption A conformationally locked donor can favor attack from the β-face.

Caption: Mechanism for β-selective fructofuranosylation.

References

Comparative Analysis of Anti-Carbohydrate Antibody Cross-Reactivity: A Case Study on Antibodies Targeting Group A Streptococcus Cell-Wall Polysaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the binding characteristics of a panel of closely related monoclonal antibodies targeting a carbohydrate epitope. The experimental data and methodologies are based on established principles in immunology and glycobiology to illustrate how such a comparison would be structured.

Overview of Anti-Carbohydrate Antibodies

Antibodies targeting carbohydrate epitopes are crucial in the immune response to bacteria and other pathogens.[1] However, these antibodies often exhibit lower affinities compared to those targeting protein antigens.[1] A key challenge in their therapeutic development is understanding their specificity and potential for cross-reactivity, where an antibody binds to antigens other than the one it was raised against.[2][3] This phenomenon can arise from structural similarities between carbohydrate epitopes on different molecules.[4] This guide explores the nuances of cross-reactivity using a panel of hypothetical monoclonal antibodies (mAbs) raised against the N-acetylglucosamine (GlcNAc) epitope of the Group A Streptococcus cell-wall polysaccharide.

Comparative Binding Affinity and Specificity

The binding characteristics of three representative monoclonal antibodies (mAb-1, mAb-2, and mAb-3) were evaluated against the target GAS polysaccharide and a panel of structurally related glycans. The equilibrium dissociation constants (Kd) were determined using Surface Plasmon Resonance (SPR).

AntibodyTarget AntigenKd (M) vs. GAS PolysaccharideCross-Reactivity ProfileKd (M) vs. Cross-Reactive Glycan
mAb-1 GAS Polysaccharide1.2 x 10-7Human Glycoprotein A5.8 x 10-6
mAb-2 GAS Polysaccharide2.5 x 10-7Fungal Cell Wall Mannan8.1 x 10-6
mAb-3 GAS Polysaccharide0.9 x 10-7No Significant Cross-Reactivity> 10-4

Data is representative and for illustrative purposes.

Experimental Protocols

Monoclonal Antibody Production

Monoclonal antibodies were generated using standard hybridoma technology. BALB/c mice were immunized with purified Group A Streptococcus cell-wall polysaccharide conjugated to a carrier protein (KLH). Splenocytes from immunized mice were fused with myeloma cells, and hybridomas secreting antibodies specific for the GAS polysaccharide were selected and cloned by limiting dilution.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Screening

ELISA was employed to screen for antibody specificity against a panel of carbohydrate antigens.

Workflow Diagram for ELISA Screening

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection plate 1. Coat microtiter plate wells with target and related glycans block 2. Block non-specific sites with Bovine Serum Albumin (BSA) plate->block Wash add_mab 3. Add anti-carbohydrate mAbs (mAb-1, mAb-2, mAb-3) block->add_mab Wash add_secondary 4. Add HRP-conjugated secondary antibody add_mab->add_secondary Wash add_substrate 5. Add TMB substrate add_secondary->add_substrate Wash read_plate 6. Measure absorbance at 450 nm add_substrate->read_plate Stop Reaction

Caption: Workflow for ELISA-based antibody specificity screening.

Protocol Steps:

  • Microtiter plates were coated overnight at 4°C with 10 µg/mL of either GAS polysaccharide, Human Glycoprotein A, or Fungal Cell Wall Mannan.

  • Plates were washed with PBS-T (PBS with 0.05% Tween 20) and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • After washing, hybridoma supernatants or purified mAbs were added to the wells and incubated for 2 hours.

  • Wells were washed, and a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody was added for 1 hour.

  • Following a final wash, TMB substrate was added, and the reaction was stopped with 2M H2SO4.

  • Absorbance was read at 450 nm to quantify antibody binding.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR analysis was conducted to determine the binding kinetics and affinity (Kd) of the mAbs.

Workflow Diagram for SPR Analysis

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip 1. Immobilize GAS polysaccharide on a CM5 sensor chip block_chip 2. Deactivate excess active groups chip->block_chip inject_mab 3. Inject varying concentrations of mAb (analyte) block_chip->inject_mab measure_assoc 4. Monitor association phase (Response Units vs. Time) inject_mab->measure_assoc inject_buffer 5. Inject running buffer measure_assoc->inject_buffer measure_dissoc 6. Monitor dissociation phase inject_buffer->measure_dissoc regenerate 7. Regenerate sensor surface measure_dissoc->regenerate fit_data 8. Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) regenerate->fit_data Repeat for all concentrations calc_kd 9. Calculate ka, kd, and KD fit_data->calc_kd

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol Steps:

  • The GAS polysaccharide was immobilized on a CM5 sensor chip via amine coupling.

  • A serial dilution of each purified mAb in HBS-EP+ buffer was prepared.

  • The mAb solutions were injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

  • The sensor surface was regenerated between cycles using a pulse of glycine-HCl.

  • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathway Implications

The cross-reactivity of anti-carbohydrate antibodies can have significant biological implications. For instance, antibodies generated against bacterial polysaccharides that cross-react with host glycans could potentially trigger autoimmune responses.[4] Conversely, antibodies against commensal bacteria may offer protection against pathogens expressing similar carbohydrate structures.[4]

Hypothetical Pathway of Pathogen Recognition and Cross-Reactivity

Signaling_Pathway cluster_pathogen Pathogen Interaction cluster_immune Immune Response cluster_crossreact Cross-Reactivity pathogen Group A Streptococcus (GAS Polysaccharide Epitope) b_cell B Cell Recognition pathogen->b_cell Presents Epitope plasma_cell Plasma Cell Differentiation b_cell->plasma_cell Activation & Proliferation mab Secretion of Anti-GAS mAb plasma_cell->mab mab->pathogen Binds & Neutralizes (Protective Immunity) host_glycan Host Glycoprotein (Structurally Similar Epitope) mab->host_glycan Cross-reacts (Off-Target Binding) autoimmune Potential for Autoimmune Response Activation host_glycan->autoimmune

Caption: Immune response to a pathogen and potential for cross-reactivity.

Conclusion

This guide provides a template for the comparative analysis of anti-carbohydrate antibodies. The specificity and cross-reactivity of such antibodies must be meticulously characterized using a combination of screening assays like ELISA and quantitative methods such as SPR. While mAb-3 demonstrates high specificity for the target antigen, mAb-1 and mAb-2 exhibit off-target binding to structurally similar glycans, albeit with lower affinity. These findings are critical for predicting potential in vivo efficacy and safety profiles for therapeutic antibody candidates. Researchers developing antibodies against specific carbohydrate epitopes, such as sorbofuranose, should employ similar comprehensive characterization workflows to ensure target specificity and minimize potential off-target effects.

References

A Head-to-Head Comparison of Synthetic Routes to alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific stereoisomers of sugars is a critical task in carbohydrate chemistry, driven by their importance in biological processes and as building blocks for pharmaceuticals. alpha-D-Sorbofuranose, a five-membered ring form of the ketohexose D-sorbose, presents a unique synthetic challenge due to the inherent complexities of controlling stereochemistry and regioselectivity. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

The common strategy for synthesizing this compound involves a two-step process: the protection of the hydroxyl groups of the precursor D-sorbose to form a stable furanose intermediate, followed by the removal of these protecting groups to yield the final product. The primary difference between the routes detailed below lies in the catalytic system employed for the initial protection step.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes, from the readily available starting material D-sorbose to the final product, this compound. Both routes proceed through the common intermediate, 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose.

ParameterRoute 1: Antimony Pentafluoride CatalysisRoute 2: Tin(II) Chloride Catalysis
Step 1: Protection
Reaction D-Sorbose → 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranoseD-Sorbose → 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose
Reagents D-Sorbose, Acetone (B3395972), Antimony pentafluoride (catalyst)D-Sorbose, 2,2-Dimethoxypropane (B42991), Tin(II) chloride (catalyst), 1,2-Dimethoxyethane (B42094)
Conditions Reflux (60°C), 6 hoursReflux, 2 hours
Yield 82.3%>80%
Step 2: Deprotection
Reaction 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose → this compound2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose → this compound
Reagents 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose, 80% Aqueous Acetic Acid2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose, 80% Aqueous Acetic Acid
Conditions 40°C, 2 hours40°C, 2 hours
Yield High (exact yield not specified in literature, but expected to be high)High (exact yield not specified in literature, but expected to be high)
Overall Yield ~82% (estimated)~80% (estimated)

Experimental Protocols

Route 1: Antimony Pentafluoride Catalyzed Protection and Subsequent Deprotection

Step 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose

This protocol is adapted for D-sorbose from a reported synthesis of the L-enantiomer.[1]

  • To a 500 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 ml of acetone and 10.0 g of D-sorbose.

  • Carefully add 65.0 mg of antimony pentafluoride to the suspension.

  • The mixture is heated to reflux with stirring in a water bath maintained at 60°C for 6 hours. To ensure anhydrous conditions, 20 g of 3A molecular sieves can be placed in a Soxhlet extractor between the reaction flask and the condenser.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose. The reported yield for the L-enantiomer is 82.3%.

Step 2: Synthesis of this compound (Deprotection)

This protocol is a general method for the hydrolysis of di-O-isopropylidene acetals of sugars.

  • In a round-bottom flask, dissolve the 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose obtained in Step 1 in 80% aqueous acetic acid.

  • The solution is stirred at 40°C for 2 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is co-evaporated with toluene (B28343) to remove residual acetic acid.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol).

Route 2: Tin(II) Chloride Catalyzed Protection and Subsequent Deprotection

Step 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose

This protocol is adapted from a patented procedure for the synthesis of the L-enantiomer.

  • Suspend 8.24 g of D-sorbose in 25 ml of 1,2-dimethoxyethane in a round-bottom flask.

  • Add 10 mg of tin(II) chloride and 13.4 ml of 2,2-dimethoxypropane to the suspension.

  • The mixture is refluxed with stirring for 2 hours, during which the solution should become clear.

  • After cooling, a drop of pyridine (B92270) is added to neutralize the catalyst, and the mixture is concentrated to a syrup under reduced pressure.

  • The syrup is dissolved in chloroform (B151607) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by recrystallization yields 2,3:4,6-di-O-isopropylidene-α-D-sorbofuranose. The reported yield for the L-enantiomer is greater than 80%.

Step 2: Synthesis of this compound (Deprotection)

The deprotection procedure is identical to that described in Step 2 of Route 1.

Mandatory Visualization: Synthetic Pathways to this compound

The following diagram illustrates the logical flow of the two synthetic routes, highlighting the common intermediate and the different catalytic systems for the protection step.

G cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 cluster_intermediate Common Intermediate cluster_deprotection Deprotection cluster_product Final Product D-Sorbose D-Sorbose Protection_R1 Protection: Acetone, SbF5 (cat.) Reflux, 6h Yield: 82.3% D-Sorbose->Protection_R1 Protection_R2 Protection: 2,2-Dimethoxypropane, SnCl2 (cat.) Reflux, 2h Yield: >80% D-Sorbose->Protection_R2 Intermediate 2,3:4,6-di-O-isopropylidene- α-D-sorbofuranose Protection_R1->Intermediate Protection_R2->Intermediate Deprotection Deprotection: 80% aq. Acetic Acid 40°C, 2h Yield: High Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both Route 1 and Route 2 provide efficient pathways to this compound from D-sorbose, with comparable high yields for the initial protection step.

  • Route 1 (Antimony Pentafluoride) offers a straightforward procedure with a good reported yield. However, antimony pentafluoride is a highly corrosive and toxic reagent that requires careful handling.

  • Route 2 (Tin(II) Chloride) utilizes a less hazardous catalyst and a shorter reaction time for the protection step, making it a potentially more favorable option in terms of safety and efficiency.

The choice between these two routes will ultimately depend on the specific laboratory capabilities, safety considerations, and reagent availability. The deprotection step is consistent for both routes and is expected to proceed with high efficiency. Researchers are encouraged to perform small-scale trials to optimize the conditions for their specific setup.

References

Safety Operating Guide

Navigating the Safe Disposal of alpha-D-Sorbofuranose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of alpha-D-sorbofuranose, a furanose form of the ketohexose sugar sorbose. While this compound is not classified as a hazardous substance, proper disposal protocols are critical to ensure a safe laboratory environment and compliance with regulations.

Core Disposal Principles

The fundamental principle for the disposal of this compound is to adhere to federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[1]. Under no circumstances should this chemical be released into the environment or disposed of down the drain[1][2].

Key Disposal and Safety Parameters

To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformation
Chemical Nature Solid
Hazard Classification Not generally classified as a hazardous substance.
Primary Disposal Route Dependent on contamination status. Uncontaminated waste may be suitable for regular lab trash. Contaminated waste must follow hazardous waste streams.
Environmental Hazards Should not be released into the environment. Avoid letting the product enter drains.[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the decision-making process and actions required for the safe disposal of this compound waste from a laboratory setting.

Step 1: Waste Characterization

Before initiating any disposal procedure, the first and most critical step is to characterize the waste.

  • Confirm Identity: Ensure the waste material is indeed this compound.

  • Assess Contamination: Determine if the this compound has been contaminated with any hazardous substances during experimental use. This is the primary factor in determining the disposal route.

Step 2: Disposal of Uncontaminated this compound

If the this compound is pure and uncontaminated:

  • Consult Local Regulations: Check with your institution's Environmental Health and Safety (EHS) office or the relevant local authorities for specific guidelines on disposing of non-hazardous chemical solids.

  • Package for Disposal: Place the solid this compound into a clearly labeled, sealed, and suitable disposal container.

  • Dispose: Depending on institutional and local guidelines, it may be permissible to dispose of the sealed container in the regular laboratory trash.

Step 3: Disposal of Contaminated this compound

If the this compound is contaminated with hazardous materials:

  • Treat as Hazardous Waste: The waste must be handled and disposed of according to the hazards of the contaminants.

  • Container: Use a compatible, leak-proof, and sealed container appropriate for the hazardous components in the mixture.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents, including this compound and all contaminants.

  • Storage: Store the hazardous waste in a designated satellite accumulation area within the laboratory.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.

Step 4: Disposal of Empty Containers
  • Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water).

  • Rinsate Disposal: The first rinseate from containers of non-hazardous material can often be disposed of down the sanitary sewer with copious amounts of water. However, if the original material was contaminated, the rinsate must be collected and treated as hazardous waste[3]. Subsequent rinses for non-hazardous materials can typically be poured down the drain. Always confirm this with your local EHS guidelines.

  • Container Disposal: Once decontaminated, the empty container can usually be disposed of in the regular trash or recycled, depending on institutional policies.

Spill and Contamination Cleanup

In the event of a spill of this compound powder:

  • Ensure Proper Ventilation: Work in a well-ventilated area.

  • Wear Appropriate PPE: At a minimum, wear safety glasses, gloves, and a lab coat.

  • Contain and Collect the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust.

  • Place in Disposal Container: Transfer the collected material into a designated and properly labeled waste container.

  • Decontaminate the Area: Clean the affected surfaces to ensure no residue remains.

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including PPE, in accordance with the appropriate waste stream (hazardous or non-hazardous, depending on what was spilled).

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste characterize Step 1: Characterize Waste start->characterize is_contaminated Is the waste contaminated? characterize->is_contaminated uncontaminated_disposal Step 2: Dispose as Non-Hazardous Waste is_contaminated->uncontaminated_disposal No contaminated_disposal Step 3: Dispose as Hazardous Waste is_contaminated->contaminated_disposal Yes consult_ehs_non_haz Consult Institutional/Local Guidelines uncontaminated_disposal->consult_ehs_non_haz package_haz Package in a compatible, sealed, and labeled Hazardous Waste container contaminated_disposal->package_haz package_non_haz Package in a sealed, labeled container consult_ehs_non_haz->package_non_haz dispose_trash Dispose in Regular Lab Trash (if permitted) package_non_haz->dispose_trash end End dispose_trash->end store_haz Store in Satellite Accumulation Area package_haz->store_haz professional_disposal Arrange for Professional Waste Disposal store_haz->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling alpha-D-Sorbofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of alpha-D-sorbofuranose. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

1. Hazard Identification and Risk Assessment:

2. Personal Protective Equipment (PPE):

Standard laboratory PPE is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound. This corresponds to a Level D protection level, which is the minimum protection for nuisance contamination.[3][4]

Body Part Personal Protective Equipment Specifications
Eyes/Face Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be worn for additional protection from splashes.[3][5]
Hands Chemical-resistant glovesNitrile or latex gloves are generally sufficient for handling non-hazardous solids.[5]
Body Laboratory coat or coverallsProvides a barrier against spills and contamination of personal clothing.[3]
Respiratory Not generally required under normal use with adequate ventilationIf significant dust is generated, a NIOSH-approved respirator may be necessary.[1][3]
Feet Closed-toe shoesRequired for general laboratory safety to protect against spills and falling objects.[3]

3. Operational Plan: Step-by-Step Handling Procedure:

Adherence to the following procedural steps will ensure the safe handling of this compound.

  • Preparation:

    • Ensure the work area, typically a laboratory fume hood or a bench with good ventilation, is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle the solid material carefully to avoid generating dust.[1]

    • Use a spatula or other appropriate tool to transfer the solid.

    • If dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Tightly seal the container of this compound and store it in a cool, dry, and well-ventilated place.[1][6]

    • Clean the work area and any equipment used.

    • Remove and properly dispose of gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water.

4. Disposal Plan:

Uncontaminated this compound waste is generally not considered hazardous.[7] However, it is crucial to follow institutional and local regulations for chemical waste disposal.

  • Solid Waste:

    • Collect excess or spilled solid material in a labeled, sealed container.

    • Dispose of the container in accordance with your institution's guidelines for non-hazardous chemical waste.

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they are not contaminated with other hazardous materials. Always check local regulations first.

  • Contaminated Waste:

    • Any materials (e.g., paper towels, gloves) contaminated with this compound should be placed in a sealed bag and disposed of as solid laboratory waste.

    • If this compound is mixed with hazardous materials, the resulting waste must be treated as hazardous and disposed of according to the specific protocols for the hazardous components.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_solid Handle Solid to Minimize Dust don_ppe->handle_solid transfer Transfer with Spatula handle_solid->transfer collect_waste Collect Waste handle_solid->collect_waste If Spilled store Store Securely transfer->store clean Clean Work Area store->clean dispose_ppe Dispose of PPE clean->dispose_ppe wash Wash Hands dispose_ppe->wash dispose_waste Dispose per Guidelines collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.